Product packaging for Mesaconic acid(Cat. No.:CAS No. 498-24-8)

Mesaconic acid

Cat. No.: B1676303
CAS No.: 498-24-8
M. Wt: 130.10 g/mol
InChI Key: HNEGQIOMVPPMNR-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mesaconic acid is a dicarboxylic acid consisting of fumaric acid having a methyl substituent at the 2-position. It has a role as a human metabolite and a plant metabolite. It is a dicarboxylic acid and a dicarboxylic fatty acid. It is functionally related to a fumaric acid. It is a conjugate acid of a mesaconate(2-).
This compound has been reported in Arabidopsis thaliana, Saxifraga stolonifera, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O4 B1676303 Mesaconic acid CAS No. 498-24-8

Properties

IUPAC Name

(E)-2-methylbut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEGQIOMVPPMNR-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883407
Record name 2-Butenedioic acid, 2-methyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mesaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

26.3 mg/mL at 18 °C
Record name Mesaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

498-24-8, 498-23-7, 7407-59-2
Record name Mesaconic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesaconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name mesaconic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Citraconic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butenedioic acid, 2-methyl-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid, 2-methyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesaconic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methyl-2-butenedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESACONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90UTM639KK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mesaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 - 202 °C
Record name Mesaconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000749
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Mesaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconic acid, systematically known as (E)-2-methylbut-2-enedioic acid, is a dicarboxylic acid that plays a role as a human and plant metabolite.[1] It is an isomer of itaconic acid and citraconic acid, differing in the position of the double bond.[2][3] First studied in 1874, this compound is now recognized for its involvement in biological processes such as the biosynthesis of vitamin B12 and as a competitive inhibitor of fumarate reduction.[4] Its chemical structure and properties make it a subject of interest in various fields, including organic synthesis, metabolomics, and drug development. This guide provides a comprehensive overview of the key chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways.

Chemical and Physical Properties

This compound is a colorless, crystalline solid at room temperature.[5] A summary of its key physical and chemical properties is presented in the tables below.

General Properties
PropertyValueSource
IUPAC Name(E)-2-Methylbut-2-enedioic acid[1]
SynonymsMethylfumaric acid, Citronic acid[4][6]
CAS Number498-24-8[1]
Molecular FormulaC₅H₆O₄[1]
Molecular Weight130.10 g/mol [1][5]
AppearanceWhite to off-white solid/powder[7][8]
Physicochemical Data
PropertyValueConditionsSource
Melting Point200-202 °C[1][7][9]
204-205 °C[5][10]
Boiling Point250 °C (decomposes)[5][9][10]
336.60 °C@ 760.00 mm Hg (estimated)[4][11]
Density1.31 g/cm³[5]
1.466 g/cm³[9][10]
Water Solubility26.3 mg/mLat 18 °C[1][4]
2.7 g / 100 g waterat 18 °C[10]
117.9 g / 100 g waterat boiling point[10]
pKa₁3.09at 25 °C[7][9]
pKa₂4.75[12]
LogP0.540 (estimated)[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectrum
  • Solvent: D₂O

  • Frequency: 600 MHz

  • Shifts (ppm): 6.46 (s, 1H), 1.92 (s, 3H)[1]

¹³C NMR Spectrum

Detailed ¹³C NMR data can be found in various spectral databases. The spectrum typically shows signals for the two carboxylic acid carbons, the two sp² hybridized carbons of the double bond, and the methyl carbon.

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of this compound and a standard synthesis procedure.

Synthesis of this compound

A reliable method for the synthesis of this compound is through the isomerization of citraconic anhydride.[4][13]

Procedure:

  • In a 500-mL Erlenmeyer flask, combine 100 g (0.89 mole) of citraconic anhydride, 100 mL of water, and 150 mL of dilute nitric acid (prepared by mixing 1 part concentrated nitric acid with 4 parts water by volume).

  • Heat the mixture and evaporate the solution until the appearance of red fumes. The final volume will be approximately 250 mL. This step is crucial for the rearrangement to occur.

  • Cool the solution in an ice bath to induce crystallization of this compound.

  • Collect the crystals by vacuum filtration.

  • Concentrate the mother liquor to 150 mL and cool to obtain a second crop of crystals.

  • Further concentrate the mother liquor to 50 mL to yield more product.

  • Combine all the collected product and recrystallize from 100 mL of water.

  • The expected yield of this compound with a melting point of 203–205 °C is 50–60 g (43–52% of the theoretical amount).[4]

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.[2][14][15]

Procedure:

  • Finely powder a small sample of dry this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of a melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 200 °C).

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[14] A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound.[14]

Determination of Solubility

The solubility of this compound in water can be determined by the shake-flask method.[16]

Procedure:

  • Prepare a saturated solution of this compound in deionized water at a specific temperature (e.g., 18 °C) by adding an excess amount of the solid to a known volume of water in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as titration with a standardized solution of sodium hydroxide or by UV-Vis spectrophotometry after creating a calibration curve.

  • Calculate the solubility in mg/mL or g/100 mL.

Determination of pKa

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.[17]

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The two equivalence points corresponding to the neutralization of the two carboxylic acid groups will be observed as steep inflections in the curve.

  • The pKa values can be determined from the pH at the half-equivalence points. The pH at the first half-equivalence point corresponds to pKa₁, and the pH at the second half-equivalence point corresponds to pKa₂.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). The number of scans will depend on the sample concentration.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. The spectral width should be set to cover the typical range for organic molecules (0-220 ppm). Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.

  • Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Signaling Pathways and Logical Relationships

This compound is an intermediate in several important metabolic pathways. The following diagrams, generated using Graphviz, illustrate its role in these biochemical processes.

Glutamate Fermentation via the Methylaspartate Pathway

In some anaerobic bacteria, glutamate is fermented to acetate and pyruvate. This pathway involves the vitamin B12-dependent enzyme glutamate mutase, which catalyzes the reversible isomerization of (S)-glutamate to (2S,3S)-3-methylaspartate.[9] 3-methylaspartate is then deaminated to mesaconate.

Glutamate_Fermentation Glutamate (S)-Glutamate Methylaspartate (2S,3S)-3-Methylaspartate Glutamate->Methylaspartate Glutamate Mutase (Vitamin B12-dependent) Mesaconate Mesaconate Methylaspartate->Mesaconate Methylaspartate Ammonia-lyase Citramalate (S)-Citramalate Mesaconate->Citramalate Mesaconase

Caption: Glutamate fermentation pathway leading to the formation of mesaconate.

Mesaconyl-CoA in the 3-Hydroxypropionate Bi-Cycle

In some autotrophic bacteria, mesaconyl-CoA is an intermediate in the 3-hydroxypropionate bi-cycle for CO₂ fixation. Mesaconyl-CoA hydratase catalyzes the reversible hydration of mesaconyl-CoA to β-methylmalyl-CoA.[18][19]

Hydroxypropionate_BiCycle beta_Methylmalyl_CoA β-Methylmalyl-CoA Mesaconyl_C1_CoA Mesaconyl-C1-CoA beta_Methylmalyl_CoA->Mesaconyl_C1_CoA Mesaconyl-CoA Hydratase Mesaconyl_C4_CoA Mesaconyl-C4-CoA Mesaconyl_C1_CoA->Mesaconyl_C4_CoA Mesaconyl-CoA Transferase

Caption: The interconversion of β-methylmalyl-CoA and mesaconyl-CoA.

Conclusion

This compound possesses a unique set of chemical and physical properties that are well-characterized. Its role as a metabolite in key biochemical pathways highlights its importance in the biological sciences. The experimental protocols detailed in this guide provide a framework for the reliable determination of its properties, which is essential for its application in research and development. The continued study of this compound and its derivatives holds potential for advancements in various scientific disciplines, including the development of new therapeutics and bio-based materials.

References

The Discovery and History of Mesaconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconic acid, a dicarboxylic acid first described in the 19th century, has a rich history intertwined with the development of stereochemistry. Initially identified as an isomer of maleic and fumaric acids, its unique chemical properties and biological significance have continued to attract scientific interest. This technical guide provides an in-depth overview of the history, discovery, and key experimental protocols related to this compound. It further explores its role in biological pathways, including its involvement in vitamin B12 biosynthesis and as a competitive inhibitor of fumarate reductase. Quantitative data from various synthesis methods are summarized, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, systematically named (2E)-2-methylbut-2-enedioic acid, is an unsaturated dicarboxylic acid. Its discovery and characterization were pivotal in the early days of organic chemistry, contributing significantly to the understanding of geometric isomerism. Beyond its fundamental chemical interest, this compound has been identified as a metabolite in certain biological pathways, highlighting its relevance in biochemistry and potential applications in drug development. This guide aims to provide a comprehensive technical resource on the history and discovery of this compound, complete with detailed experimental protocols and visual representations of its chemical and biological interactions.

History and Discovery

The study of this compound is deeply rooted in the pioneering work of Jacobus Henricus van 't Hoff in 1874. While he did not isolate this compound for the first time, his theoretical framework laid the groundwork for understanding its structure and relationship to other isomers.[1][2] Van 't Hoff's proposition of a tetrahedral carbon atom was a revolutionary concept that explained the existence of stereoisomers.[2] He applied this theory to explain the isomerism of unsaturated acids like maleic and fumaric acid, which have the same chemical formula but different spatial arrangements of their atoms.[1] this compound, along with citraconic acid, were subsequently understood to be methyl-substituted derivatives of fumaric and maleic acid, respectively, exhibiting the same principles of cis-trans isomerism.

Early research focused on the conversion of other organic acids into this compound. It was recognized as one of several isomeric carboxylic acids that could be obtained from citric acid.[3] Various methods were developed for its synthesis, including the heat-induced isomerization of citraconic acid in the presence of dilute nitric acid.[1]

Chemical Synthesis of this compound

Several methods for the synthesis of this compound have been documented over the years. The following table summarizes some of the key historical and modern synthetic approaches with their reported yields.

PrecursorReagents and ConditionsYield (%)Reference
Citraconic AnhydrideWater, dilute Nitric Acid, evaporation43-52%[1]
Citric AcidDehydration and decarboxylation to itaconic anhydride, isomerization to citraconic anhydride, hydrolysis and acid-catalyzed isomerizationNot specified[3]
Maleic AcidAcid catalysis, heat~85% (for fumaric acid)[4]
Itaconic AcidIsomerizationNot specified[5]
Detailed Experimental Protocol: Synthesis from Citraconic Anhydride

The following protocol is adapted from Organic Syntheses, a reputable source for reliable chemical preparations.[1]

Materials:

  • Citraconic anhydride (100 g, 0.89 mole)

  • Water (100 cc)

  • Dilute nitric acid (1 part concentrated nitric acid to 4 parts water by volume, 150 cc)

  • 500-cc Erlenmeyer flask

  • Filter apparatus

  • Recrystallization solvent (water)

Procedure:

  • A mixture of 100 g of citraconic anhydride, 100 cc of water, and 150 cc of dilute nitric acid is placed in a 500-cc Erlenmeyer flask.

  • The mixture is evaporated until the appearance of red fumes. The volume at this point is typically around 250 cc.

  • The solution is then cooled, and the precipitated this compound is collected on a filter.

  • The mother liquor is evaporated to 150 cc and cooled again to collect a second crop of crystals.

  • A further concentration of the mother liquor to 50 cc yields more product.

  • The entire product is combined and recrystallized from 100 cc of water.

  • The final yield of this compound, with a melting point of 203–205°C, is between 50–60 g (43–52% of the theoretical amount).[1]

Logical Workflow for this compound Synthesis from Citric Acid:

G CitricAcid Citric Acid ItaconicAnhydride Itaconic Anhydride CitricAcid->ItaconicAnhydride Dehydration & Decarboxylation CitraconicAnhydride Citraconic Anhydride ItaconicAnhydride->CitraconicAnhydride Isomerization CitraconicAcid Citraconic Acid CitraconicAnhydride->CitraconicAcid Hydrolysis MesaconicAcid This compound CitraconicAcid->MesaconicAcid Acid-catalyzed Isomerization

Synthesis of this compound from Citric Acid.

Biological Significance and Signaling Pathways

This compound is not merely a laboratory curiosity; it plays a role in several biological processes. It has been identified as a metabolite in certain microorganisms and is known to interact with specific enzymes.

Role in Vitamin B12 Biosynthesis

This compound is an intermediate in the complex biosynthetic pathway of vitamin B12 (cobalamin) in some anaerobic microorganisms.[3] The pathway is extensive, involving numerous enzymatic steps. While a detailed depiction of the entire pathway is beyond the scope of this guide, the following diagram illustrates the conceptual involvement of this compound. The conversion of glutamate to mesaconate is a key step in this process.

G Glutamate Glutamate Intermediate1 Intermediate Metabolites Glutamate->Intermediate1 Mesaconate Mesaconate Intermediate1->Mesaconate Intermediate2 Further Intermediates Mesaconate->Intermediate2 VitaminB12 Vitamin B12 Intermediate2->VitaminB12

Conceptual role of Mesaconate in Vitamin B12 synthesis.
Competitive Inhibition of Fumarate Reductase

This compound acts as a competitive inhibitor of fumarate reductase, an enzyme that catalyzes the reduction of fumarate to succinate.[3] This inhibition is due to the structural similarity between this compound and the enzyme's natural substrate, fumarate. The methyl group on this compound likely interferes with the proper binding and catalytic activity of the enzyme.

G cluster_0 Fumarate Fumarate FumarateReductase Fumarate Reductase (Active Site) Fumarate->FumarateReductase Succinate Succinate FumarateReductase->Succinate MesaconicAcid This compound Inhibition MesaconicAcid->Inhibition Inhibition->FumarateReductase Competitive Inhibition

Inhibition of Fumarate Reductase by this compound.
Dissimilation in Pseudomonas species

Studies on Pseudomonas have revealed a metabolic pathway for the dissimilation of itaconic and mesaconic acids. This pathway involves the interconversion of itaconate, mesaconate, and citramalate, ultimately leading to the formation of common metabolic intermediates like succinate.[2]

G Itaconate Itaconate Mesaconate Mesaconate Itaconate->Mesaconate Citramalate Citramalate Mesaconate->Citramalate Succinate Succinate Citramalate->Succinate

Metabolic pathway of this compound in Pseudomonas sp.

Conclusion

From its theoretical conception in the foundational days of stereochemistry to its identification as a key metabolite in complex biological pathways, this compound continues to be a molecule of significant interest. The historical context of its discovery provides a fascinating glimpse into the evolution of organic chemistry. The availability of reliable synthetic protocols, such as the one detailed from Organic Syntheses, enables further research into its properties and potential applications. For drug development professionals, the role of this compound as an enzyme inhibitor and a metabolic intermediate suggests avenues for the design of novel therapeutic agents. The visual representations of its synthesis and biological interactions provided in this guide are intended to serve as a valuable resource for researchers and scientists in their ongoing exploration of this multifaceted molecule.

References

Mesaconic Acid Biosynthesis in Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconic acid, an unsaturated dicarboxylic acid, is a valuable platform chemical with applications in the production of polymers, resins, and pharmaceuticals. As the demand for sustainable and bio-based chemicals grows, microbial biosynthesis of this compound has emerged as a promising alternative to traditional chemical synthesis routes. This technical guide provides a comprehensive overview of the core metabolic pathways involved in this compound production in microorganisms, detailed experimental protocols for key assays, and a summary of quantitative production data.

Core Biosynthetic Pathways

Microorganisms primarily utilize two key pathways for the biosynthesis of this compound: the Glutamate Mutase Pathway and the Citramalate Pathway . Metabolic engineering efforts have focused on expressing the necessary enzymes from these pathways in well-characterized host organisms like Escherichia coli.

Glutamate Mutase Pathway

This pathway is a direct route to this compound starting from the common amino acid, L-glutamate. It involves a two-step enzymatic conversion. This pathway is found in nature in organisms such as Clostridium tetanomorphum.[1]

The key enzymatic reactions are:

  • L-Glutamate to (2S,3S)-3-Methylaspartate: This isomerization is catalyzed by Glutamate Mutase (EC 5.4.99.1) , a complex enzyme that requires adenosylcobalamin (a form of vitamin B12) as a cofactor. The enzyme consists of two subunits, GlmE and GlmS.[2]

  • (2S,3S)-3-Methylaspartate to Mesaconate: The deamination of 3-methylaspartate to yield this compound and ammonia is catalyzed by 3-Methylaspartate Ammonia-Lyase (MAL, EC 4.3.1.2) .[3]

Metabolic engineering strategies for this pathway in hosts like E. coli have focused on the heterologous expression of the glutamate mutase and 3-methylaspartate ammonia-lyase genes.[1][4]

Glutamate_Mutase_Pathway L-Glutamate L-Glutamate 3-Methylaspartate 3-Methylaspartate L-Glutamate->3-Methylaspartate Glutamate Mutase (EC 5.4.99.1) This compound This compound 3-Methylaspartate->this compound 3-Methylaspartate Ammonia-Lyase (EC 4.3.1.2)

Glutamate Mutase Pathway for this compound Biosynthesis.
Citramalate Pathway

This pathway utilizes central metabolic intermediates, pyruvate and acetyl-CoA, to produce citramalate, which is then converted to this compound.

The key enzymatic reactions are:

  • Pyruvate + Acetyl-CoA to (R)-Citramalate: This condensation reaction is catalyzed by Citramalate Synthase (CimA, EC 2.3.1.182) .[5]

  • (S)-Citramalate to Mesaconate: The dehydration of citramalate to form mesaconate is catalyzed by Mesaconase (EC 4.2.1.34) . It's important to note that some class I fumarases exhibit promiscuous mesaconase activity, catalyzing the reversible hydration of mesaconate to (S)-citramalate.[1][6]

In some metabolic contexts, citramalate can also be dehydrated to citraconate by 3-isopropylmalate dehydratase.[7]

Citramalate_Pathway Pyruvate Pyruvate Citramalate Citramalate Pyruvate->Citramalate Citramalate Synthase (EC 2.3.1.182) Acetyl-CoA Acetyl-CoA Acetyl-CoA->Citramalate This compound This compound Citramalate->this compound Mesaconase (EC 4.2.1.34)

Citramalate Pathway for this compound Biosynthesis.

Quantitative Data on Microbial Production

Metabolic engineering efforts have led to significant improvements in this compound and its precursor, itaconic acid, production in various microbial hosts. The following table summarizes key quantitative data from published studies.

ProductMicroorganismPathwaySubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
This compoundE. coliGlutamate MutaseGlutamate7.81--[1]
This compoundE. coliGlutamate MutaseGlucose6.96--[1]
This compoundE. coliGlutamate MutaseGlucose23.10.46-[8]
Itaconic AcidAspergillus terreusTCA Cycle intermediateGlucose86.20.480.51[9][10]
Itaconic AcidAspergillus terreusTCA Cycle intermediateCorn Starch60.00.5-[9]
Itaconic AcidUstilago maydisTCA Cycle intermediateGlucose44.50.240.74[11]
CitramalateE. coliCitramalate SynthaseGlucose820.481.85[12]
CitramalateE. coliCitramalate SynthaseGlucose14.9--[7]

Experimental Protocols

Shake Flask Fermentation for this compound Production in E. coli

This protocol provides a general procedure for the cultivation of engineered E. coli for this compound production in shake flasks.

Fermentation_Workflow A Inoculum Preparation: - Inoculate a single colony of engineered E. coli into LB medium. - Incubate overnight at 37°C with shaking. B Shake Flask Culture: - Inoculate production medium with the overnight culture. - Production medium typically contains glucose, nitrogen source, salts, and any necessary inducers (e.g., IPTG). A->B C Incubation: - Incubate at a specific temperature (e.g., 30-37°C) with vigorous shaking (e.g., 200-250 rpm). B->C D Sampling: - Aseptically withdraw samples at regular time intervals. C->D E Sample Processing: - Centrifuge to separate cell biomass from the supernatant. D->E F Analysis: - Analyze the supernatant for this compound concentration using HPLC. - Measure cell density (OD600). E->F

General workflow for shake flask fermentation.

Materials:

  • Engineered E. coli strain

  • Luria-Bertani (LB) medium

  • Production medium (e.g., M9 minimal medium supplemented with glucose, a nitrogen source, and trace metals)

  • Antibiotics (as required for plasmid maintenance)

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)

  • Sterile baffled shake flasks

  • Incubator shaker

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain from an agar plate into a culture tube containing 5 mL of LB medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Production Culture: Inoculate 50 mL of production medium in a 250 mL baffled shake flask with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Induction: Grow the culture at 37°C with shaking until the OD600 reaches a desired level (e.g., 0.6-0.8). Induce gene expression by adding the appropriate concentration of the inducer (e.g., 0.1-1 mM IPTG).

  • Fermentation: Continue the incubation at a lower temperature (e.g., 30°C) for 24-72 hours.

  • Sampling: Aseptically withdraw 1 mL samples at regular intervals (e.g., every 12 hours).

  • Sample Processing: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant for this compound concentration using HPLC. Measure the OD600 of the culture to monitor cell growth.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in fermentation broth.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: e.g., 5 mM H₂SO₄ or a buffered aqueous solution with an organic modifier like acetonitrile or methanol.

  • This compound standard

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Filter the fermentation supernatant through a 0.22 µm syringe filter to remove any particulate matter. Dilute the sample with the mobile phase if the concentration of this compound is expected to be high.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L) in the mobile phase.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30-40°C).

    • Set the mobile phase flow rate (e.g., 0.5-1.0 mL/min).

    • Set the UV detection wavelength to approximately 210-220 nm.

    • Inject a fixed volume (e.g., 10-20 µL) of the standards and samples onto the column.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on the retention time of the standard.

    • Integrate the peak area for each standard and sample.

    • Construct a standard curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Enzyme Assays

This assay measures the activity of glutamate mutase by coupling the formation of 3-methylaspartate to its subsequent conversion to mesaconate by 3-methylaspartate ammonia-lyase, which can be monitored spectrophotometrically.[2][13]

Principle: Glutamate --(Glutamate Mutase)--> 3-Methylaspartate --(3-Methylaspartate Ammonia-Lyase)--> Mesaconate + NH₃ The formation of mesaconate is monitored by the increase in absorbance at 240 nm.

Reagents:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • L-glutamate solution

  • Adenosylcobalamin (coenzyme B12) solution

  • Excess of purified 3-methylaspartate ammonia-lyase

  • Glutamate mutase enzyme preparation

Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-glutamate, and adenosylcobalamin.

  • Add an excess of 3-methylaspartate ammonia-lyase to the mixture.

  • Initiate the reaction by adding the glutamate mutase enzyme preparation.

  • Immediately monitor the increase in absorbance at 240 nm in a spectrophotometer at a constant temperature (e.g., 37°C).

  • Calculate the enzyme activity based on the initial linear rate of absorbance change, using the molar extinction coefficient of mesaconate at 240 nm.

This assay directly measures the activity of MAL by monitoring the formation of mesaconate from 3-methylaspartate.[14]

Principle: (2S,3S)-3-Methylaspartate --(MAL)--> Mesaconate + NH₃ The formation of mesaconate is monitored by the increase in absorbance at 240 nm.

Reagents:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • DL-threo-3-methylaspartic acid solution

  • MAL enzyme preparation

Procedure:

  • Prepare a reaction mixture containing the assay buffer and 3-methylaspartic acid.

  • Initiate the reaction by adding the MAL enzyme preparation.

  • Monitor the increase in absorbance at 240 nm at a constant temperature.

  • Calculate the enzyme activity from the initial linear rate of absorbance increase.

This assay measures the activity of citramalate synthase by quantifying the release of Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[7][15]

Principle: Pyruvate + Acetyl-CoA --(Citramalate Synthase)--> (R)-Citramalate + CoA-SH CoA-SH + DTNB --> TNB²⁻ (yellow) + CoA-S-S-TNB The formation of the yellow product, 2-nitro-5-thiobenzoate (TNB²⁻), is monitored at 412 nm.

Reagents:

  • Assay buffer (e.g., 100 mM TES buffer, pH 7.5)

  • Pyruvate solution

  • Acetyl-CoA solution

  • DTNB solution

  • Citramalate synthase enzyme preparation

Procedure:

  • Prepare a reaction mixture containing the assay buffer, pyruvate, and acetyl-CoA.

  • Initiate the reaction by adding the citramalate synthase enzyme preparation.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Add the DTNB solution to the reaction mixture.

  • Measure the absorbance at 412 nm.

  • Calculate the amount of CoA released using a standard curve of known CoA concentrations, and from this, determine the enzyme activity.

This assay measures the hydration of mesaconate to (S)-citramalate by monitoring the decrease in absorbance at 250 nm.[1]

Principle: Mesaconate + H₂O <--(Mesaconase)--> (S)-Citramalate The consumption of mesaconate is monitored by the decrease in absorbance at 250 nm.

Reagents:

  • Assay buffer (e.g., 100 mM MOPS/KOH, pH 6.9)

  • Mesaconate solution

  • Mesaconase enzyme preparation

Procedure:

  • Prepare a reaction mixture containing the assay buffer and mesaconate.

  • Initiate the reaction by adding the mesaconase enzyme preparation.

  • Monitor the decrease in absorbance at 250 nm at a constant temperature (e.g., 30°C).

  • Calculate the enzyme activity from the initial linear rate of absorbance decrease, using the molar extinction coefficient of mesaconate at 250 nm (ε = 2.26 mM⁻¹ cm⁻¹).

Conclusion

The microbial biosynthesis of this compound presents a sustainable and promising avenue for the production of this valuable chemical. The glutamate mutase and citramalate pathways are the two primary routes that have been successfully engineered in microorganisms. Continued research focusing on pathway optimization, enzyme engineering, and fermentation process development will be crucial for achieving economically viable and industrially scalable production of bio-based this compound. This guide provides a foundational understanding of the core principles and methodologies for researchers and professionals in the field.

References

The Natural Occurrence and Biosynthesis of Mesaconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconic acid, an unsaturated dicarboxylic acid, is a naturally occurring metabolite found in a variety of biological systems, from plants to microorganisms. While not as abundant or widely studied as its isomer, itaconic acid, this compound plays a significant role in specific metabolic pathways and is of growing interest for its potential applications in the chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the known natural sources, biosynthesis, and analytical methodologies for this compound.

Natural Sources and Occurrence

This compound has been identified in both the plant and microbial kingdoms. Its presence is often linked to specific metabolic activities, such as amino acid fermentation and the degradation of other organic acids.

Plant Sources

Early reports identified this compound in the leaves of cabbage (Brassica oleracea)[1]. It has also been reported as a constituent of Saxifraga stolonifera, a perennial flowering plant.[2][3] While its precise physiological role in these plants is not fully elucidated, it is presumed to be an intermediate in their metabolic networks.

Microbial Sources

This compound is a key intermediate in the glutamate fermentation pathway of certain anaerobic bacteria, such as Clostridium tetanomorphum. In this pathway, glutamate is converted to mesaconate, which is then further metabolized. Additionally, some microorganisms that metabolize itaconic acid can convert it to this compound as part of their dissimilation pathway.[4]

Quantitative Data on this compound Occurrence

Quantitative data on the concentration of this compound in natural sources is scarce in publicly available literature. The table below is structured to present such data, but specific values are largely unreported and would require targeted, quantitative analytical studies.

Natural SourceOrganism/TissueConcentration RangeAnalytical MethodReference
Plant Brassica oleracea (Cabbage) leavesData not readily availableGC-MS, HPLC[1]
Plant Saxifraga stoloniferaData not readily availableHPLC-DAD-ESI/MSn[2][3]
Microorganism Clostridium tetanomorphum (Glutamate Fermentation)Data not readily availableGC-MS, HPLC

Biosynthetic and Metabolic Pathways

This compound is primarily known to be involved in two key metabolic pathways: the fermentation of glutamate and the metabolism of itaconic acid.

Glutamate Fermentation Pathway

In certain anaerobic bacteria, L-glutamate is fermented to acetate and butyrate, with this compound as a crucial intermediate. This pathway involves the conversion of glutamate to (S)-β-methylaspartate, which is then deaminated to form mesaconate.

Glutamate_Fermentation Glutamate L-Glutamate Methylaspartate (S)-β-Methylaspartate Glutamate->Methylaspartate Glutamate Mutase Mesaconate Mesaconate Methylaspartate->Mesaconate β-Methylaspartate Ammonia-lyase Citramalate (S)-Citramalate Mesaconate->Citramalate Mesaconyl-CoA Hydratase Pyruvate Pyruvate Citramalate->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA

Caption: Glutamate fermentation pathway leading to this compound.

Itaconic Acid Dissimilation Pathway

Some microorganisms can utilize itaconic acid as a carbon source. In these organisms, itaconic acid is converted to itaconyl-CoA, which is then isomerized to mesaconyl-CoA. Mesaconyl-CoA is subsequently hydrated to form citramalyl-CoA, which can then enter central metabolism.

Itaconic_Acid_Dissimilation Itaconic_Acid Itaconic Acid Itaconyl_CoA Itaconyl-CoA Itaconic_Acid->Itaconyl_CoA Itaconyl-CoA Synthetase Mesaconyl_CoA Mesaconyl-CoA Itaconyl_CoA->Mesaconyl_CoA Itaconyl-CoA Isomerase Citramalyl_CoA (S)-Citramalyl-CoA Mesaconyl_CoA->Citramalyl_CoA Mesaconyl-CoA Hydratase Central_Metabolism Central Metabolism Citramalyl_CoA->Central_Metabolism

Caption: Dissimilation pathway of itaconic acid involving this compound.

Experimental Protocols

The accurate quantification of this compound from biological matrices requires robust extraction and analytical methods. The following sections outline generalized protocols for the analysis of this compound from plant and microbial samples.

Extraction of this compound from Plant Tissue

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Extraction solvent: 80% methanol or a mixture of methanol, isopropanol, and water

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or anion exchange)

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

Procedure:

  • Sample Collection and Homogenization: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Extraction: To approximately 100 mg of the homogenized powder, add 1 mL of pre-chilled extraction solvent. Vortex vigorously for 1 minute.

  • Incubation and Centrifugation: Incubate the mixture on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • SPE Cleanup (Optional but Recommended): For cleaner samples, pass the supernatant through a conditioned SPE cartridge. For C18 cartridges, condition with methanol followed by water. For anion exchange cartridges, follow the manufacturer's instructions. Elute the organic acids according to the cartridge protocol.

  • Drying and Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for HPLC).

Extraction of this compound from Microbial Culture

This protocol is suitable for the analysis of intracellular or extracellular this compound from bacterial or fungal cultures.

Materials:

  • Microbial culture broth

  • Centrifuge

  • Extraction solvent: Cold methanol or a chloroform/methanol/water mixture

  • Bead beater (for intracellular metabolites)

  • Syringe filters (0.22 µm)

Procedure:

  • Separation of Cells and Supernatant: Centrifuge the culture broth at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cells.

  • Extracellular Analysis: Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris. The filtered supernatant can be directly analyzed or further purified by SPE if necessary.

  • Intracellular Extraction (Quenching and Lysis):

    • Rapidly quench the metabolism of the cell pellet by resuspending it in a cold quenching solution (e.g., 60% methanol at -40°C).

    • Centrifuge again to pellet the quenched cells.

    • Lyse the cells to release intracellular metabolites. This can be achieved by methods such as bead beating in a cold extraction solvent.

  • Centrifugation and Collection: Centrifuge the cell lysate to pellet cell debris. Collect the supernatant containing the intracellular metabolites.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the extract in a suitable solvent for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of organic acids.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column or an ion-exchange column designed for organic acid analysis

Chromatographic Conditions (Example for Reversed-Phase):

  • Mobile Phase: An aqueous solution of a dilute acid (e.g., 0.1% phosphoric acid or formic acid) in water. Isocratic or gradient elution with an organic modifier like acetonitrile may be used for better separation.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30 - 40°C

  • Detection Wavelength: 210 nm (for the carboxyl group)

  • Injection Volume: 5 - 20 µL

Quantification:

  • Prepare a standard curve of this compound of known concentrations.

  • Analyze the standards and samples under the same HPLC conditions.

  • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for metabolite analysis, but requires derivatization of non-volatile compounds like this compound.[5]

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Derivatization (Silylation):

  • Dry the extracted sample completely under nitrogen.

  • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for complete derivatization.

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

  • Carrier Gas: Helium

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Scan Range: m/z 50-600

Quantification:

  • Use a stable isotope-labeled internal standard for accurate quantification.

  • Generate a standard curve with derivatized this compound standards.

  • Analyze samples and quantify based on the peak area ratio of the analyte to the internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plant or Microbial) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization HPLC HPLC-UV/DAD Cleanup->HPLC GCMS GC-MS Derivatization->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring dicarboxylic acid found in specific plant and microbial metabolic pathways. While its quantitative occurrence in nature is not well-documented, established analytical techniques such as HPLC and GC-MS can be readily adapted for its accurate measurement. Further research into the biosynthesis and physiological roles of this compound in various organisms will be crucial for unlocking its potential in industrial and pharmaceutical applications. The protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and professionals in the field.

References

The Role of Mesaconic Acid in Vitamin B12-Dependent Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mesaconic acid is not a direct precursor in the de novo biosynthesis of vitamin B12 (cobalamin). The intricate synthesis of the vitamin B12 corrin ring originates from uroporphyrinogen III and does not involve this compound as an intermediate. However, this compound is intrinsically linked to vitamin B12 through its role in specific metabolic pathways where a vitamin B12-dependent enzyme, 2-methyleneglutarate mutase, is a key catalyst. This enzyme, utilizing a cobamide coenzyme, is crucial in the fermentation of glutamate and nicotinate in certain anaerobic bacteria, such as Clostridium tetanomorphum and Eubacterium barkeri. This technical guide elucidates the precise role of this compound in these vitamin B12-dependent metabolic contexts, providing detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and drug development endeavors.

The Indirect Association of this compound with Vitamin B12

Contrary to any misconception, this compound does not serve as a building block for the vitamin B12 molecule. Its significance in the context of vitamin B12 arises from its position as a downstream product in metabolic pathways that feature vitamin B12-dependent enzymes. Specifically, in the glutamate fermentation pathway of organisms like Clostridium tetanomorphum, glutamate is converted to (S)-β-methylaspartate, which is then deaminated by 3-methylaspartate ammonia-lyase to yield mesaconate[1][2]. This pathway's initial rearrangement of glutamate is catalyzed by a vitamin B12-dependent enzyme, glutamate mutase.

Furthermore, the related compound, 2-methyleneglutarate, is the substrate for another vitamin B12-dependent enzyme, 2-methyleneglutarate mutase (EC 5.4.99.4). This enzyme catalyzes the reversible isomerization of 2-methyleneglutarate to (R)-3-methylitaconate, a key step in the nicotinate fermentation pathway of Eubacterium barkeri[3][4][5].

Quantitative Data on 2-Methyleneglutarate Mutase and Related Reactions

The following table summarizes key quantitative data for the enzymes central to the metabolic pathways involving this compound and its isomers in the context of vitamin B12-dependent reactions.

EnzymeOrganismSubstrate(s)Product(s)Cofactor(s)Km (mM)kcat (s-1)Ki (mM)Equilibrium Constant (Kapp)Reference(s)
2-Methyleneglutarate MutaseEubacterium barkeri2-Methyleneglutarate(R)-3-MethylitaconateAdenosylcobalaminNDNDND0.26 ± 0.04[6]
2-Methyleneglutarate MutaseEubacterium barkeri(R)-3-Methylitaconate2-MethyleneglutarateAdenosylcobalaminNDNDND-[6]
3-Methylitaconate Δ-IsomeraseEubacterium barkeri(R)-3-Methylitaconate2,3-DimethylmaleateNoneNDNDND7.40 ± 0.21[6]
Glutamate MutaseClostridium cochlearium2-Methyleneglutarate-Adenosylcobalamin--13 (noncompetitive)-[7]

ND: Not Determined in the cited literature.

Experimental Protocols

Purification of 2-Methyleneglutarate Mutase from Clostridium barkeri

This protocol is based on the method described by Hartrampf and Buckel (1986).

Materials:

  • Frozen cell paste of Clostridium barkeri

  • Buffer A: 100 mM potassium phosphate, pH 7.2, containing 10 mM 2-mercaptoethanol

  • Buffer B: 10 mM potassium phosphate, pH 7.2, containing 10 mM 2-mercaptoethanol

  • DEAE-cellulose column

  • Hydroxyapatite column

  • Sephacryl S-300 gel filtration column

  • Ammonium sulfate

  • Standard protein assay reagents

Procedure:

  • Cell Lysis: Thaw frozen cells in Buffer A and disrupt by sonication or French press. Centrifuge at high speed to remove cell debris.

  • Ammonium Sulfate Precipitation: Fractionate the crude extract with ammonium sulfate. The protein precipitating between 40% and 60% saturation is collected by centrifugation and redissolved in a minimal volume of Buffer B.

  • DEAE-Cellulose Chromatography: Apply the redissolved protein fraction to a DEAE-cellulose column equilibrated with Buffer B. Elute the enzyme with a linear gradient of KCl (e.g., 0-0.5 M) in Buffer B.

  • Hydroxyapatite Chromatography: Pool the active fractions from the DEAE-cellulose column and apply to a hydroxyapatite column equilibrated with Buffer B. Elute with a linear gradient of potassium phosphate (e.g., 10-200 mM), pH 7.2.

  • Gel Filtration: Concentrate the active fractions and apply to a Sephacryl S-300 column equilibrated with Buffer A. Elute with Buffer A to separate proteins by size.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Continuous Spectrophotometric Assay for 2-Methyleneglutarate Mutase

This coupled enzyme assay continuously monitors the formation of 2,3-dimethylmaleate.

Principle: 2-Methyleneglutarate mutase converts 2-methyleneglutarate to (R)-3-methylitaconate. A coupling enzyme, 3-methylitaconate Δ-isomerase, then converts (R)-3-methylitaconate to 2,3-dimethylmaleate, which has a significant absorbance at 240 nm.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.2

  • 2-Methyleneglutarate solution (substrate)

  • Adenosylcobalamin (coenzyme)

  • Dithiothreitol (DTT)

  • Purified 2-methyleneglutarate mutase

  • Purified 3-methylitaconate Δ-isomerase (in excess)

  • Spectrophotometer capable of reading at 240 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, a saturating concentration of 2-methyleneglutarate, adenosylcobalamin, DTT, and an excess of 3-methylitaconate Δ-isomerase.

  • Incubate the mixture at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume of purified 2-methyleneglutarate mutase.

  • Immediately monitor the increase in absorbance at 240 nm over time.

  • Calculate the initial reaction velocity using the molar extinction coefficient of 2,3-dimethylmaleate (Δε = 3.7 mM-1 cm-1)[6].

Signaling Pathways and Logical Relationships

Nicotinate Fermentation Pathway in Eubacterium barkeri

The following diagram illustrates the metabolic cascade for nicotinate fermentation, highlighting the central role of the vitamin B12-dependent 2-methyleneglutarate mutase.

Nicotinate_Fermentation cluster_enzymes Nicotinate Nicotinate Six_HNA 6-Hydroxynicotinate Nicotinate->Six_HNA e1 Nicotinate Dehydrogenase THON 1,4,5,6-Tetrahydro-6-oxonicotinate Six_HNA->THON e2 6-Hydroxynicotinate Reductase SFG (S)-2-Formylglutarate THON->SFG e3 Enamidase SHG (S)-2-(Hydroxymethyl)glutarate SFG->SHG e4 2-(Hydroxymethyl)glutarate Dehydrogenase TMG 2-Methyleneglutarate SHG->TMG e5 2-(Hydroxymethyl)glutarate Dehydratase R_3_MI (R)-3-Methylitaconate TMG->R_3_MI 2-Methyleneglutarate Mutase (Vitamin B12-dependent) DMM 2,3-Dimethylmaleate R_3_MI->DMM e7 3-Methylitaconate Isomerase Pyruvate Pyruvate DMM->Pyruvate Propionate Propionate DMM->Propionate e8 Dimethylmalate Dehydratase & Lyase

Nicotinate fermentation pathway in Eubacterium barkeri.
Glutamate Fermentation (Methylaspartate Pathway)

This diagram outlines the methylaspartate pathway for glutamate fermentation, which involves the formation of mesaconate.

Glutamate_Fermentation cluster_downstream Further Metabolism Glutamate (S)-Glutamate Methylaspartate (2S,3S)-3-Methylaspartate Glutamate->Methylaspartate Glutamate Mutase (Vitamin B12-dependent) Mesaconate Mesaconate Methylaspartate->Mesaconate 3-Methylaspartate Ammonia-lyase Citramalate (S)-Citramalate Mesaconate->Citramalate Mesaconase Acetate_Pyruvate Acetate + Pyruvate Citramalate->Acetate_Pyruvate Citramalate Lyase Butyrate, CO2, H2 Butyrate, CO2, H2 Acetate_Pyruvate->Butyrate, CO2, H2

The methylaspartate pathway of glutamate fermentation.
Experimental Workflow for Enzyme Purification and Assay

The logical flow from raw biological material to kinetic data is depicted below.

Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Enzyme Assay Cell_Paste Bacterial Cell Paste Cell_Lysis Cell Lysis Cell_Paste->Cell_Lysis Crude_Extract Crude Extract Cell_Lysis->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate DEAE_Chrom DEAE-Cellulose Chromatography Ammonium_Sulfate->DEAE_Chrom HA_Chrom Hydroxyapatite Chromatography DEAE_Chrom->HA_Chrom Gel_Filtration Gel Filtration HA_Chrom->Gel_Filtration Pure_Enzyme Purified Enzyme Gel_Filtration->Pure_Enzyme Assay_Setup Setup Coupled Assay Pure_Enzyme->Assay_Setup Spectro_Reading Spectrophotometric Reading (240 nm) Assay_Setup->Spectro_Reading Data_Analysis Data Analysis Spectro_Reading->Data_Analysis Kinetic_Params Kinetic Parameters Data_Analysis->Kinetic_Params

Workflow for purification and kinetic analysis.

Conclusion

References

The Biological Significance of Mesaconic Acid in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconic acid, an isomer of the well-studied immunomodulatory metabolite itaconic acid, is emerging as a significant player in cellular metabolism and inflammation. Initially identified in the context of microbial metabolism, recent discoveries have highlighted its endogenous production in mammalian immune cells and its potent anti-inflammatory properties. Unlike itaconic acid, this compound does not inhibit succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle, making it an attractive therapeutic candidate with a potentially wider safety profile. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic pathways, immunomodulatory functions, and potential therapeutic applications. The guide includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of relevant metabolic and signaling pathways.

Introduction

This compound, also known as methylfumarate, is a dicarboxylic acid that has been known for its role in bacterial metabolism, particularly in the fermentation of glutamate.[1] It is structurally similar to other TCA cycle intermediates and is an isomer of itaconic and citraconic acids.[2] Recent research has revealed that this compound is synthesized in inflammatory macrophages from itaconic acid.[3][4] This discovery has spurred significant interest in its physiological roles in mammals, especially in the context of the immune response.

Studies have demonstrated that this compound exhibits potent anti-inflammatory effects, comparable to those of itaconic acid, by modulating cytokine production in macrophages.[1][4] A critical distinction, however, is that this compound does not inhibit succinate dehydrogenase (SDH), a key enzyme of the TCA cycle and electron transport chain.[4][5] This lack of SDH inhibition suggests that this compound may exert its immunomodulatory effects with fewer off-target metabolic consequences than itaconic acid, making it a promising molecule for therapeutic development against autoimmune and inflammatory diseases.[2][5]

Data Presentation

This section summarizes the available quantitative data related to this compound in a structured format for easy comparison.

Table 1: Quantitative Analysis of this compound and Related Metabolites

ParameterValueBiological SystemReference
Lower Limit of Quantification (LLOQ) for this compound0.098 µMHPLC-MS/MS[3]
Concentration in Mouse Kidneys~1.5 µMC57BL/6J wild-type mice[6][7]
Concentration in Mouse Lymph NodesNot detectedC57BL/6J wild-type mice[6][7]
Concentration in Mouse BrainNot detectedC57BL/6J wild-type mice[6][7]
Intracellular Concentration in LPS-stimulated RAW264.7 cells (24h)Signal intensity significantly increasedMouse macrophage cell line[4]

Table 2: Enzyme Kinetics of Mesaconyl-CoA Hydratase

Enzyme SourceSpecific Activity (µmol min⁻¹ mg⁻¹)Optimal pHMolecular Weight (kDa)Reference
Chloroflexus aurantiacus1,300 (at 55°C)7.5~80 (homodimer)[8]
Rhodobacter sphaeroides1,400 (at 30°C)7.5~80 (homodimer)[8]

Table 3: Comparative Effects of this compound and Itaconic Acid on Macrophage Cytokine Secretion

CytokineTreatment (10 mM)Effect on LPS-induced SecretionCell TypeReference
IL-6This compoundReductionRAW264.7 cells[1][4]
IL-6Itaconic AcidReductionRAW264.7 cells[1][4]
IL-12This compoundReductionPro-inflammatory macrophages[4]
IL-12Itaconic AcidReductionPro-inflammatory macrophages[4]
CXCL10This compoundIncreasePro-inflammatory macrophages[4]
CXCL10Itaconic AcidIncreasePro-inflammatory macrophages[4]
IL-1βThis compoundNo impairment of secretionBMDMs[4]
IL-1βItaconic AcidNo impairment of secretionBMDMs[4]

Metabolic Pathways Involving this compound

This compound is a key intermediate in several metabolic pathways, primarily in microorganisms, and is now understood to be part of mammalian immune cell metabolism.

Conversion from Itaconic Acid in Macrophages

In inflammatory macrophages, this compound is synthesized from itaconic acid.[3][4] Itaconic acid itself is produced from the TCA cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (IRG1), also known as cis-aconitate decarboxylase.[4] The precise enzymatic mechanism for the conversion of itaconate to mesaconate in mammalian cells is still under investigation.

Itaconate_to_Mesaconate_Pathway cis_Aconitate cis-Aconitate Itaconate Itaconate cis_Aconitate->Itaconate IRG1 (ACOD1) Mesaconate Mesaconate Itaconate->Mesaconate Isomerase (postulated)

Conversion of cis-Aconitate to Itaconate and subsequently to Mesaconate in macrophages.
Bacterial Glutamate Fermentation (Methylaspartate Pathway)

In certain anaerobic bacteria, such as Clostridium tetanomorphum, this compound is an intermediate in the methylaspartate pathway for glutamate fermentation.[1] This pathway involves the conversion of glutamate to β-methylaspartate, which is then deaminated to form mesaconate. Mesaconate is subsequently hydrated to citramalate.

Methylaspartate_Pathway Glutamate Glutamate beta_Methylaspartate β-Methylaspartate Glutamate->beta_Methylaspartate Glutamate Mutase Mesaconate Mesaconate beta_Methylaspartate->Mesaconate β-Methylaspartate Ammonia-Lyase Citramalate Citramalate Mesaconate->Citramalate Mesaconase

The Methylaspartate Pathway of Glutamate Fermentation in anaerobic bacteria.
Dissimilation of Itaconic and Mesaconic Acids

Some bacteria, like Pseudomonas sp., can utilize itaconic and mesaconic acids as their sole carbon source.[9] This pathway involves the interconversion of itaconate, mesaconate, and citramalate, ultimately leading to the formation of succinate, which can then enter the central carbon metabolism.

Dissimilation_Pathway Itaconate Itaconate Mesaconate Mesaconate Itaconate->Mesaconate Citramalate Citramalate Mesaconate->Citramalate Succinate Succinate Citramalate->Succinate

Metabolic interconversion and dissimilation of itaconate and mesaconate to succinate.

Immunomodulatory Function of this compound

This compound has emerged as a significant modulator of the immune response, particularly in macrophages. Its anti-inflammatory effects are comparable to itaconic acid but with a distinct metabolic impact.

Anti-inflammatory Signaling

This compound exerts its anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines such as IL-6 and IL-12 in activated macrophages.[4] Concurrently, it can increase the production of the chemokine CXCL10.[4] The precise signaling pathway through which this compound mediates these effects is an active area of research, but it is known to be independent of NRF2 and ATF3 activation, which are pathways modulated by itaconic acid derivatives.[4] Unlike itaconic acid, this compound does not inhibit SDH, thus it does not lead to the accumulation of succinate, a pro-inflammatory signal.[4]

Anti_inflammatory_Signaling cluster_macrophage Macrophage LPS LPS Signaling_Pathway Intracellular Signaling (NRF2/ATF3 independent) LPS->Signaling_Pathway Mesaconate Mesaconate Mesaconate->Signaling_Pathway Cytokine_Production Cytokine Production Signaling_Pathway->Cytokine_Production IL6_IL12 IL-6, IL-12 Cytokine_Production->IL6_IL12 Reduced Secretion CXCL10 CXCL10 Cytokine_Production->CXCL10 Increased Secretion

Proposed anti-inflammatory signaling of this compound in macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is adapted from a sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay for the quantification of itaconate, mesaconate, and citraconate.[3][6]

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ultrapure water

  • Internal standards (e.g., stable isotope-labeled itaconic acid)

  • LC-MS/MS system (e.g., Thermo Quantis Plus UPLC-triple quadrupole)

  • C18 column (e.g., Phenomenex Kinetix C18, 100 × 3 mm)

Sample Preparation (for cell pellets or tissues):

  • Homogenize cell pellets or tissues in a cold extraction solvent (e.g., 80:20 MeOH:water) containing internal standards.

  • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Mobile Phase A: 0.2% (v/v) formic acid in water.

  • Mobile Phase B: 0.2% (v/v) formic acid in methanol.

  • Gradient: A suitable gradient to separate the isomers (refer to[10] for a detailed gradient program).

  • Injection Volume: 2 µL.

  • MS Detection: Use selected reaction monitoring (SRM) in negative ion mode. The specific precursor and product ion transitions for this compound and the internal standard should be optimized.

LPS Stimulation of RAW264.7 Macrophages for Metabolomics

This protocol describes the stimulation of a macrophage cell line to induce an inflammatory state and subsequent metabolite extraction.[11][12][13]

Materials:

  • RAW264.7 macrophage cell line

  • DMEM or RPMI 1640 medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

Procedure:

  • Seed RAW264.7 cells in 6-well plates at a density of 1-2 x 10^6 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing the desired concentration of LPS (e.g., 10-100 ng/mL).

  • Incubate for the desired time period (e.g., 24 hours).

  • To harvest for metabolomics, quickly aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of pre-chilled 80% methanol to each well and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

Cytokine Quantification by ELISA

This protocol outlines the general steps for measuring cytokine levels in macrophage culture supernatants using a sandwich ELISA kit.[14][15]

Materials:

  • ELISA kit for the cytokine of interest (e.g., mouse IL-6, TNF-α)

  • Culture supernatants from control and treated macrophages

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (as provided in the kit)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate seven times.

  • Add TMB substrate and incubate in the dark until a color develops.

  • Add the stop solution to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH in cell or tissue lysates.[16][17]

Materials:

  • SDH Assay Kit (containing assay buffer, succinate, and a probe such as DCIP)

  • Cell or tissue homogenates

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates by homogenizing in the provided ice-cold assay buffer.

  • Centrifuge to pellet debris and collect the supernatant.

  • Add the sample to a 96-well plate.

  • Prepare a reaction mix containing the assay buffer, succinate, and the probe according to the kit instructions.

  • Add the reaction mix to the wells containing the samples.

  • Immediately measure the absorbance at the specified wavelength (e.g., 600 nm for DCIP) in kinetic mode for 10-30 minutes.

  • The rate of decrease in absorbance is proportional to the SDH activity. Calculate the activity based on the change in absorbance over time and the extinction coefficient of the probe.

Conclusion and Future Directions

This compound is a newly appreciated metabolite in mammalian immunometabolism with significant potential as a therapeutic agent. Its ability to exert anti-inflammatory effects without inhibiting the central metabolic enzyme succinate dehydrogenase distinguishes it from its isomer, itaconic acid, and suggests a favorable safety profile. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the biological roles of this compound.

Future research should focus on elucidating the precise molecular mechanisms underlying the immunomodulatory effects of this compound. Identifying the specific cellular targets and signaling pathways will be crucial for the rational design of this compound-based therapeutics. Furthermore, in vivo studies in animal models of autoimmune and inflammatory diseases are needed to validate its therapeutic efficacy and safety. The continued exploration of this compound's role in cellular metabolism holds the promise of novel therapeutic strategies for a range of inflammatory conditions.

References

The Anti-inflammatory Properties of Mesaconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mesaconic acid, an endogenous dicarboxylic acid and an isomer of the immunomodulatory metabolite itaconic acid, is emerging as a promising anti-inflammatory agent. Unlike itaconic acid, this compound does not inhibit succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle, suggesting a potentially favorable safety profile. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative effects on cytokine production, and detailed experimental protocols for its study. The information presented is intended to support further research and development of this compound as a potential therapeutic for inflammatory and autoimmune diseases.

Introduction

Inflammation is a critical component of the innate immune response, but its dysregulation can lead to chronic inflammatory and autoimmune diseases.[1] Metabolic reprogramming of immune cells, particularly macrophages, is a hallmark of the inflammatory process.[2] Itaconic acid, a metabolite produced by macrophages during inflammation, has been a major focus of immunometabolism research due to its anti-inflammatory and antimicrobial properties.[3] However, its therapeutic potential is tempered by its inhibition of SDH, which can have significant metabolic consequences.[1]

This compound is endogenously synthesized from itaconic acid and has been shown to exert comparable immunomodulatory effects to itaconic acid without inhibiting SDH.[1][2] This key difference makes this compound a compelling candidate for further investigation as a therapeutic agent for conditions characterized by excessive inflammation, such as septic shock, psoriasis, and inflammatory bowel disease (IBD).[1][4]

Mechanism of Action

The primary anti-inflammatory mechanism of this compound identified to date is the modulation of cytokine and chemokine production in pro-inflammatory macrophages. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound has been demonstrated to reduce the secretion of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-12 (IL-12).[2] Concurrently, it increases the production of the chemokine CXCL10 (C-X-C motif chemokine ligand 10).[2]

Notably, these immunomodulatory effects are independent of the transcription factors NRF2 (Nuclear factor erythroid 2-related factor 2) and ATF3 (Activating transcription factor 3), which are known to be involved in the anti-inflammatory actions of some itaconate derivatives.[2] The precise upstream signaling pathway that mediates these effects is still under investigation.

A crucial aspect of this compound's mechanism is its non-inhibitory effect on succinate dehydrogenase (SDH), an enzyme that plays a vital role in both the citric acid cycle and the electron transport chain.[1][2] This distinguishes it from itaconic acid, which is a known competitive inhibitor of SDH.[2] By not interfering with this central metabolic enzyme, this compound may offer a safer therapeutic window.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the effects of this compound on cytokine and chemokine production in LPS-stimulated macrophages, as reported in key studies.

Table 1: Effect of this compound on Cytokine/Chemokine mRNA Expression in LPS-Stimulated RAW264.7 Macrophages

Cytokine/ChemokineTreatmentFold Change vs. LPS Control
Il6 LPS + this compound (10 mM)↓ (significant reduction)
Il12b LPS + this compound (10 mM)↓ (significant reduction)
Cxcl10 LPS + this compound (10 mM)↑ (significant increase)

Data adapted from He, W., et al. (2022). Nat Metab.[2]

Table 2: Effect of this compound on Cytokine/Chemokine Secretion from LPS-Stimulated RAW264.7 Macrophages

Cytokine/ChemokineTreatmentConcentration (pg/mL) vs. LPS Control
IL-6 LPS + this compound (10 mM)↓ (significant reduction)
IL-12p70 LPS + this compound (10 mM)↓ (significant reduction)
CXCL10 LPS + this compound (10 mM)↑ (significant increase)

Data adapted from He, W., et al. (2022). Nat Metab.[2]

Table 3: Effect of this compound on Cytokine/Chemokine mRNA Expression in LPS-Stimulated Bone Marrow-Derived Macrophages (BMDMs)

Cytokine/ChemokineTreatmentFold Change vs. LPS Control
Il6 LPS + this compound (10 mM)↓ (significant reduction)
Il12b LPS + this compound (10 mM)↓ (significant reduction)
Cxcl10 LPS + this compound (10 mM)↑ (significant increase)

Data adapted from He, W., et al. (2022). Nat Metab.[2]

Table 4: Effect of this compound on Cytokine/Chemokine Secretion from LPS-Stimulated Bone Marrow-Derived Macrophages (BMDMs)

Cytokine/ChemokineTreatmentConcentration (pg/mL) vs. LPS Control
IL-6 LPS + this compound (10 mM)↓ (significant reduction)
IL-12p70 LPS + this compound (10 mM)↓ (significant reduction)
CXCL10 LPS + this compound (10 mM)↑ (significant increase)

Data adapted from He, W., et al. (2022). Nat Metab.[2]

Experimental Protocols

In Vitro Macrophage Studies

Cell Culture and Differentiation:

  • RAW264.7 cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells are harvested from the femurs and tibias of mice. Cells are cultured in DMEM with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.

LPS Stimulation and this compound Treatment:

  • Plate macrophages at a density of 1 x 10^6 cells/well in a 6-well plate.

  • Pre-treat cells with this compound (e.g., 10 mM) for 4 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 3 hours for mRNA analysis, 21 hours for protein secretion analysis).

Cytokine and Chemokine Measurement:

  • mRNA Expression (RT-qPCR):

    • Isolate total RNA from cell lysates using a suitable RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using specific primers for the target genes (e.g., Il6, Il12b, Cxcl10) and a housekeeping gene (e.g., Actb).

    • Calculate relative gene expression using the ΔΔCt method.

  • Protein Secretion (ELISA):

    • Collect cell culture supernatants.

    • Measure the concentration of secreted cytokines (e.g., IL-6, IL-12p70) and chemokines (e.g., CXCL10) using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

In Vivo LPS-Induced Inflammation Model

Animal Model:

  • Use C57BL/6 mice (or other appropriate strain), typically 8-12 weeks old.

Experimental Procedure:

  • Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose.

  • After a specified pre-treatment time (e.g., 1 hour), induce systemic inflammation by intraperitoneal injection of LPS (e.g., 10-20 mg/kg body weight).

  • Monitor animals for clinical signs of inflammation and survival.

  • At a designated time point post-LPS injection, collect blood and/or tissues for analysis.

Analysis:

  • Serum Cytokine Levels: Measure cytokine levels in the serum using ELISA or multiplex bead-based assays.

  • Tissue Analysis: Homogenize tissues (e.g., liver, spleen) to measure local cytokine levels or perform histological analysis to assess immune cell infiltration and tissue damage.

Visualizations

Signaling and Metabolic Context of this compound

Mesaconic_Acid_Pathway cluster_upstream Upstream Metabolism cluster_macrophage Macrophage cluster_cytokines Cytokine Modulation cluster_sdh Mitochondrial Respiration Itaconic Acid Itaconic Acid This compound This compound Itaconic Acid->this compound Endogenous Conversion SDH Succinate Dehydrogenase This compound->SDH No Inhibition Mesaconic Acid_internal This compound Unknown_Pathway Undefined Signaling Pathway Mesaconic Acid_internal->Unknown_Pathway IL-6 IL-6 Unknown_Pathway->IL-6 Inhibits IL-12 IL-12 Unknown_Pathway->IL-12 Inhibits CXCL10 CXCL10 Unknown_Pathway->CXCL10 Promotes

Caption: Metabolic origin and immunomodulatory effects of this compound in macrophages.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow Culture_Macrophages Culture Macrophages (RAW264.7 or BMDMs) Pre-treat Pre-treat with This compound Culture_Macrophages->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Incubate_mRNA Incubate (e.g., 3h) Stimulate->Incubate_mRNA Incubate_Protein Incubate (e.g., 21h) Stimulate->Incubate_Protein RNA_Extraction RNA Extraction Incubate_mRNA->RNA_Extraction Supernatant_Collection Collect Supernatant Incubate_Protein->Supernatant_Collection cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT-qPCR RT-qPCR Analysis (Il6, Il12b, Cxcl10) cDNA_Synthesis->RT-qPCR ELISA ELISA Analysis (IL-6, IL-12, CXCL10) Supernatant_Collection->ELISA

References

An In-depth Technical Guide to the Immunomodulatory Effects of Mesaconic Acid on Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the immunomodulatory effects of mesaconic acid, a recently identified endogenous metabolite in macrophages. Synthesized from the well-known immunomodulatory metabolite itaconate, this compound exhibits a distinct yet overlapping functional profile. This document details its impact on macrophage metabolism, cytokine secretion, and key signaling pathways. Included are summaries of quantitative data, detailed experimental protocols for in vitro studies, and visualizations of cellular mechanisms and workflows to facilitate further research and drug development efforts in the field of immunometabolism.

Introduction: this compound, an Isomer of Itaconate with Unique Properties

Macrophages are central players in the innate immune system, exhibiting remarkable plasticity to adapt their phenotype in response to microenvironmental cues. This functional polarization is tightly linked to profound metabolic reprogramming. For years, itaconic acid, a metabolite produced in activated macrophages, has been a focal point of immunometabolism research due to its anti-inflammatory and antimicrobial properties.[1][2][3][4][5][6] Recent discoveries have unveiled that this compound, a structural isomer of itaconic acid, is also synthesized in inflammatory macrophages.[7][8]

This compound is generated from itaconate and shares some of its immunomodulatory capabilities, yet it possesses distinct effects on cellular metabolism.[7][8] Notably, while both metabolites dampen glycolytic activity in pro-inflammatory macrophages, only itaconate represses the tricarboxylic acid (TCA) cycle and cellular respiration through the inhibition of succinate dehydrogenase (SDH).[7][8] This key difference suggests that this compound may offer a more targeted immunomodulatory action with less interference in central cellular metabolism, making it an intriguing candidate for therapeutic development.

This guide will delve into the known effects of this compound on macrophage function, presenting quantitative data on its influence on cytokine production and providing detailed protocols for its study. Furthermore, it will explore the underlying signaling pathways and provide visual representations to aid in the conceptualization of its mechanism of action.

Effects on Macrophage Metabolism and Function

This compound exerts a nuanced control over macrophage metabolism, distinct from its more extensively studied isomer, itaconic acid.

  • Glycolysis: Both this compound and itaconic acid have been shown to dampen the high glycolytic rate characteristic of pro-inflammatory (M1-like) macrophages.[7][8]

  • TCA Cycle and Oxidative Phosphorylation: A pivotal difference lies in their impact on the TCA cycle. Itaconate is a known inhibitor of succinate dehydrogenase (SDH), leading to a break in the TCA cycle and an accumulation of succinate.[7][8] In stark contrast, this compound does not inhibit SDH, and therefore does not significantly repress TCA cycle activity or cellular respiration.[7][8] This suggests that this compound's immunomodulatory effects are not mediated through the disruption of mitochondrial respiration.

Quantitative Data on Cytokine Modulation

This compound has been demonstrated to modulate the secretion of key cytokines from pro-inflammatory macrophages, generally shifting the cytokine profile towards a less inflammatory state. The following tables summarize the quantitative effects of this compound on cytokine and chemokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages

CytokineCell TypeThis compound ConcentrationLPS ConcentrationTime PointEffectReference
IL-6RAW264.710 mM10 ng/mL24 hReduction[7][8]
IL-12RAW264.710 mM10 ng/mL24 hReduction[7][8]

Table 2: Effect of this compound on Chemokine Secretion in LPS-Stimulated Macrophages

ChemokineCell TypeThis compound ConcentrationLPS ConcentrationTime PointEffectReference
CXCL10RAW264.710 mM10 ng/mL24 hIncrease[7]

Note: The precise fold-change and dose-dependency require further investigation and may vary between different macrophage subtypes (e.g., bone marrow-derived macrophages vs. cell lines) and stimulation conditions.

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are underpinned by its interaction with specific intracellular signaling pathways.

  • JAK-STAT Pathway: this compound has been shown to inhibit the JAK-STAT signaling pathway.[9] This is a critical pathway for the action of many pro-inflammatory cytokines, including interferons. Inhibition of this pathway likely contributes significantly to the observed reduction in pro-inflammatory cytokine production.

  • NRF2 and ATF3 Independence: Interestingly, the immunomodulatory effects of this compound appear to be independent of the NRF2 and ATF3 pathways.[7] This is another point of divergence from itaconate and its derivatives like 4-octyl itaconate (4-OI), which are known to activate the NRF2 pathway through their electrophilic properties.[2]

  • NF-κB and MAPK Pathways: The direct effects of this compound on the NF-κB and MAPK signaling pathways, two central hubs in the inflammatory response of macrophages, are not yet fully elucidated and represent an important area for future research.

Below are diagrams illustrating the known and hypothesized signaling pathways affected by this compound.

Mesaconic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Gene_Expression Pro-inflammatory Gene Expression pSTAT->Gene_Expression translocates & activates Mesaconic_Acid This compound Mesaconic_Acid->JAK inhibits

Caption: this compound inhibits the JAK-STAT signaling pathway.

Known_vs_Unknown_Pathways cluster_known Established Effects cluster_unknown Under Investigation Mesaconic_Acid This compound JAK_STAT JAK-STAT Pathway Mesaconic_Acid->JAK_STAT Inhibits Glycolysis Glycolysis Mesaconic_Acid->Glycolysis Dampens NRF2_ATF3 NRF2/ATF3 Pathway Mesaconic_Acid->NRF2_ATF3 No Effect NF_kB NF-κB Pathway Mesaconic_Acid->NF_kB MAPK MAPK Pathway Mesaconic_Acid->MAPK

Caption: Overview of this compound's interaction with key signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the immunomodulatory effects of this compound on macrophages.

Cell Culture and Stimulation
  • Cell Line: The murine macrophage-like cell line RAW264.7 is commonly used.

  • Culture Medium: RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Seed RAW264.7 cells at a density of 5 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare a stock solution of this compound in sterile PBS and adjust the pH to 7.4. Pre-treat the cells with the desired concentration of this compound (e.g., 10 mM) for 4 hours.

  • LPS Stimulation: After pre-treatment, stimulate the macrophages with lipopolysaccharide (LPS) from E. coli at a final concentration of 10-100 ng/mL for the desired time (e.g., 24 hours for cytokine analysis).

Cytokine Measurement by ELISA
  • Sample Collection: After the stimulation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Kits: Use commercially available ELISA kits for murine IL-6, IL-12, and CXCL10.

  • Procedure: Follow the manufacturer's instructions for the ELISA kits. This typically involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

  • Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Gene Expression Analysis by qPCR
  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR instrument and a suitable master mix. Use gene-specific primers for Il6, Il12b, Cxcl10, and a housekeeping gene (e.g., Actb or Gapdh) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment and stimulation for a shorter duration (e.g., 30-60 minutes for phosphorylation events), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., STAT1, p-STAT1, p65 NF-κB, p-p65 NF-κB, p38 MAPK, p-p38 MAPK).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Experimental_Workflow cluster_analysis Downstream Analysis Start Start: Seed RAW264.7 Macrophages Pre-treatment Pre-treat with this compound (e.g., 10 mM for 4h) Start->Pre-treatment Stimulation Stimulate with LPS (e.g., 100 ng/mL) Pre-treatment->Stimulation Incubation Incubate for a defined period (e.g., 30 min to 24h) Stimulation->Incubation ELISA ELISA for Cytokine Secretion (IL-6, IL-12, CXCL10) Incubation->ELISA 24h qPCR qPCR for Gene Expression Incubation->qPCR 6-24h Western_Blot Western Blot for Signaling (p-STAT, p-p65, etc.) Incubation->Western_Blot 30-60 min

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound is emerging as a significant immunomodulatory metabolite in macrophages, with a distinct mechanism of action compared to its isomer, itaconate. Its ability to temper pro-inflammatory cytokine production without disrupting central mitochondrial metabolism makes it a compelling molecule for further investigation. Key areas for future research include:

  • Elucidating the direct molecular targets of this compound.

  • A comprehensive analysis of its effects on the NF-κB and MAPK signaling pathways.

  • In vivo studies to determine its therapeutic potential in inflammatory disease models.

  • Investigating its role in other immune cell types.

This technical guide provides a foundational understanding of the immunomodulatory effects of this compound on macrophages, offering both the theoretical background and practical protocols to enable further research in this exciting and rapidly evolving area of immunometabolism.

References

Mesaconic Acid as a Competitive Inhibitor of Fumarate Reduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumarate reduction, a critical anaerobic respiratory process in various organisms, is catalyzed by the enzyme fumarate reductase. The inhibition of this enzyme presents a promising avenue for therapeutic intervention, particularly in pathogenic bacteria and parasites. Mesaconic acid, a structural analog of fumarate, has been identified as a competitive inhibitor of this vital enzymatic reaction. This technical guide provides an in-depth analysis of the role of this compound in the competitive inhibition of fumarate reduction, summarizing key kinetic data, detailing experimental protocols for inhibition studies, and visualizing the underlying biochemical interactions and experimental workflows.

Introduction to Fumarate Reductase and Competitive Inhibition

Fumarate reductase (FRD) is an enzyme that catalyzes the reduction of fumarate to succinate, utilizing a quinol as the electron donor. This process is the final step in anaerobic respiration in many organisms, allowing them to survive in oxygen-deprived environments. The overall reaction is as follows:

Fumarate + Menaquinol ⇌ Succinate + Menaquinone

Competitive inhibition is a form of enzyme inhibition where an inhibitor, which structurally resembles the substrate, binds to the active site of the enzyme. This binding is reversible and prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. The inhibitor and substrate are in direct competition for the same binding site.

This compound, also known as 2-methylfumaric acid, is a dicarboxylic acid that shares significant structural similarity with fumarate. This structural analogy allows it to bind to the active site of fumarate reductase, acting as a competitive inhibitor.

Quantitative Data: Enzyme Kinetics

While direct inhibitory constants (Ki) for this compound against fumarate reductase are not extensively reported in the literature, valuable kinetic data is available from studies on the soluble fumarate reductase from Shewanella frigidimarina. In this specific context, this compound (referred to as 2-methylfumarate) acts as a substrate, and its kinetic parameters have been determined. This data provides insight into the affinity of this compound for the enzyme's active site.

Enzyme SourceSubstrateKM (µM)kcat (s-1)Reference
Shewanella frigidimarina (soluble)2-Methylfumarate329.0[1]

Note: In this specific study, 2-methylfumarate (this compound) was characterized as a substrate. The low KM value indicates a high affinity for the enzyme's active site, which is consistent with its role as a competitive inhibitor in other contexts where it does not undergo catalysis.

Experimental Protocols

The following protocols are detailed methodologies for assaying fumarate reductase activity and determining the inhibitory effects of compounds like this compound. These are based on established methods and can be adapted for specific research needs.

Preparation of Fumarate Reductase

Source: The enzyme can be isolated from various sources, including bacteria (Escherichia coli, Wolinella succinogenes) or parasites (Leishmania species).

Protocol for Solubilized Fumarate Reductase from Crude Mitochondria:

  • Cell Lysis: Resuspend the cell pellet in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4) and incubate on ice to induce osmotic shock.

  • Homogenization: Homogenize the cell suspension using a Dounce or Potter-Elvehjem homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 13,000 x g) to pellet the crude mitochondrial fraction.

  • Solubilization: Resuspend the mitochondrial pellet in a buffer containing a high salt concentration (e.g., 150 mM KCl) and incubate on ice.

  • Ultracentrifugation: Centrifuge the suspension at high speed (e.g., 105,000 x g) to pellet the mitochondrial membranes. The supernatant will contain the solubilized fumarate reductase.[2]

Fumarate Reductase Activity Assay (NADH-linked)

This spectrophotometric assay measures the rate of NADH oxidation, which is coupled to the reduction of fumarate.

Reagents:

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.

  • NADH solution: 100 µM in assay buffer.

  • Fumarate solution: 1 mM in assay buffer.

  • Enzyme preparation (solubilized fumarate reductase).

  • This compound stock solution (for inhibition studies).

Procedure:

  • Set up a reaction mixture in a cuvette containing the assay buffer and NADH.

  • Add the enzyme preparation to the cuvette.

  • For inhibition studies, add varying concentrations of this compound to the reaction mixture and pre-incubate with the enzyme.

  • Initiate the reaction by adding the fumarate solution.

  • Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the fumarate reductase activity.[2]

Determination of Inhibitory Constants (Ki)

To determine the Ki for this compound, the fumarate reductase activity assay is performed at various concentrations of both the substrate (fumarate) and the inhibitor (this compound).

  • Perform the activity assay with a range of fumarate concentrations in the absence of this compound to determine the KM and Vmax of the enzyme.

  • Repeat the assays with different, fixed concentrations of this compound, again over a range of fumarate concentrations.

  • Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value. In competitive inhibition, the Vmax remains unchanged, while the apparent KM increases.

Visualizations

Signaling Pathway: Competitive Inhibition of Fumarate Reductase

Caption: Competitive inhibition of fumarate reductase by this compound.

Experimental Workflow: Determining Ki

Experimental_Workflow prep Enzyme Preparation (Fumarate Reductase) assay_setup Assay Setup (Buffer, NADH) prep->assay_setup add_inhibitor Add this compound (Varying Concentrations) assay_setup->add_inhibitor add_substrate Add Fumarate (Varying Concentrations) add_inhibitor->add_substrate measure Spectrophotometric Measurement (ΔA340/min) add_substrate->measure data_analysis Data Analysis (Lineweaver-Burk/Dixon Plot) measure->data_analysis determine_ki Determine Ki data_analysis->determine_ki

Caption: Experimental workflow for determining the Ki of this compound.

Conclusion

This compound serves as a potent competitive inhibitor of fumarate reductase due to its structural similarity to the natural substrate, fumarate. While quantitative data on its inhibitory constant against fumarate reductase is sparse, its high affinity for the active site is evident from substrate kinetic studies on related enzymes. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the inhibitory properties of this compound and other potential inhibitors of fumarate reductase. The visualization of the inhibition mechanism and experimental workflow further clarifies the core concepts for professionals in drug development. Further research to determine the specific Ki values of this compound against fumarate reductases from various pathogenic organisms is warranted and could be crucial for the development of novel antimicrobial and antiparasitic agents.

References

A Technical Guide to the Physical Characteristics of Mesaconic Acid Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of mesaconic acid powder. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work. This document presents quantitative data in a structured format, outlines detailed experimental protocols for the determination of these properties, and includes a visualization of a key metabolic pathway involving this compound.

Quantitative Physical Properties

The physical properties of this compound powder are summarized in the table below, providing a consolidated reference for its key characteristics.

PropertyValueSource(s)
Appearance White to off-white crystalline powder or solid. Can also appear as colorless oblique-like crystals or monoclinic flakes.[1][2][3][4]
Molecular Formula C₅H₆O₄[5][6]
Molecular Weight 130.10 g/mol [5][6][7][8]
Melting Point 200-202 °C (lit.)[1][2][4][5][9][10][11][12], 204-205 °C[2][7][8][1][2][4][5][7][8][9][10][11][12]
Boiling Point 250 °C (decomposes)[1][2][7][8][11], 336.60 °C @ 760.00 mm Hg (estimated)[9][10][1][2][7][8][9][10][11]
Density 1.31 g/cm³[7][13], 1.466 g/cm³[1][2][8], 1.387 g/cm³[10][1][2][7][8][10][13]
pKa₁ 3.09 (at 25 °C)[1][2][11], 8.5 x 10⁻⁴ (K₁)[3][8][1][2][3][8][11][14]
pKa₂ 4.75[14], 15 x 10⁻⁶ (K₂)[3][8][3][8][14]
Water Solubility 26.3 mg/mL at 18 °C[5][9], 26.3 g/L at 18 °C[1][2][11][15], 2.7 g/100 mL at 18 °C[3][1][2][3][5][9][11][15]
Solubility in other solvents Slightly soluble in DMSO and Methanol[1][2][11]. Soluble in ether; sparingly soluble in chloroform and carbon disulfide.[8][1][2][8][11]
Crystal Structure Monoclinic[16][16]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point of this compound powder is determined using the capillary method with a melting point apparatus.[6][10][14][16][17]

Procedure:

  • A small amount of the finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[14]

  • The capillary tube is placed in a melting point apparatus, and the temperature is raised at a rate of 5-10 °C per minute for an initial approximate determination.[14]

  • The apparatus is allowed to cool, and a second determination is performed with a fresh sample. The temperature is raised rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to approximately 2 °C per minute.[14]

  • The temperature at which the first liquid appears and the temperature at which the last solid particle disappears are recorded as the melting point range.[6][14]

Solubility Determination

The solubility of this compound in water and other organic solvents is determined by the equilibrium saturation method.[3][18][19][20][21]

Procedure:

  • An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed vial.

  • The mixture is agitated at a constant temperature (e.g., 18 °C) for a sufficient period to ensure equilibrium is reached.[19]

  • The saturated solution is then filtered to remove any undissolved solid.[19]

  • A known volume of the clear, saturated solution is carefully removed, and the solvent is evaporated to dryness.

  • The mass of the remaining this compound is determined, and the solubility is calculated and expressed in mg/mL or g/L.[19]

  • For qualitative solubility in solvents like ether, chloroform, and carbon disulfide, a small, measured amount of this compound is added to a specific volume of the solvent and observed for dissolution.

Density Determination

The density of this compound powder, a crystalline solid, can be determined using the gas pycnometry method or calculated from its crystal structure data.

Procedure (Gas Pycnometry):

  • A known mass of this compound powder is placed in the sample chamber of a gas pycnometer.

  • The chamber is sealed, and an inert gas (e.g., helium) is introduced into a reference chamber of a known volume.

  • The gas is then allowed to expand into the sample chamber.

  • By measuring the pressure change, the volume of the solid powder can be accurately determined, excluding any inter-particle space.

  • The density is then calculated by dividing the mass of the sample by the measured volume.

Calculation from Crystal Structure Data: The density (ρ) can be calculated using the following formula if the crystal structure is known: ρ = (Z * M) / (N_A * V) Where:

  • Z = number of molecules per unit cell

  • M = molar mass ( g/mol )

  • N_A = Avogadro's number (6.022 x 10²³ mol⁻¹)

  • V = volume of the unit cell (cm³)[12][22]

pKa Determination

The acid dissociation constants (pKa) of this compound are typically determined by potentiometric titration or UV-Vis/NMR spectroscopy.[4][7][9][13][15]

Procedure (Potentiometric Titration):

  • A known concentration of this compound is dissolved in deionized water.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., NaOH) is gradually added to the this compound solution from a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values correspond to the pH at the half-equivalence points on the titration curve. For a dicarboxylic acid like this compound, two inflection points will be observed, corresponding to pKa₁ and pKa₂.

Crystal Structure Determination

The crystal structure of this compound is determined using single-crystal X-ray diffraction.[16][23][24][25][26][27]

Procedure:

  • A suitable single crystal of this compound is grown from a solution.

  • The crystal is mounted on a goniometer head and placed in an X-ray diffractometer.

  • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of spots is collected on a detector.[25][27]

  • The positions and intensities of the diffraction spots are measured.

  • This data is used to calculate an electron density map of the crystal.

  • From the electron density map, the positions of the individual atoms within the unit cell can be determined, and the overall crystal structure can be elucidated.

Metabolic Pathway Visualization

This compound is an intermediate in several metabolic pathways, including the dissimilation of itaconic and mesaconic acids and the biosynthesis of vitamin B12.[2][5][8] The following diagram illustrates a simplified pathway for the interconversion of itaconate, mesaconate, and citramalate, which ultimately leads to succinate.[5][8]

Dissimilation_Pathway Itaconate Itaconate Mesaconate This compound Itaconate->Mesaconate Isomerase Citramalate Citramalate Mesaconate->Citramalate Hydratase Succinate Succinate Citramalate->Succinate Various Steps

Dissimilation pathway of itaconic and mesaconic acids.

This guide provides a foundational understanding of the physical characteristics of this compound powder, essential for its application in research and development. For further in-depth analysis, consulting the primary literature cited is recommended.

References

An In-depth Technical Guide to Mesaconic Acid: Structure and Stereoisomerism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconic acid, also known as methylfumaric acid, is an unsaturated dicarboxylic acid with the chemical formula C₅H₆O₄.[1][2] It is a key intermediate in various biological pathways, including the biosynthesis of vitamin B12 and the microbial degradation of aromatic compounds.[1][2] First studied by Jacobus H. van 't Hoff in 1874, this organic acid has garnered significant interest for its potential applications, ranging from its role as a renewable precursor for commodity chemicals like methacrylic acid to its recently discovered anti-inflammatory properties.[2][3][4] This guide provides a detailed overview of the structure, stereoisomerism, physicochemical properties, and relevant experimental protocols for this compound.

Molecular Structure

This compound is structurally a derivative of fumaric acid with a methyl group substituting a hydrogen at the 2-position.[5] Its IUPAC name is (2E)-2-Methylbut-2-enedioic acid.[2] The molecule consists of a four-carbon chain with carboxylic acid groups at both ends and a double bond between the second and third carbon atoms. A methyl group is attached to the second carbon. The presence of the carbon-carbon double bond restricts rotation, leading to geometric isomerism.

Stereoisomerism

The stereoisomerism of this compound is a critical aspect of its chemistry and biological activity. It primarily exhibits geometric isomerism due to the restricted rotation around the C=C double bond.

Geometric Isomerism: E/Z Configuration

This compound is the trans or (E)-isomer of 2-methylbut-2-enedioic acid.[1] Its geometric isomer is citraconic acid, the cis or (Z)-isomer .[6][7]

The E/Z designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • At each carbon of the double bond, the priority of the two attached groups is assigned based on atomic number.

  • For this compound (at C2), the attached groups are -COOH and -CH₃. The carbon of the carboxyl group is bonded to two oxygens (higher priority) compared to the hydrogens on the methyl group. Thus, -COOH has a higher priority.

  • At C3, the attached groups are -COOH and -H. The carboxyl group has a higher priority than the hydrogen atom.

  • Since the two higher-priority groups (-COOH at C2 and -COOH at C3) are on opposite sides of the double bond, the configuration is designated as E (entgegen, German for "opposite").[8][9]

In contrast, for citraconic acid, the two higher-priority carboxyl groups are on the same side of the double bond, leading to the Z configuration (zusammen, German for "together").[7][8][9]

Relationship with Itaconic Acid

This compound is also an isomer of itaconic acid (methylenesuccinic acid).[10] While mesaconic and citraconic acids are geometric isomers differing in the spatial arrangement around the double bond, itaconic acid is a constitutional isomer where the double bond is located at the end of the carbon chain (between C1 and an exocyclic methylene group).[10][11] These three isomers can be interconverted under certain conditions, such as heating.[11][12]

Isomer_Relationships Itaconic Itaconic Acid (Methylene Succinic Acid) Citraconic Citraconic Acid ((Z)-2-Methylbut-2-enedioic acid) Itaconic->Citraconic Isomerization (e.g., heat) Mesaconic This compound ((E)-2-Methylbut-2-enedioic acid) Citraconic->Mesaconic Isomerization (e.g., acid-catalysis) Mesaconic->Citraconic Isomerization Synthesis_Workflow cluster_synthesis Synthesis of this compound Citric_Acid Citric Acid Itaconic_Anhydride Itaconic Anhydride Citric_Acid->Itaconic_Anhydride Dehydration & Decarboxylation Citraconic_Anhydride Citraconic Anhydride Itaconic_Anhydride->Citraconic_Anhydride Isomerization Mixture Mix with H₂O and dilute HNO₃ Citraconic_Anhydride->Mixture Evaporation Heat & Evaporate (until red fumes appear) Mixture->Evaporation Cooling Cool Solution Evaporation->Cooling Filtration Filter Crystals Cooling->Filtration Recrystallization Recrystallize from H₂O Filtration->Recrystallization Mesaconic_Acid Pure this compound Recrystallization->Mesaconic_Acid

References

Toxicological Profile of Mesaconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on mesaconic acid. A comprehensive toxicological profile has not been established, as the substance has not been thoroughly investigated. This guide is intended for informational purposes for a scientific audience and should not be used for risk assessment without further investigation.

Introduction

This compound, also known as (E)-2-methylbut-2-enedioic acid, is a dicarboxylic acid and a human and plant metabolite.[1] It is an isomer of itaconic acid and citraconic acid. While it has applications in research and is being explored as a potential bio-based platform chemical, its toxicological properties have not been extensively studied. This guide provides a detailed overview of the known toxicological information and highlights the significant data gaps.

Hazard Identification and Precautionary Measures

Based on available Safety Data Sheets (SDS), this compound is considered a hazardous substance. The primary hazards identified are:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Standard precautionary measures when handling this compound include using personal protective equipment (gloves, eye protection, and respiratory protection if dust is generated), ensuring adequate ventilation, and avoiding contact with skin and eyes.[2][4]

Quantitative Toxicological Data

There is a significant lack of quantitative toxicological data for this compound from systematic studies. The majority of toxicological endpoints have not been investigated.[2][4][5] The only available in vivo toxicity value is a Lowest Published Lethal Dose (LDLo) from a study in mice via intraperitoneal administration.

Table 1: Acute Toxicity Data for this compound

Test TypeSpeciesRoute of AdministrationValueReference
LDLoMouseIntraperitoneal500 mg/kg[6]

No data is available for acute oral, dermal, or inhalation toxicity (LD50 or LC50).

Metabolism

While toxicokinetic data in mammals is not available, metabolic pathways for this compound have been elucidated in microorganisms. In Pseudomonas sp., this compound is part of a metabolic pathway involving itaconic and citramalic acids, ultimately leading to its conversion to succinate, a key intermediate in the citric acid cycle.[2][7] In other bacteria, mesaconate is a key intermediate in the methylaspartate pathway of glutamate fermentation.[4]

Mesaconic_Acid_Metabolism Glutamate Glutamate beta-Methylaspartate beta-Methylaspartate Glutamate->beta-Methylaspartate Glutamate Mutase This compound This compound beta-Methylaspartate->this compound Methylaspartate Ammonia-lyase (S)-Citramalate (S)-Citramalate This compound-> (S)-Citramalate Mesaconase Pyruvate + Acetate Pyruvate + Acetate (S)-Citramalate->Pyruvate + Acetate Citramalate Lyase

Caption: Methylaspartate pathway of glutamate fermentation.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Genotoxicity

There are no specific genotoxicity studies, such as the Ames test, micronucleus assay, or chromosomal aberration test, reported for this compound.[2][4] Therefore, its potential to cause genetic mutations is unknown.

Carcinogenicity

No carcinogenicity studies on this compound in animals have been reported.[2][4] The International Agency for Research on Cancer (IARC) has not classified this compound as a carcinogen.[2][4]

Reproductive and Developmental Toxicity

The effects of this compound on reproduction and development have not been evaluated.[2][4]

Experimental Protocols for Toxicological Assessment

Given the lack of data, a comprehensive toxicological evaluation of this compound would require a battery of standardized tests. Below are detailed methodologies for key initial experiments that would be necessary to begin to characterize its toxicological profile.

Workflow for Genotoxicity Assessment

A standard in vitro genotoxicity testing battery would be the first step in evaluating the mutagenic and clastogenic potential of this compound.

Genotoxicity_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Follow-up (if in vitro is positive) Ames Bacterial Reverse Mutation Assay (Ames Test) Micronucleus In Vitro Micronucleus Assay InVivoMicro In Vivo Micronucleus Assay (Rodent) Ames->InVivoMicro Positive Result Chromosomal In Vitro Chromosomal Aberration Assay Micronucleus->InVivoMicro Positive Result Chromosomal->InVivoMicro Positive Result Comet Comet Assay (for DNA strand breaks)

Caption: Standard workflow for genotoxicity assessment.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)
  • Purpose: To assess the potential of this compound to induce gene mutations (point mutations) in bacteria.

  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Methodology:

    • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound.

    • Main Experiment: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 mix from rat liver).

    • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid (e.g., histidine for Salmonella) that the specific strain requires for growth.

    • Incubation: Plates are incubated for 48-72 hours.

    • Scoring: The number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted for each concentration and compared to a negative (solvent) control.

  • Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies over the background level.

Protocol: In Vitro Micronucleus Assay
  • Purpose: To detect the potential of this compound to cause chromosomal damage (clastogenicity or aneugenicity).

  • Test System: Mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y).

  • Methodology:

    • Cell Culture and Treatment: The cells are cultured and exposed to a range of concentrations of this compound, with and without metabolic activation (S9 mix), for a defined period.

    • Cytochalasin B Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Microscopic Analysis: Binucleated cells are scored for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis).

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Conclusion

The toxicological profile of this compound is largely incomplete. While it is identified as an irritant to the skin, eyes, and respiratory system, there is a profound lack of data regarding its acute and chronic systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. The available information is insufficient to perform a comprehensive risk assessment for human health. Further research, following standardized toxicological testing protocols, is essential to establish a complete safety profile for this compound, particularly as its use in industrial applications may increase. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the safety measures outlined in its SDS.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Mesaconic Acid from Citric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of mesaconic acid from citric acid, a readily available bio-based starting material. The document details the underlying chemical pathways, presents various experimental protocols, and includes quantitative data to facilitate the selection and implementation of the most suitable synthetic route for your research and development needs.

Introduction

This compound, formally (2E)-2-Methylbut-2-enedioic acid, is an unsaturated dicarboxylic acid with significant potential as a building block in the synthesis of polymers, resins, and specialty chemicals.[1] Its derivation from citric acid, a common and renewable resource, makes it an attractive target for sustainable chemistry initiatives. The synthesis is not a direct conversion but proceeds through a series of intermediates, primarily involving dehydration, decarboxylation, and isomerization reactions. This document outlines the key methodologies for this transformation.

Reaction Pathway Overview

The conversion of citric acid to this compound typically involves the following sequence of reactions:

  • Dehydration and Decarboxylation of Citric Acid: Citric acid is first heated to induce dehydration and decarboxylation, leading to the formation of itaconic anhydride.[1][2]

  • Isomerization to Citraconic Anhydride: Itaconic anhydride then undergoes isomerization to the more thermodynamically stable citraconic anhydride.[1]

  • Hydrolysis to Citraconic Acid: The citraconic anhydride is hydrolyzed to form citraconic acid.[1][3]

  • Acid-Catalyzed Isomerization to this compound: Finally, citraconic acid is isomerized to its trans-isomer, this compound, under acidic conditions.[1][4]

This overall pathway can be visualized as follows:

Reaction_Pathway CitricAcid Citric Acid ItaconicAnhydride Itaconic Anhydride CitricAcid->ItaconicAnhydride Dehydration & Decarboxylation (Heat) CitraconicAnhydride Citraconic Anhydride ItaconicAnhydride->CitraconicAnhydride Isomerization CitraconicAcid Citraconic Acid CitraconicAnhydride->CitraconicAcid Hydrolysis MesaconicAcid This compound CitraconicAcid->MesaconicAcid Acid-Catalyzed Isomerization

Caption: General reaction pathway from citric acid to this compound.

Experimental Protocols

This section details two distinct protocols for the synthesis of this compound and its precursors from citric acid.

Protocol 1: Classical Two-Step Synthesis via Itaconic and Citraconic Acid Intermediates

This protocol is based on established organic synthesis procedures and involves the initial thermal conversion of citric acid to a mixture of itaconic and citraconic anhydrides, followed by a specific procedure for the isomerization of citraconic acid to this compound.

Step 1: Preparation of Itaconic and Citraconic Anhydrides from Citric Acid

This step involves the pyrolysis of citric acid.

  • Materials:

    • Citric acid

    • Distillation apparatus

  • Procedure:

    • A concentrated aqueous solution of citric acid is added dropwise into a heated, evacuated vessel.

    • The mixture of itaconic and citraconic anhydrides formed is distilled under reduced pressure.[5]

    • The collected distillate of mixed anhydrides can be used in the subsequent steps.

Step 2: Isomerization of Citraconic Anhydride to this compound

This procedure is adapted from Organic Syntheses.[4]

  • Materials:

    • Citraconic anhydride (or an equivalent amount of citraconic acid)[4]

    • Concentrated nitric acid

    • Water

    • 500-mL Erlenmeyer flask

    • Filter paper and funnel

  • Procedure:

    • Prepare a dilute nitric acid solution by mixing 1 part concentrated nitric acid with 4 parts water by volume.

    • In a 500-mL Erlenmeyer flask, combine 100 g (0.89 mole) of citraconic anhydride, 100 cc of water, and 150 cc of the dilute nitric acid solution.[4]

    • Heat the mixture and evaporate the solution until red fumes become visible. The volume at this point is typically around 250 cc.[4] The appearance of these fumes indicates that the rearrangement is occurring.[4]

    • Cool the solution to allow this compound to crystallize.

    • Collect the crystalline this compound by filtration.

    • To increase the yield, the mother liquor can be further concentrated by evaporation to 150 cc and cooled to collect a second crop of crystals. This can be repeated by concentrating to 50 cc.[4]

    • Recrystallize the entire product from 100 cc of water to obtain pure this compound. The expected melting point is 203–205°C.[4]

Protocol 2: Catalytic Conversion of Citric Acid to Itaconic Acid

Recent advancements have focused on using solid catalysts to improve the efficiency of converting citric acid to key intermediates like itaconic acid. This protocol provides a general guideline based on reported catalytic systems.

  • Materials:

    • Citric acid

    • Monoclinic zirconium dioxide (m-ZrO₂) catalyst[6]

    • High-pressure reactor

  • Procedure:

    • Prepare a solution of citric acid in a suitable solvent (e.g., water).

    • Add the m-ZrO₂ catalyst to the citric acid solution in a high-pressure reactor.

    • Heat the reactor to 180°C and maintain this temperature for the desired reaction time.[6]

    • After the reaction, cool the reactor, and separate the solid catalyst from the reaction mixture by filtration or centrifugation.

    • The resulting solution contains itaconic acid, which can then be isolated and further isomerized to this compound as described in Protocol 1, Step 2.

Data Presentation

The following table summarizes the quantitative data from various reported methods for the synthesis of this compound and its precursors from citric acid.

MethodStarting MaterialKey Reagents/CatalystConditionsProductYield/SelectivityReference
Classical IsomerizationCitraconic AnhydrideDilute Nitric AcidEvaporation until red fumes appearThis compound43–52% yield[4]
Reflux in Organic SolventsCitric AcidDMF, XylenesReflux for 24 hours at ~120-130°CThis compound20-30% yield (impure)[2]
Catalytic Dehydration/DecarboxylationCitric Acidm-ZrO₂180°CItaconic Acid70.3% yield[6]
One-Pot Catalytic DecarboxylationCitric AcidHeterogeneous Pd, Pt, or Ru catalysts200–250°C in waterMethacrylic Acid*41% selectivity[7][8]
Bifunctional CatalysisCitric AcidPt or Pd on TiO₂Not specified2-Methylsuccinic Acid83.1% yield (with Pt/P25)[6]
Bifunctional CatalysisCitric AcidPt or Pd on TiO₂Not specifiedTricarballylic Acid64.9% yield (with Pd/anatase)[6]

Note: Methacrylic acid is formed via the decarboxylation of itaconic/mesaconic acid.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound from citric acid can be visualized as follows:

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Citric Acid Reaction Dehydration, Decarboxylation, & Isomerization Start->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Filtration Filtration CrudeProduct->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying FinalProduct Pure this compound Drying->FinalProduct Analysis Characterization (e.g., MP, NMR) FinalProduct->Analysis

References

Application Notes and Protocols for the Enzymatic Production of Mesaconic Acid from Itaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic conversion of itaconic acid to its trans-isomer, mesaconic acid. The described methodology is based on the metabolic pathway identified in Pseudomonas aeruginosa, which utilizes a two-enzyme system involving coenzyme A (CoA) intermediates. This biocatalytic approach offers a specific and potentially more environmentally benign alternative to traditional chemical isomerization methods.

Introduction

Itaconic acid, a bio-based platform chemical, and its isomer this compound are valuable building blocks for the synthesis of polymers, resins, and specialty chemicals. The enzymatic conversion of itaconic acid to this compound represents a key biotransformation, enabling access to the unique properties of the trans-isomer for various applications in materials science and drug development. This process relies on the sequential action of two key enzymes found in the itaconate degradation pathway of microorganisms such as Pseudomonas aeruginosa.

The enzymatic pathway involves two main steps:

  • Activation of Itaconic Acid: Itaconate CoA-transferase (Ict) catalyzes the transfer of Coenzyme A from a donor, such as succinyl-CoA, to itaconic acid, forming itaconyl-CoA.

  • Isomerization: Itaconyl-CoA hydratase (Ich), a bifunctional enzyme, catalyzes the isomerization of itaconyl-CoA to mesaconyl-CoA. The mesaconyl-CoA can then be hydrolyzed (enzymatically or chemically) to yield this compound.

Enzymatic Pathway and Experimental Workflow

The overall enzymatic process for converting itaconic acid to this compound is depicted in the following diagrams.

Enzymatic_Pathway Itaconic_Acid Itaconic Acid Itaconyl_CoA Itaconyl-CoA Itaconic_Acid->Itaconyl_CoA Itaconate CoA-transferase (Ict) Succinyl_CoA Succinyl-CoA Succinate Succinate Succinyl_CoA->Succinate Itaconate CoA-transferase (Ict) Mesaconyl_CoA Mesaconyl-CoA Itaconyl_CoA->Mesaconyl_CoA Itaconyl-CoA Hydratase (Ich) (Isomerase activity) Mesaconic_Acid This compound Mesaconyl_CoA->Mesaconic_Acid Hydrolysis CoA CoA

Fig. 1: Enzymatic conversion of itaconic acid to this compound.

Experimental_Workflow cluster_0 Enzyme Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis Expression Overexpression of Ict and Ich in E. coli Purification Purification of Ict and Ich (e.g., Ni-NTA Chromatography) Expression->Purification Reaction_Setup Reaction Incubation: Itaconic Acid, Succinyl-CoA, Ict, Ich, Buffer Purification->Reaction_Setup Reaction_Termination Reaction Termination (e.g., Acidification) Reaction_Setup->Reaction_Termination Sample_Prep Sample Preparation (Centrifugation, Filtration) Reaction_Termination->Sample_Prep HPLC_Analysis HPLC-MS/MS Analysis Sample_Prep->HPLC_Analysis Quantification Quantification of Itaconic and this compound HPLC_Analysis->Quantification

Fig. 2: Overall experimental workflow for enzymatic synthesis and analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymes involved in the itaconic acid to this compound conversion pathway. Data for a homologous isomerase is included to provide context for expected enzyme activity.

Table 1: Kinetic Parameters of Itaconate Pathway Enzymes

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Optimal pH
cis-Aconitate Decarboxylase (CadA)Aspergillus terreuscis-Aconitate2.45--6.2
Aconitate Isomerase (AI)Pseudomonas sp. WU-0701trans-Aconitate---6.0
Methylsuccinate Isomerase (MmgE/PrpD family)Burkholderia xenovorans(S)-Methylsuccinate-53.2 (µmol min-1 mg-1)--

Table 2: Exemplary Reaction Conditions for Enzymatic Conversion

ParameterValue
Enzyme Concentration
Itaconate CoA-transferase (Ict)1-5 µM
Itaconyl-CoA Hydratase (Ich)1-5 µM
Substrate Concentration
Itaconic Acid10-50 mM
Succinyl-CoA10-50 mM
Reaction Buffer 50 mM Tris-HCl
pH 7.5 - 8.0
Temperature 30 - 37 °C
Incubation Time 1 - 4 hours

Experimental Protocols

Protocol 1: Purification of Recombinant Itaconate CoA-transferase (Ict) and Itaconyl-CoA Hydratase (Ich) from E. coli

This protocol describes the overexpression and purification of His-tagged Ict and Ich from Pseudomonas aeruginosa expressed in E. coli.

Materials:

  • E. coli BL21(DE3) cells transformed with pET expression vectors containing the genes for His-tagged Ict and Ich from P. aeruginosa.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

  • Storage Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 1 mM DTT.

  • Ni-NTA agarose resin.

Procedure:

  • Expression:

    • Inoculate a 10 mL starter culture of LB medium with the appropriate antibiotic with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Incubate for an additional 4-6 hours at 30°C with shaking.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged protein with 5 column volumes of Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE to confirm purity.

    • Pool the pure fractions and dialyze against Storage Buffer.

    • Determine the protein concentration using a Bradford assay.

    • Store the purified enzymes at -80°C.

Protocol 2: Enzymatic Synthesis of this compound from Itaconic Acid

This protocol outlines the coupled enzyme reaction for the conversion of itaconic acid to this compound.

Materials:

  • Purified Itaconate CoA-transferase (Ict).

  • Purified Itaconyl-CoA Hydratase (Ich).

  • Itaconic acid.

  • Succinyl-CoA.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 5 mM MgCl2.

  • Quenching Solution: 1 M HCl.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice:

    • Reaction Buffer: to a final volume of 100 µL.

    • Itaconic Acid: 10 mM final concentration.

    • Succinyl-CoA: 10 mM final concentration.

    • Purified Ict: 2 µM final concentration.

    • Purified Ich: 2 µM final concentration.

  • Initiate the reaction by transferring the tube to a 37°C water bath.

  • Incubate for 2 hours.

  • Terminate the reaction by adding 10 µL of 1 M HCl.

  • Centrifuge the reaction mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.

  • Collect the supernatant for analysis.

Protocol 3: Quantification of Itaconic and Mesaconic Acids by HPLC-MS/MS

This protocol is adapted from a sensitive method for the simultaneous quantification of itaconic acid and its isomers.[1]

Materials:

  • HPLC-MS/MS system.

  • C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Itaconic acid and this compound standards.

  • Internal standards (e.g., 13C5-itaconic acid).

Procedure:

  • Sample Preparation:

    • Dilute the supernatant from the enzymatic reaction (Protocol 2) with an equal volume of acetonitrile/methanol (1:1) containing the internal standard.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Resuspend the residue in 100 µL of Mobile Phase A.

  • HPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Use negative ion mode with multiple reaction monitoring (MRM) for itaconic acid (m/z 129 -> 85) and this compound (m/z 129 -> 85). The retention times will differ, allowing for their separation and quantification.

  • Quantification:

    • Generate a standard curve using known concentrations of itaconic and this compound.

    • Calculate the concentration of each analyte in the samples based on the peak area ratio to the internal standard and the standard curve.

    • Calculate the conversion yield as: (moles of this compound produced / initial moles of itaconic acid) x 100%.

References

Application Notes & Protocols: Fermentative Production of Mesaconic Acid using Aspergillus terreus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mesaconic acid is an unsaturated dicarboxylic acid with significant potential as a bio-based platform chemical for the synthesis of polymers, resins, and other specialty chemicals. The industrial production of this compound is approached via its isomer, itaconic acid. Aspergillus terreus is the primary microorganism used for the high-titer fermentative production of itaconic acid from renewable feedstocks like glucose.[1][2] This document provides a comprehensive overview and detailed protocols for the production of itaconic acid using Aspergillus terreus and outlines the subsequent isomerization to yield this compound.

Part 1: Fermentative Production of Itaconic Acid

The core of the process is the aerobic fermentation of a carbon source by A. terreus. The fungus efficiently converts sugars into itaconic acid via a specialized metabolic pathway branching from the tricarboxylic acid (TCA) cycle.

Biochemical Pathway of Itaconic Acid Synthesis

In Aspergillus terreus, glucose is catabolized through glycolysis to pyruvate. Pyruvate enters the mitochondria and is converted to acetyl-CoA and oxaloacetate. These molecules condense to form citrate, a key intermediate in the TCA cycle. Citrate is then isomerized to cis-aconitate. A crucial step for itaconic acid production involves the transport of cis-aconitate from the mitochondria to the cytosol, facilitated by a mitochondrial tricarboxylate transporter (MttA).[3] In the cytosol, the enzyme cis-aconitate decarboxylase (CadA) catalyzes the decarboxylation of cis-aconitate to form itaconic acid.[3][4][5][6]

Itaconic_Acid_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Mito_Pyruvate Pyruvate Pyruvate->Mito_Pyruvate Transport Itaconic_Acid Itaconic_Acid CadA cis-aconitate decarboxylase (CadA) CadA->Itaconic_Acid Acetyl_CoA Acetyl-CoA Mito_Pyruvate->Acetyl_CoA Oxaloacetate Oxaloacetate Mito_Pyruvate->Oxaloacetate Citrate Citrate Acetyl_CoA->Citrate Oxaloacetate->Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase TCA_Cycle TCA Cycle cis_Aconitate->TCA_Cycle MttA MttA Transporter cis_Aconitate->MttA Transport MttA->CadA

Caption: Itaconic acid biosynthesis pathway in A. terreus.
Data Presentation: Itaconic Acid Fermentation Performance

The following table summarizes quantitative data from various studies on itaconic acid production by A. terreus, showcasing the impact of different conditions and strategies.

StrainFermentation ModeKey ConditionsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
A. terreus Wild TypeFed-BatchpH shift to 3.4 in production phase1600.580.57[7]
A. terreus NRRL 1960Semi-continuousHigh glucose (120 g/L) maintained32.9 (avg)N/APeriodic Pattern[8]
A. terreus Mutant TN-484BatchHigh initial glucose60N/AN/A[9]
A. terreus NRRL 1960ContinuousDilution rate 0.007 s⁻¹30.1 (avg)N/AN/A[10]
A. terreus Wild TypeFed-BatchIncreased phosphate, pH 3.41600.460.99[7]
Engineered A. terreusShake FlaskOverexpression of cadA gene~9.4% increaseN/AN/A[11]
Engineered A. terreusShake FlaskOverexpression of mfsA transporter~5.1% increaseN/AN/A[11]

Experimental Protocols

Protocol 1: Microorganism and Inoculum Preparation

This protocol describes the standard procedure for maintaining and preparing an A. terreus spore suspension for inoculation.

Materials:

  • Aspergillus terreus strain (e.g., NRRL 1960)

  • Potato Dextrose Agar (PDA) slants or plates

  • Sterile physiological saline solution (0.9% NaCl)

  • Sterile Tween-80 (0.01% - 0.1% w/w in saline)

  • Roux culture flasks or Petri dishes

  • Incubator set to 33-37°C

  • Hemocytometer (e.g., Buerker counting chamber)

Procedure:

  • Strain Maintenance: Maintain the A. terreus strain on PDA slants. Subculture every 2-3 months and store at 4°C.

  • Spore Generation: Inoculate a fresh PDA plate or a Roux flask with the A. terreus strain. Incubate at 33-37°C for 7 days until dense sporulation is observed.[8][10]

  • Spore Harvesting: Aseptically add 10-20 mL of sterile saline solution containing Tween-80 to the surface of the sporulated culture. Gently scrape the surface with a sterile loop to dislodge the conidia.

  • Spore Suspension: Transfer the resulting spore suspension to a sterile tube. Vortex briefly to ensure homogeneity.

  • Spore Counting: Determine the spore concentration using a hemocytometer under a microscope.

  • Inoculation: Calculate the required volume of the spore suspension to achieve the desired initial spore concentration in the fermenter (e.g., 5 x 10⁶ spores/mL).[8]

Protocol 2: Fed-Batch Fermentation for Itaconic Acid Production

This protocol details a fed-batch fermentation process optimized for high-titer itaconic acid production.

Materials:

  • Sterile bioreactor (e.g., 1.5 L or 15 L) with pH, temperature, and dissolved oxygen (DO) control

  • Production Medium (per liter): [7][10]

    • Glucose Monohydrate: 150-165 g

    • NH₄NO₃: 3.0 g

    • KH₂PO₄: 0.10 g

    • MgSO₄·7H₂O: 1.0 g

    • CaCl₂·2H₂O: 5.0 g

    • FeCl₃·6H₂O: 1.67 mg

    • ZnSO₄·7H₂O: 8.0 mg

    • CuSO₄·5H₂O: 15.0 mg

  • Feed Solution: Concentrated sterile glucose solution (e.g., 600 g/L)

  • pH Control: 10% (w/w) H₂SO₄ and 25% (v/v) NH₄OH solution

  • A. terreus spore suspension (from Protocol 1)

Procedure:

  • Medium Preparation: Prepare the production medium, adjust the initial pH to 3.0 with H₂SO₄, and sterilize in the bioreactor at 121°C for 45 minutes.[8][10] Adjusting the pH before sterilization helps prevent glucose browning.[8][10]

  • Inoculation: Aseptically inoculate the sterile medium with the spore suspension to the target concentration.

  • Growth Phase (First ~48 hours):

    • Temperature: Maintain at 33-37°C.

    • Agitation: Start at a low speed (e.g., 300-400 rpm) to allow for gentle mixing.

    • Aeration: Supply sterile air to maintain a non-limiting DO level.

    • pH: Allow the pH to drop naturally or maintain at ~3.0.

  • Production Phase (After ~48 hours):

    • pH Shift: Once biomass has formed, increase and control the pH at 3.4 using an automated feed of ammonia solution. This is a critical step for high production.[7]

    • Fed-Batch Strategy: Begin feeding the concentrated glucose solution to maintain the glucose concentration in the desired range (e.g., >20 g/L).

    • Agitation/Aeration: Increase agitation and/or aeration to meet the higher oxygen demand of the culture during production.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12-24 hours) for analysis of biomass, residual glucose, and itaconic acid concentration.

  • Fermentation End: Continue the fermentation for 7-12 days, or until the production rate significantly decreases.[7]

Fermentation_Workflow start Start prep Prepare & Sterilize Bioreactor and Medium start->prep inoc Inoculate with A. terreus Spores prep->inoc growth Growth Phase (~48h, pH ~3.0) inoc->growth prod Production Phase (pH control at 3.4, Fed-Batch) growth->prod sampling Periodic Sampling & Analysis prod->sampling harvest Harvest Broth prod->harvest end End harvest->end

Caption: General workflow for itaconic acid fermentation.
Protocol 3: Quantification of Itaconic Acid by HPLC

This protocol provides a method for analyzing itaconic acid concentration in fermentation broth samples using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[12]

  • Syringe filters (0.22 µm)

  • Mobile Phase: 0.1% Phosphoric acid in water and Methanol[12]

  • Itaconic acid standard

  • Fermentation broth samples

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample (e.g., 14,000 x g for 10 min) to pellet the biomass.

    • Collect the supernatant.

    • Dilute the supernatant with deionized water to bring the expected itaconic acid concentration within the calibration range.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a stock solution of itaconic acid (e.g., 10 g/L) in deionized water.

    • Create a series of standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 g/L) by diluting the stock solution.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with a mixture such as 95:5 (v/v) 0.1% phosphoric acid:methanol.

    • Flow Rate: 0.8 mL/min.[12]

    • Column Temperature: 45°C.[12]

    • Injection Volume: 5 µL.[12]

    • Detection: UV at 210 nm.[12]

  • Data Analysis:

    • Run the standards to generate a calibration curve of peak area versus concentration.

    • Run the prepared samples.

    • Quantify the itaconic acid concentration in the samples by comparing their peak areas to the standard curve, accounting for the dilution factor.

HPLC_Workflow sample Collect Broth Sample centrifuge Centrifuge to Remove Biomass sample->centrifuge dilute Dilute Supernatant centrifuge->dilute filter Filter (0.22 µm) into HPLC Vial dilute->filter inject Inject into HPLC System filter->inject analyze Separate on C18 Column Detect at 210 nm inject->analyze quantify Quantify against Standard Curve analyze->quantify

Caption: Workflow for HPLC analysis of itaconic acid.

Part 2: Conversion of Itaconic Acid to this compound

Itaconic acid can be isomerized to its more thermodynamically stable trans-isomer, this compound. This conversion is typically promoted by heat or basic conditions.[2][8]

Principle of Isomerization

Itaconic acid (2-methylidenebutanedioic acid) and its isomers, this compound ((2E)-2-methylbut-2-enedioic acid) and citraconic acid ((2Z)-2-methylbut-2-enedioic acid), can exist in equilibrium. The application of heat or a change in pH can shift this equilibrium, favoring the formation of mesaconic and citraconic acids from itaconic acid.[2][8]

Isomerization Itaconic Itaconic Acid (Methylenesuccinic) Mesaconic This compound (trans-isomer) Itaconic->Mesaconic Heat / Base Citraconic Citraconic Acid (cis-isomer) Itaconic->Citraconic Isomerization Mesaconic->Citraconic Isomerization

Caption: Isomerization relationship of C5 dicarboxylic acids.
Protocol 4: Conceptual Protocol for Isomerization

This protocol is a conceptual guide based on established chemical principles for base-catalyzed isomerization. Optimization of reaction time, temperature, and base concentration is required for specific applications.

Materials:

  • Itaconic acid (from fermentation broth or purified)

  • A suitable base (e.g., NaOH, KOH, or an amine-based catalyst)

  • Reaction vessel with heating and stirring capabilities

  • Acid for neutralization (e.g., HCl, H₂SO₄)

  • System for monitoring the reaction (e.g., HPLC, NMR)

Procedure:

  • Preparation: Start with a solution of itaconic acid. This could be the clarified fermentation broth or a solution of purified itaconic acid crystals.

  • Base Addition: Raise the pH of the solution by adding a base. The basic conditions catalyze the migration of the double bond.

  • Heating: Gently heat the solution (e.g., 60-100°C). The temperature will influence the rate of isomerization. Higher temperatures (>150°C) can also promote this conversion but may lead to other side reactions.[8]

  • Monitoring: Periodically take samples and analyze them using HPLC or NMR to monitor the disappearance of itaconic acid and the appearance of mesaconic and citraconic acids.

  • Reaction Quench: Once the desired conversion is achieved, cool the reaction mixture and neutralize it by adding a strong acid to a desired final pH.

  • Purification: The resulting mixture will contain this compound, residual itaconic acid, citraconic acid, and salts. Further downstream processing, such as crystallization or chromatography, would be required to isolate pure this compound.

References

Application Notes and Protocols for the Downstream Processing and Purification of Mesaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconic acid, an unsaturated dicarboxylic acid, is a valuable platform chemical with applications in the synthesis of polymers, resins, and pharmaceuticals. Its production through microbial fermentation is a promising sustainable alternative to chemical synthesis. However, the efficient recovery and purification of this compound from complex fermentation broths remain a critical challenge. This document provides detailed application notes and experimental protocols for the downstream processing of this compound, focusing on common and effective purification techniques.

I. Overview of Downstream Processing Strategies

The purification of this compound from a fermentation broth typically involves a multi-step process designed to separate the target acid from biomass, proteins, residual sugars, and other organic acid byproducts. The general workflow involves clarification, initial recovery and concentration, and final purification.

Downstream_Processing_Workflow cluster_clarification Cell & Debris Removal cluster_recovery Primary Isolation cluster_purification High Purity Finishing Fermentation_Broth Fermentation Broth Clarification Clarification (Centrifugation/Filtration) Fermentation_Broth->Clarification Initial_Recovery Initial Recovery & Concentration Clarification->Initial_Recovery Centrifugation Centrifugation Microfiltration Microfiltration/ Ultrafiltration Final_Purification Final Purification Initial_Recovery->Final_Purification Precipitation Precipitation Crystallization Crystallization Reactive_Extraction Reactive Extraction Electrodialysis Electrodialysis Pure_Mesaconic_Acid Pure this compound Final_Purification->Pure_Mesaconic_Acid Chromatography Ion-Exchange Chromatography Membrane_Filtration Nanofiltration/ Reverse Osmosis Recrystallization Recrystallization

Caption: General workflow for the downstream processing of this compound.

II. Quantitative Data Summary

The selection of a purification strategy depends on the desired purity, yield, and economic feasibility. The following table summarizes typical performance metrics for various techniques based on data from this compound and structurally similar dicarboxylic acids like itaconic and succinic acid.

Purification TechniqueTypical Recovery/Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Precipitation 70 - 9090 - 95Simple, cost-effective for initial recovery.Use of chemicals, potential for co-precipitation of impurities.
Crystallization > 90 (single stage)> 99High purity achievable, scalable.Requires concentrated feed, energy-intensive.
Reactive Extraction 90 - 99> 97High selectivity and efficiency, can be integrated with fermentation.Use of organic solvents, potential toxicity to microorganisms.
Ion-Exchange Chromatography 80 - 95> 99High purity and selectivity.Resin cost and regeneration, potential for large buffer volumes.
Nanofiltration 80 - 95 (rejection)VariableLow energy consumption, can separate from salts and sugars.Membrane fouling, pH-dependent rejection.
Electrodialysis 80 - 95> 95No chemical addition, efficient for salt removal and concentration.High capital cost, membrane fouling.

III. Experimental Protocols

A. Protocol 1: Purification by Crystallization

Crystallization is a robust method for obtaining high-purity this compound, particularly from a clarified and concentrated fermentation broth. This protocol is adapted from established methods for similar dicarboxylic acids.

1. Materials and Equipment:

  • Clarified and concentrated this compound solution (e.g., >150 g/L)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

  • Activated carbon

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Filtration apparatus (e.g., Büchner funnel with vacuum flask)

  • Drying oven

2. Procedure:

  • Decolorization: To the clarified this compound solution, add activated carbon (1-2% w/v) and stir for 30-60 minutes at 50-60°C to remove color impurities. Filter the hot solution to remove the activated carbon.

  • Acidification: Cool the solution to approximately 40°C. Slowly add concentrated HCl or H₂SO₄ with stirring to lower the pH to around 2.0. This compound is less soluble at lower pH.

  • Cooling Crystallization: Cool the acidified solution slowly to 4-10°C in the jacketed reactor with gentle agitation. A controlled cooling rate (e.g., 5-10°C/hour) promotes the formation of larger, purer crystals. Hold the final temperature for 2-4 hours to maximize crystal growth.

  • Crystal Recovery: Filter the resulting crystal slurry using a Büchner funnel under vacuum.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove residual mother liquor.

  • Drying: Dry the crystals in an oven at 50-60°C until a constant weight is achieved.

B. Protocol 2: Purification by Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is highly effective for achieving very high purity by separating this compound from other charged and uncharged impurities.[1][2]

1. Materials and Equipment:

  • Clarified fermentation broth containing this compound

  • Strongly basic anion exchange resin (e.g., quaternary ammonium-based)

  • Chromatography column

  • Peristaltic pump

  • pH meter and conductivity meter

  • Regeneration solution (e.g., 1 M NaOH)

  • Eluent (e.g., 0.5 M H₂SO₄ or HCl)

  • Fraction collector

2. Procedure:

  • Resin Preparation and Packing: Swell the anion exchange resin in deionized water according to the manufacturer's instructions. Pack the column with the resin slurry to create a uniform bed.

  • Equilibration: Equilibrate the column by washing with 3-5 bed volumes of deionized water or a suitable starting buffer until the pH and conductivity of the outlet stream are stable.

  • Loading: Adjust the pH of the clarified fermentation broth to a value where this compound is anionic (typically pH > 5.6, its pKa₂). Pump the broth through the column at a controlled flow rate. Mesaconate anions will bind to the resin.

  • Washing: Wash the column with 3-5 bed volumes of deionized water to remove unbound impurities such as sugars and other neutral molecules.

  • Elution: Elute the bound this compound by passing the acidic eluent (e.g., 0.5 M H₂SO₄) through the column. The low pH protonates the this compound, causing it to detach from the resin. Collect fractions and monitor the eluate for this compound concentration using HPLC.

  • Regeneration: After elution, regenerate the column by washing with the regeneration solution (e.g., 1 M NaOH) to remove any remaining tightly bound species and prepare it for the next cycle. Follow with a final wash with deionized water until the pH is neutral.

C. Protocol 3: Purification by Nanofiltration

Nanofiltration (NF) is a membrane-based separation process that can be used to concentrate this compound and separate it from monovalent salts and smaller molecules.[3][4][5]

1. Materials and Equipment:

  • Clarified fermentation broth

  • Nanofiltration system with a suitable membrane (e.g., polyamide thin-film composite with a molecular weight cut-off of 150-300 Da)

  • High-pressure pump

  • Feed tank, permeate collection vessel, and retentate recirculation loop

  • Pressure gauges and flow meters

2. Procedure:

  • System Preparation: Clean and sanitize the nanofiltration system according to the manufacturer's protocol.

  • Membrane Conditioning: Condition the new membrane by circulating deionized water through the system at the recommended operating pressure.

  • Filtration:

    • Adjust the pH of the clarified fermentation broth. The rejection of organic acids by NF membranes is pH-dependent. At a pH above its pKa values, this compound will be in its anionic form, leading to higher rejection due to Donnan exclusion.[3]

    • Feed the broth into the system and apply the desired transmembrane pressure (typically 10-30 bar).

    • Operate the system in a cross-flow mode to minimize membrane fouling.

    • Collect the permeate (containing water, monovalent salts, and small uncharged molecules) and recirculate the retentate (concentrated this compound solution).

  • Diafiltration (Optional): To further purify the this compound in the retentate, a diafiltration step can be performed by adding deionized water to the feed tank while continuing the filtration process. This helps to wash out remaining permeable impurities.

  • Cleaning: After the process, clean the membrane thoroughly with appropriate cleaning agents (e.g., alkaline and acidic solutions) to restore its flux.

IV. Visualizations

Crystallization_Workflow Start Clarified & Concentrated This compound Solution Decolorization Decolorization (Activated Carbon) Start->Decolorization Acidification Acidification (pH ~2.0) Decolorization->Acidification Cooling Controlled Cooling (4-10°C) Acidification->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying (50-60°C) Filtration->Drying End High Purity This compound Crystals Drying->End

Caption: Workflow for the purification of this compound by crystallization.

IEX_Workflow Start Clarified Fermentation Broth (pH > 5.6) Load Load onto Anion Exchange Column Start->Load Wash Wash with DI Water (Remove Sugars, etc.) Load->Wash Elute Elute with Acid (e.g., 0.5 M H₂SO₄) Wash->Elute Collect Collect Mesaconic Acid Fractions Elute->Collect Regenerate Regenerate Column (e.g., 1 M NaOH) Elute->Regenerate End High Purity This compound Solution Collect->End

Caption: Workflow for the purification of this compound by ion-exchange chromatography.

Nanofiltration_Process Feed Clarified Fermentation Broth (Adjusted pH) Pump High-Pressure Pump Feed->Pump NF_Module Nanofiltration Membrane Module Pump->NF_Module Retentate Retentate (Concentrated this compound) NF_Module->Retentate Concentrate Permeate Permeate (Water, Salts, Small Molecules) NF_Module->Permeate Filtrate Recirculation Recirculation Retentate->Recirculation Recirculation->Feed

Caption: Schematic of a nanofiltration process for this compound concentration.

V. Conclusion

The selection of an optimal downstream processing strategy for this compound depends on a variety of factors, including the initial concentration in the fermentation broth, the desired final purity, the scale of operation, and economic considerations. For initial recovery and moderate purity, precipitation and crystallization are effective methods. For achieving high purity, particularly for pharmaceutical applications, ion-exchange chromatography is a powerful tool. Membrane-based techniques like nanofiltration offer an energy-efficient means of concentration and partial purification. Often, a combination of these techniques will be employed to develop a robust and economically viable purification process. The protocols and data provided herein serve as a valuable starting point for the development and optimization of downstream processes for this compound.

References

Application Note: Characterization of Mesaconic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the characterization of mesaconic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes experimental protocols, data interpretation, and visualization of key concepts.

Introduction

This compound, also known as (E)-2-methylbut-2-enedioic acid, is a dicarboxylic acid with various applications in the chemical and pharmaceutical industries. It serves as a building block in the synthesis of polymers and specialty chemicals. Accurate structural elucidation and purity assessment are crucial for its use in research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a sample. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise structure of this compound can be confirmed. This application note outlines the protocols for acquiring and interpreting NMR data for this compound.

Experimental Protocols

This section details the necessary steps for sample preparation, NMR data acquisition, and data processing.

2.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Materials:

    • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

    • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

    • 5 mm NMR tubes

    • Pipettes

    • Vortex mixer

  • Protocol:

    • Weigh the required amount of this compound and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Vortex the mixture until the this compound is completely dissolved.

    • Carefully transfer the solution into a 5 mm NMR tube using a pipette.

    • Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

    • Cap the NMR tube and label it appropriately.

2.2. NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

2.2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 (depending on sample concentration).

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 10-12 ppm.

  • Temperature: 298 K (25 °C).

2.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 (due to the lower natural abundance of ¹³C).

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-220 ppm.

  • Temperature: 298 K (25 °C).

2.3. NMR Data Processing

The acquired Free Induction Decay (FID) signals need to be processed to obtain the final NMR spectra. This can be done using software such as TopSpin, MestReNova, or similar programs.

  • Steps:

    • Fourier Transformation (FT): Convert the time-domain FID signal into a frequency-domain spectrum.

    • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Correct any distortions in the baseline of the spectrum.

    • Referencing: Calibrate the chemical shift axis using the residual solvent peak (e.g., D₂O at ~4.79 ppm, DMSO-d₆ at ~2.50 ppm).

    • Integration: Determine the relative ratios of the different protons by integrating the area under each peak in the ¹H NMR spectrum.

    • Peak Picking: Identify the precise chemical shift of each peak.

Data Presentation and Interpretation

The following tables summarize the expected quantitative NMR data for this compound.

Table 1: ¹H NMR Data for this compound

Signal AssignmentChemical Shift (δ) in D₂O (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
Vinylic Proton (-CH=)~6.46Quartet (q)1H~1.5 Hz
Methyl Protons (-CH₃)~1.92Doublet (d)3H~1.5 Hz

Note: The coupling constant is an estimated value based on typical allylic coupling.

Table 2: ¹³C NMR Data for this compound

Signal AssignmentChemical Shift (δ) in D₂O (ppm)
Carboxylic Carbon (-COOH)~171-173
Carboxylic Carbon (-COOH)~168-170
Vinylic Carbon (=C-CH₃)~135-137
Vinylic Carbon (=CH-)~128-130
Methyl Carbon (-CH₃)~15-17

Interpretation:

The ¹H NMR spectrum of this compound is expected to show two distinct signals. A downfield signal around 6.46 ppm corresponds to the vinylic proton, which appears as a quartet due to coupling with the three methyl protons. The upfield signal at approximately 1.92 ppm is attributed to the methyl protons and appears as a doublet due to coupling with the single vinylic proton. The integration of these signals should be in a 1:3 ratio, respectively.

The ¹³C NMR spectrum is expected to display five signals, corresponding to the five carbon atoms in the this compound molecule. Two signals in the downfield region are from the two carboxylic acid carbons. The two signals in the olefinic region are from the double-bonded carbons, and the upfield signal is from the methyl carbon.

Visualization

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow Experimental Workflow for NMR Characterization cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Up Acquisition Parameters load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate_peakpick Integrate and Peak Pick reference->integrate_peakpick assign_signals Assign Signals integrate_peakpick->assign_signals structure_confirm Confirm Structure assign_signals->structure_confirm

Caption: Workflow for this compound NMR Analysis.

4.2. This compound Structure and Key ¹H-¹H Coupling

This diagram shows the structure of this compound and the through-bond coupling interaction between the vinylic and methyl protons.

Caption: this compound Structure and Proton Coupling.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous characterization of this compound. The detailed protocols and expected data presented in this application note provide a comprehensive guide for researchers to confidently verify the structure and purity of their samples. The distinct chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra serve as a unique fingerprint for this compound, ensuring its correct identification for various scientific and industrial applications.

Application Notes and Protocols for Mesaconic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mesaconic acid, a bio-based unsaturated dicarboxylic acid, presents potential as a building block for the synthesis of functional polymers. As a geometric isomer of citraconic acid and a double-bond isomer of the more commonly utilized itaconic acid, its applications in polymer chemistry are an emerging area of interest. These notes provide an overview of the potential applications and theoretical protocols for the use of this compound in polymer synthesis, drawing upon established principles of polymer chemistry due to the limited volume of direct research on this compound homopolymers.

Overview of this compound in Polymer Synthesis

This compound ((2E)-2-Methylbut-2-enedioic acid) is a trans-isomer, a structural characteristic that influences its reactivity in polymerization compared to its isomers.[1] The primary routes for polymer synthesis using this compound are expected to be through polycondensation of its carboxyl groups and, to a lesser extent, addition polymerization involving its carbon-carbon double bond.

The isomerization of itaconic acid to the less reactive mesaconic and citraconic acids can occur at elevated temperatures, which is a critical consideration in the synthesis of itaconic acid-based polymers.[2] This suggests that the direct polymerization of this compound may be less facile than that of its isomers.

Potential Applications of this compound-Based Polymers

Based on its structure and the applications of similar unsaturated dicarboxylic acids, polymers derived from this compound are anticipated to be useful in the following areas:

  • Unsaturated Polyester Resins: The primary application of this compound is in the synthesis of unsaturated polyesters. These polymers contain double bonds within their backbone, which can be subsequently cross-linked to form thermoset resins with applications in composites, coatings, and adhesives.

  • Biodegradable Polymers: Polyesters synthesized from bio-based monomers like this compound are often biodegradable, making them attractive for applications in drug delivery, tissue engineering, and environmentally friendly plastics.[3]

  • Functional Copolymers: this compound can be used as a comonomer to introduce carboxylic acid functionality and unsaturation into a wide range of polymers. Patents suggest its potential use alongside monomers like acrylic acid and methacrylic acid to create copolymers with tailored properties.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of polymers using this compound, based on established procedures for similar unsaturated dicarboxylic acids.

3.1. Synthesis of Unsaturated Polyesters via Melt Polycondensation

This protocol describes the synthesis of an unsaturated polyester from this compound and a diol, such as 1,4-butanediol.

Experimental Workflow:

Polycondensation_Workflow start Start reactants Charge reactor with This compound, 1,4-butanediol, and catalyst start->reactants esterification Heat to 160-180°C (Esterification Stage) Remove water by-product reactants->esterification polycondensation Increase temperature to 200-220°C Apply vacuum (Polycondensation Stage) esterification->polycondensation end End (Unsaturated Polyester) polycondensation->end

Caption: Workflow for the synthesis of unsaturated polyesters.

Materials:

  • This compound

  • 1,4-butanediol (or other suitable diol)

  • Titanium(IV) butoxide (catalyst)

  • Hydroquinone (inhibitor)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound (1.0 mol), 1,4-butanediol (1.1 mol, 10% molar excess), and hydroquinone (0.1% by weight of total monomers).

  • The flask is purged with nitrogen, and the mixture is heated to 160-180°C with continuous stirring to initiate the esterification reaction.

  • The water formed during the reaction is continuously removed by distillation and collected in a receiving flask. The reaction progress can be monitored by the amount of water collected.

  • After the majority of the theoretical amount of water has been collected (typically 2-4 hours), the catalyst, titanium(IV) butoxide (0.05% by weight of total monomers), is added.

  • The temperature is gradually increased to 200-220°C, and a vacuum (e.g., <1 mmHg) is applied to facilitate the removal of the excess diol and further drive the polycondensation reaction.

  • The reaction is continued for several hours until the desired viscosity or molecular weight is achieved. The progress can be monitored by measuring the torque of the mechanical stirrer.

  • The resulting unsaturated polyester is then cooled to room temperature under a nitrogen atmosphere.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for a polyester synthesized from this compound and 1,4-butanediol, based on typical values for similar unsaturated polyesters.[3][4][5]

ParameterValue
Monomer Ratio (this compound:Diol)1:1.1
Reaction Temperature (Esterification)180°C
Reaction Temperature (Polycondensation)220°C
Reaction Time6-8 hours
Number Average Molecular Weight (Mn)2,000 - 5,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)-10 to 20°C
Melting Temperature (Tm)40 - 70°C

3.2. Radical Copolymerization of this compound

The radical homopolymerization of this compound is expected to be slow due to the steric hindrance around the double bond in the trans-configuration. However, it can be copolymerized with more reactive monomers. This protocol describes the synthesis of a copolymer of this compound and acrylic acid.

Experimental Workflow:

Radical_Copolymerization_Workflow start Start dissolve Dissolve this compound, acrylic acid, and initiator in solvent start->dissolve polymerize Heat to 70-80°C under nitrogen atmosphere for several hours dissolve->polymerize precipitate Precipitate the polymer in a non-solvent (e.g., hexane) polymerize->precipitate dry Filter and dry the copolymer product precipitate->dry end End (Copolymer) dry->end

Caption: Workflow for radical copolymerization.

Materials:

  • This compound

  • Acrylic acid (freshly distilled)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Hexane (non-solvent for precipitation)

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 0.2 mol), acrylic acid (0.8 mol), and AIBN (0.5 mol% with respect to total monomers) in 1,4-dioxane.

  • The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is then filled with nitrogen and immersed in an oil bath preheated to 70-80°C.

  • The polymerization is allowed to proceed for a specified time (e.g., 6-24 hours).

  • After the reaction, the solution is cooled to room temperature and slowly poured into a large excess of a non-solvent, such as hexane, with vigorous stirring to precipitate the copolymer.

  • The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at 40-50°C to a constant weight.

Quantitative Data (Hypothetical):

ParameterValue
Monomer Feed Ratio (Mesaconic:Acrylic)20:80
Initiator Concentration (AIBN)0.5 mol%
Reaction Temperature75°C
Reaction Time12 hours
Conversion70-85%
Copolymer Composition (Mesaconic:Acrylic)Dependent on reactivity ratios
Number Average Molecular Weight (Mn)10,000 - 30,000 g/mol
Glass Transition Temperature (Tg)80 - 120°C

Polymer Structure and Cross-linking

The polymerization of this compound with a diol results in a linear unsaturated polyester. The double bonds in the polymer backbone can be utilized for subsequent cross-linking to form a thermoset material.

Polycondensation of this compound and a Diol:

Polycondensation_Reaction This compound n HOOC-C(CH3)=CH-COOH Polyester -[O-C(O)-C(CH3)=CH-C(O)-O-(CH2)x-]n- This compound->Polyester Polycondensation Diol + n HO-(CH2)x-OH Diol->Polyester Water + (2n-1) H2O Polyester->Water

Caption: General polycondensation reaction.

Cross-linking of Unsaturated Polyester:

The unsaturated polyester can be cross-linked using a vinyl monomer, such as styrene or a methacrylate, and a radical initiator.

Crosslinking UP Unsaturated Polyester Chain ...-C(CH3)=CH-... Crosslinked Cross-linked Thermoset Network UP->Crosslinked UP2 Unsaturated Polyester Chain ...-C(CH3)=CH-... UP2->Crosslinked Monomer Vinyl Monomer (e.g., Styrene) Monomer->Crosslinked Initiator Radical Initiator (e.g., Peroxide) Initiator->Crosslinked initiates

Caption: Cross-linking of unsaturated polyester chains.

Isomerization during Polymerization:

It is important to note the potential for isomerization of itaconic acid to this compound at elevated temperatures.

Isomerization Itaconic Itaconic Acid (more reactive) Mesaconic This compound (less reactive) Itaconic->Mesaconic Heat (≥ 150°C)

Caption: Isomerization of itaconic to this compound.[2]

Conclusion

This compound holds promise as a bio-based monomer for the synthesis of functional polymers, particularly unsaturated polyesters. While direct polymerization of this compound appears to be less explored than that of its isomer, itaconic acid, its use as a comonomer and in the formation of polyesters is theoretically sound. The protocols and data presented here provide a foundation for further research and development in harnessing the potential of this compound for creating novel and sustainable polymeric materials. Further investigation is required to fully characterize the properties of this compound-based polymers and optimize their synthesis.

References

Application Notes and Protocols for the Synthesis of Methacrylic Acid from Mesaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methacrylic acid (MAA) is a crucial platform chemical with extensive applications in the polymer industry, most notably as the precursor to poly(methyl methacrylate) (PMMA), and in various pharmaceutical formulations.[1] Traditionally, MAA is synthesized from petroleum-based feedstocks. However, there is a growing interest in developing sustainable and green routes to MAA from renewable biomass. Mesaconic acid, a C5 dicarboxylic acid, has been identified as a promising bio-based precursor for MAA synthesis.[1][2] It can be produced through the fermentation of sugars and subsequently converted to methacrylic acid via a decarboxylation reaction.[2]

These application notes provide a detailed overview and experimental protocols for the synthesis of methacrylic acid from this compound. The information is intended for researchers and scientists in academia and industry, including those in drug development who may utilize MAA-based polymers for controlled-release drug delivery systems.

Principle of the Conversion

The conversion of this compound to methacrylic acid is achieved through a decarboxylation reaction, where one of the carboxylic acid groups is removed as carbon dioxide. This reaction is typically performed at elevated temperatures and can be facilitated by the use of a catalyst. This compound is an isomer of itaconic acid and citraconic acid, which can also serve as precursors to methacrylic acid through similar decarboxylation pathways.[1][3] The general transformation is illustrated in the reaction scheme below.

ReactionScheme cluster_products Products Mesaconic_Acid This compound Methacrylic_Acid Methacrylic Acid Mesaconic_Acid->Methacrylic_Acid Δ, Catalyst CO2 CO2

Caption: General reaction scheme for the decarboxylation of this compound.

Experimental Protocols

While specific, detailed protocols for the decarboxylation of this compound are not abundantly available in the literature, the reaction conditions are analogous to those for its isomer, itaconic acid. The following protocols are based on established methods for the conversion of C5 dicarboxylic acids to methacrylic acid and can be adapted for this compound.

Protocol 1: Base-Catalyzed Decarboxylation in an Aqueous Medium

This protocol is adapted from patent literature describing the base-catalyzed decarboxylation of itaconic, citraconic, and mesaconic acids.[4]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or other suitable base

  • Deionized water

  • High-pressure batch reactor

  • Heating and stirring equipment

  • Analytical equipment for product quantification (e.g., HPLC, GC-MS)

Procedure:

  • Prepare a reactant feed solution of this compound in deionized water. The concentration can be varied, but a starting point of 0.5 M is suggested.

  • Add a base catalyst, such as sodium hydroxide, to the solution. An equimolar amount relative to the this compound can be used as a starting point.

  • Transfer the solution to a high-pressure batch reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the reactor to the desired temperature, typically in the range of 240-275°C, while stirring.[4]

  • Maintain the reaction at the set temperature for a specific residence time. A minimum of 80 seconds is suggested, with longer times potentially leading to higher conversion.[4]

  • After the reaction is complete, cool the reactor to room temperature.

  • Collect the reaction mixture and analyze the products to determine the yield and selectivity of methacrylic acid.

Protocol 2: Heterogeneous Catalytic Decarboxylation

This protocol utilizes a solid catalyst, which can offer advantages in terms of separation and reusability. The conditions are based on studies of itaconic acid decarboxylation.[5]

Materials:

  • This compound

  • Heterogeneous catalyst (e.g., Pt/Al2O3, Pd/BaSO4, or hydrotalcite)

  • Deionized water or other suitable solvent

  • High-pressure batch reactor

  • Heating and stirring equipment

  • Filtration apparatus

  • Analytical equipment for product quantification (e.g., HPLC, GC-MS)

Procedure:

  • Prepare a solution of this compound in deionized water.

  • Add the solid catalyst to the solution. The catalyst loading will depend on the specific catalyst used and should be optimized.

  • Transfer the mixture to a high-pressure batch reactor.

  • Seal the reactor and purge with an inert gas. Pressurize the reactor if required by the specific catalytic system.

  • Heat the reactor to the reaction temperature (e.g., 200-250°C) with stirring.[5]

  • Maintain the reaction for the desired time (e.g., 1-4 hours).

  • After the reaction, cool the reactor and collect the mixture.

  • Separate the solid catalyst by filtration.

  • Analyze the liquid product mixture to quantify the yield of methacrylic acid.

Data Presentation

The following tables summarize quantitative data from studies on the conversion of C5 dicarboxylic acids (primarily itaconic acid, as a proxy for this compound) to methacrylic acid under various conditions.

Table 1: Base-Catalyzed Decarboxylation of Itaconic Acid

CatalystTemperature (°C)Pressure (bar)Residence TimeMAA Yield (%)MAA Selectivity (%)Reference
NaOH360345-72-[5]
NaOH>240 - 275->80 s->90[4]

Table 2: Heterogeneous Catalytic Decarboxylation of Itaconic Acid

CatalystTemperature (°C)PressureResidence Time (h)MAA Yield (%)MAA Selectivity (%)Reference
Pt/Al2O3250-167-[5]
Pd/Al2O3250-158-[5]
Ru-based200-225≤29.3 bar-->90[6]
Hydrotalcite250-0.2523-[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows described in this document.

BioRenewableMAA cluster_biomass Biomass Conversion cluster_chemical Chemical Conversion cluster_application Application Glucose Glucose Fermentation Fermentation Glucose->Fermentation Mesaconic_Acid This compound Fermentation->Mesaconic_Acid Decarboxylation Catalytic Decarboxylation Mesaconic_Acid->Decarboxylation Methacrylic_Acid Methacrylic Acid Decarboxylation->Methacrylic_Acid Polymerization Polymerization Methacrylic_Acid->Polymerization PMMA PMMA / Polymers Polymerization->PMMA

Caption: Bio-renewable pathway to methacrylic acid and its polymers.

ExperimentalWorkflow Start Start: Prepare Reactant Solution (this compound + Solvent + Catalyst) Reaction Perform Reaction in High-Pressure Reactor (Controlled Temperature & Time) Start->Reaction Cooling Cool Reactor to Room Temperature Reaction->Cooling Product_Collection Collect Product Mixture Cooling->Product_Collection Catalyst_Separation Catalyst Separation (if heterogeneous) Product_Collection->Catalyst_Separation Analysis Product Analysis (HPLC, GC-MS) Catalyst_Separation->Analysis Liquid Phase End End: Determine Yield & Selectivity Analysis->End

Caption: General experimental workflow for methacrylic acid synthesis.

Concluding Remarks

The synthesis of methacrylic acid from this compound represents a promising avenue for the production of this important chemical from renewable resources. While the direct literature on this compound decarboxylation is somewhat limited, the established protocols for the closely related isomer, itaconic acid, provide a strong foundation for developing efficient conversion processes. The choice of catalyst and optimization of reaction conditions are critical for achieving high yields and selectivity. The protocols and data presented herein should serve as a valuable starting point for researchers interested in exploring this sustainable route to methacrylic acid. Further research is encouraged to elucidate the specific kinetics and optimal catalytic systems for the conversion of this compound.

References

Application Notes and Protocols for In Vivo Studies of Mesaconic Acid's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesaconic acid, an endogenous metabolite derived from itaconic acid, has emerged as a promising anti-inflammatory agent.[1][2] In vivo studies have demonstrated its therapeutic potential in various inflammatory conditions, including sepsis, neuroinflammation, and potentially autoimmune diseases like psoriasis and inflammatory bowel disease (IBD).[1][2][3] A key advantage of this compound is its distinct mechanism of action compared to its precursor, itaconic acid. While both exhibit anti-inflammatory properties, this compound does not inhibit succinate dehydrogenase (SDH), a crucial enzyme in cellular metabolism, suggesting a potentially favorable safety profile.[1][2][3]

These application notes provide a summary of the available in vivo data and detailed protocols for evaluating the anti-inflammatory effects of this compound in preclinical animal models.

Data Presentation

The following tables summarize the quantitative data from in vivo studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Survival and Clinical Score in LPS-Induced Sepsis in Mice

Treatment GroupDosage of this compound (per kg body weight)Dosage of LPS (per kg body weight)Observation PeriodSurvival RateClinical Score
ControlVehicle2.5 mg24 hLoweredIncreased
This compound250 mg2.5 mg24 hIncreasedDecreased
ControlVehicle30 mg24 hLoweredN/A
This compound250 mg30 mg24 hIncreasedN/A

Source: Adapted from experimental descriptions. Specific percentages and scores were not detailed in the provided search results.

Table 2: Effect of this compound on Plasma Cytokine Levels in LPS-Induced Sepsis in Mice

Treatment GroupDosage of this compound (per kg body weight)Dosage of LPS (per kg body weight)Cytokine MeasuredPlasma Cytokine Level
ControlVehicle2.5 mgIL-6, IL-12Elevated
This compound250 mg2.5 mgIL-6, IL-12Reduced

Source: Adapted from experimental descriptions. Specific concentrations or percentage reductions were not detailed in the provided search results.

Signaling Pathways

This compound exerts its anti-inflammatory effects through a mechanism that is distinct from itaconic acid, primarily by not inhibiting succinate dehydrogenase (SDH). The following diagram illustrates this key difference.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Immune Cell LPS LPS Itaconic_Acid Itaconic Acid LPS->Itaconic_Acid Induces production of Mesaconic_Acid This compound Itaconic_Acid->Mesaconic_Acid Is converted to SDH Succinate Dehydrogenase (SDH) (TCA Cycle) Itaconic_Acid->SDH Inhibits Pro_inflammatory Pro-inflammatory Response Itaconic_Acid->Pro_inflammatory Reduces Mesaconic_Acid->Pro_inflammatory Reduces Anti_inflammatory Anti-inflammatory Response Mesaconic_Acid->Anti_inflammatory Promotes Metabolism Cellular Metabolism SDH->Metabolism

Caption: Comparative signaling of Itaconic and this compound.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models and can be adapted for the evaluation of this compound.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the efficacy of this compound in a systemic inflammatory response, mimicking sepsis.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • 8-12 week old C57BL/6 or BALB/c mice

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Equipment for monitoring body temperature and clinical signs

  • ELISA kits for cytokine measurement (e.g., IL-6, TNF-α)

Protocol:

  • Preparation of Reagents:

    • Dissolve this compound in sterile saline to the desired concentration (e.g., 25 mg/mL for a 250 mg/kg dose in a 20g mouse receiving a 200 µL injection).

    • Reconstitute LPS in sterile saline to the desired concentration (e.g., 0.25 mg/mL for a 2.5 mg/kg dose).

  • Animal Dosing:

    • Administer this compound or vehicle (saline) via i.p. injection.

    • Two hours after this compound administration, induce systemic inflammation by i.p. injection of LPS.

  • Monitoring and Data Collection:

    • Monitor mice for survival over a 24-48 hour period.

    • Record clinical scores at regular intervals (e.g., every 6 hours) based on posture, activity, and appearance.

    • Measure body temperature at baseline and at specified time points post-LPS injection.

    • At a terminal time point (e.g., 24 hours), collect blood via cardiac puncture for plasma cytokine analysis using ELISA.

G start Start prep Prepare this compound and LPS Solutions start->prep admin_mesa Administer this compound or Vehicle (i.p.) prep->admin_mesa wait Wait 2 Hours admin_mesa->wait admin_lps Administer LPS (i.p.) wait->admin_lps monitor Monitor Survival, Clinical Score, and Temperature admin_lps->monitor collect Collect Blood for Cytokine Analysis monitor->collect end End collect->end

Caption: Workflow for LPS-Induced Systemic Inflammation Model.

Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice

This model is suitable for investigating the therapeutic potential of this compound in autoimmune skin inflammation.

Materials:

  • This compound (formulated for topical or systemic administration)

  • Imiquimod cream (5%)

  • 8-12 week old BALB/c mice

  • Calipers for measuring ear thickness

  • Psoriasis Area and Severity Index (PASI) scoring guide

  • Histology equipment and reagents

Protocol:

  • Induction of Psoriasis-like Lesions:

    • Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and right ear of each mouse for 6-8 consecutive days.

  • Treatment:

    • Administer this compound (topically or systemically) daily, starting from the first day of IMQ application or after the establishment of lesions.

  • Assessment of Inflammation:

    • Measure ear thickness daily using calipers.

    • Score the severity of skin inflammation on the back (erythema, scaling, thickness) daily using a modified PASI score.

    • At the end of the experiment, collect skin tissue for histological analysis (H&E staining) to assess epidermal acanthosis and immune cell infiltration.

G start Start induce Induce Psoriasis-like Lesions with Imiquimod (Daily) start->induce treat Administer this compound (Daily) induce->treat measure Daily Measurement: - Ear Thickness - PASI Score treat->measure histology Terminal Histological Analysis of Skin measure->histology At study termination end End histology->end

Caption: Experimental Workflow for Imiquimod-Induced Psoriasis Model.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is used to evaluate the efficacy of this compound in an experimental model of inflammatory bowel disease.

Materials:

  • This compound

  • Dextran sulfate sodium (DSS; 36-50 kDa)

  • 8-12 week old C57BL/6 mice

  • Equipment for monitoring body weight, stool consistency, and rectal bleeding

  • Histology equipment and reagents

Protocol:

  • Induction of Colitis:

    • Administer DSS (e.g., 2-3% w/v) in the drinking water for 5-7 days to induce acute colitis.

  • Treatment:

    • Administer this compound orally or via i.p. injection daily throughout the DSS administration period.

  • Monitoring and Evaluation:

    • Record body weight daily.

    • Calculate a daily Disease Activity Index (DAI) score based on weight loss, stool consistency, and rectal bleeding.

    • At the end of the study, sacrifice the mice and measure the colon length.

    • Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.

G start Start induce Induce Colitis with DSS in Drinking Water (5-7 days) start->induce treat Daily Administration of This compound induce->treat monitor Daily Monitoring: - Body Weight - Disease Activity Index (DAI) treat->monitor terminate Study Termination monitor->terminate After 5-7 days measure Measure Colon Length terminate->measure histology Histological Analysis of Colon measure->histology end End histology->end

Caption: Workflow for DSS-Induced Colitis Model.

Conclusion

This compound represents a novel and promising therapeutic candidate for a range of inflammatory diseases. Its unique mechanism of action, which spares the central metabolic enzyme SDH, distinguishes it from itaconic acid and warrants further investigation. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound's anti-inflammatory efficacy and can be adapted to explore its therapeutic potential in various preclinical models of inflammation. Further studies are needed to elucidate the precise molecular targets of this compound and to generate more extensive quantitative in vivo data.

References

Cell-based Assays for Unraveling Mesaconic Acid's Immunomodulatory Properties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the investigation of mesaconic acid's immunomodulatory effects. Detailed protocols for key experiments are provided to facilitate the study of this promising metabolite in the context of inflammation and immune response.

Introduction to this compound and its Immunomodulatory Role

This compound, an isomer of the well-studied immunomodulatory metabolite itaconate, is emerging as a key player in regulating immune responses.[1] Produced in inflammatory macrophages from itaconate, this compound exhibits a distinct metabolic impact while sharing some of the anti-inflammatory properties of its counterpart.[1] Notably, unlike itaconate, this compound does not inhibit succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3] This characteristic suggests that this compound may offer a more targeted immunomodulatory effect with a potentially different safety profile.

Studies have demonstrated that this compound can modulate cytokine production in pro-inflammatory macrophages, leading to a reduction in key inflammatory mediators such as Interleukin-6 (IL-6) and IL-12, while promoting the expression of the chemokine CXCL10.[1] These effects appear to be independent of the NRF2 and ATF3 signaling pathways.[1] Understanding the cellular and molecular mechanisms underlying this compound's immunomodulatory activity is crucial for its potential development as a therapeutic agent for inflammatory and autoimmune diseases.

Key Cell-Based Assays for Studying this compound

A variety of cell-based assays can be employed to dissect the immunomodulatory functions of this compound. These assays allow for the controlled investigation of its effects on different immune cell types and signaling pathways.

1. Macrophage-focused Assays:

  • Cytokine Release Assay: To quantify the effect of this compound on the production of pro- and anti-inflammatory cytokines by macrophages.

  • Macrophage Polarization Assay: To determine if this compound influences the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

2. T-Cell-focused Assays:

  • T-Cell Activation and Proliferation Assay: To assess the impact of this compound on T-cell activation and subsequent proliferation, key events in the adaptive immune response.

3. Signaling Pathway Analysis:

  • NF-κB Activation Assay: To investigate whether this compound modulates the NF-κB signaling pathway, a central regulator of inflammation.

  • HIF-1α Stabilization Assay: To explore the effect of this compound on the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor involved in cellular responses to hypoxia and inflammation.

Data Presentation: Quantitative Effects of this compound on Cytokine Production

The following table summarizes the reported quantitative effects of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. This data provides a baseline for expected outcomes in similar experimental setups.

Cell TypeStimulantThis compound ConcentrationCytokineEffectReference
RAW264.7 MacrophagesLPS (10 ng/mL)10 mMIL-6Reduction[4]
RAW264.7 MacrophagesLPS (10 ng/mL)10 mMIL-12Reduction[4]
Bone Marrow-Derived Macrophages (BMDMs)LPS (10 ng/mL)10 mMIL-6Reduction[4]
Bone Marrow-Derived Macrophages (BMDMs)LPS (10 ng/mL)10 mMIL-12p40Reduction[4]
Bone Marrow-Derived Macrophages (BMDMs)LPS (10 ng/mL)10 mMCXCL10Increase[4]

Experimental Protocols

Cytokine Release Assay in Macrophages

This protocol details the steps to measure the effect of this compound on cytokine production in LPS-stimulated macrophages.

Workflow Diagram:

Cytokine_Release_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Collection and Analysis A Seed macrophages (e.g., RAW264.7 or BMDMs) in 96-well plates B Pre-treat with various concentrations of this compound A->B C Stimulate with LPS (e.g., 100 ng/mL) B->C D Incubate for 18-24 hours C->D E Collect cell culture supernatants D->E F Measure cytokine levels using ELISA or multiplex bead array E->F

Caption: Workflow for Cytokine Release Assay.

Materials:

  • Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in a suitable solvent, e.g., water or DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • ELISA kits or multiplex bead array kits for desired cytokines (e.g., IL-6, IL-12, TNF-α, CXCL10)

  • Plate reader

Procedure:

  • Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 µM to 10 mM. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Incubate for 2-4 hours.

  • LPS Stimulation: Prepare a working solution of LPS in complete culture medium. A common final concentration is 100 ng/mL. Add 10 µL of the LPS solution to each well (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatants without disturbing the cell layer.

  • Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.

Macrophage Polarization Assay

This protocol outlines the procedure to assess the influence of this compound on macrophage polarization into M1 and M2 phenotypes.

Workflow Diagram:

Macrophage_Polarization_Workflow cluster_0 Macrophage Differentiation and Polarization cluster_1 Analysis of Polarization Markers A Differentiate monocytes to M0 macrophages (e.g., with M-CSF) B Treat M0 macrophages with this compound A->B C Polarize with M1 (LPS + IFN-γ) or M2 (IL-4 + IL-13) stimuli B->C D Incubate for 24-48 hours C->D E Analyze M1/M2 markers by: - Flow cytometry (CD80, CD86, CD206) - qPCR (iNOS, Arg1, TNF-α, IL-10) - ELISA (cytokine secretion) D->E

Caption: Workflow for Macrophage Polarization Assay.

Materials:

  • Primary human or mouse monocytes, or a monocyte cell line (e.g., THP-1)

  • Complete culture medium

  • Recombinant human or mouse M-CSF, IFN-γ, IL-4, IL-13

  • LPS

  • This compound

  • 6-well or 12-well tissue culture plates

  • Reagents for flow cytometry (antibodies against CD80, CD86, CD206), qPCR (primers for iNOS, Arg1, TNF-α, IL-10), and ELISA (kits for relevant cytokines)

Procedure:

  • M0 Macrophage Differentiation: Differentiate monocytes into M0 macrophages by culturing them in the presence of M-CSF (e.g., 50 ng/mL) for 5-7 days. For THP-1 cells, differentiate with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh medium.

  • This compound Treatment: Pre-treat the M0 macrophages with various concentrations of this compound (e.g., 1 µM to 10 mM) for 2-4 hours.

  • Macrophage Polarization:

    • M1 Polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the culture medium.

    • M2 Polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to the culture medium.

    • Include an M0 control (no polarization stimuli) and a vehicle control for this compound.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis of Polarization Markers:

    • Flow Cytometry: Harvest the cells and stain for M1 (CD80, CD86) and M2 (CD206) surface markers.

    • qPCR: Extract RNA and perform quantitative real-time PCR to measure the expression of M1 (iNOS, TNF-α) and M2 (Arg1, IL-10) marker genes.

    • ELISA: Collect the culture supernatants and measure the secretion of M1 (IL-12, TNF-α) and M2 (IL-10) cytokines.

T-Cell Activation and Proliferation Assay

This protocol describes how to evaluate the effect of this compound on T-cell activation and proliferation.

Workflow Diagram:

T_Cell_Assay_Workflow cluster_0 T-Cell Isolation and Staining cluster_1 Activation and Treatment cluster_2 Analysis A Isolate T-cells from PBMCs B Label T-cells with a proliferation dye (e.g., CFSE or CellTrace Violet) A->B C Activate T-cells with anti-CD3/CD28 antibodies B->C D Treat with various concentrations of this compound C->D E Incubate for 3-5 days D->E F Measure proliferation by dye dilution (Flow Cytometry) E->F G Measure activation markers (CD25, CD69) (Flow Cytometry) E->G

Caption: Workflow for T-Cell Activation and Proliferation Assay.

Materials:

  • Human or mouse Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell isolation kit

  • Complete RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

  • This compound

  • Proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Antibodies for flow cytometry (e.g., anti-CD25, anti-CD69)

  • 96-well round-bottom plates

Procedure:

  • T-Cell Isolation and Labeling: Isolate T-cells from PBMCs using a negative selection kit. Label the T-cells with a proliferation dye according to the manufacturer's instructions.

  • Plate Coating (for plate-bound antibodies): Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C or for 2 hours at 37°C. Wash the wells with PBS before adding cells.

  • Cell Seeding and Treatment: Seed the labeled T-cells at 2 x 10^5 cells/well. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) if not using plate-bound co-stimulation. Add serial dilutions of this compound (e.g., 1 µM to 10 mM) or vehicle control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Proliferation: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.

    • Activation Markers: Stain the cells with fluorescently labeled antibodies against activation markers like CD25 and CD69 and analyze by flow cytometry.

Signaling Pathway Analysis

NF-κB Activation Assay (p65 Nuclear Translocation)

This protocol focuses on determining if this compound inhibits the translocation of the NF-κB p65 subunit to the nucleus, a key step in NF-κB activation.

Signaling Pathway Diagram:

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB nucleus Nucleus NFkB->nucleus Gene Pro-inflammatory Gene Expression nucleus->Gene activates MesaconicAcid This compound MesaconicAcid->IKK inhibits?

Caption: Proposed NF-κB Signaling Inhibition by this compound.

Procedure (Immunofluorescence):

  • Cell Culture: Seed macrophages on sterile glass coverslips in a 24-well plate.

  • Treatment: Pre-treat with this compound for 2-4 hours, then stimulate with LPS (100 ng/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with 5% BSA, then incubate with a primary antibody against NF-κB p65. Follow with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of p65 translocation.

HIF-1α Stabilization Assay (Western Blot)

This protocol is designed to assess whether this compound affects the stabilization of HIF-1α protein under hypoxic or hypoxia-mimicking conditions.

Signaling Pathway Diagram:

HIF1a_Pathway Hypoxia Hypoxia or Hypoxia Mimetic PHD Prolyl Hydroxylases Hypoxia->PHD inhibits HIF1a HIF-1α PHD->HIF1a hydroxylates Proteasome Proteasomal Degradation HIF1a->Proteasome degradation nucleus Nucleus HIF1a->nucleus stabilization and translocation HRE Hypoxia Response Element (HRE) nucleus->HRE binds to Gene Target Gene Expression HRE->Gene MesaconicAcid This compound MesaconicAcid->PHD modulates?

Caption: Potential Modulation of HIF-1α Stabilization by this compound.

Procedure (Western Blot):

  • Cell Culture and Treatment: Culture macrophages in 6-well plates. Treat with this compound for a designated time.

  • Induction of HIF-1α Stabilization: Induce HIF-1α stabilization by either placing the cells in a hypoxic chamber (1% O2) for 4-6 hours or by treating with a hypoxia-mimicking agent like cobalt chloride (CoCl2) or dimethyloxalylglycine (DMOG).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with a primary antibody against HIF-1α, followed by an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the HIF-1α band intensity to a loading control like β-actin or GAPDH.

These application notes and protocols provide a solid framework for researchers to initiate and conduct in-depth studies on the immunomodulatory properties of this compound. The provided data and diagrams serve as valuable references for experimental design and interpretation of results. Further optimization of these protocols may be necessary depending on the specific cell types and experimental conditions used.

References

Troubleshooting & Optimization

Technical Support Center: Mesaconic Acid Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in the microbial fermentation of mesaconic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during this compound fermentation experiments.

Q1: My this compound titer is significantly lower than expected. What are the primary factors to investigate?

A1: Low product titer is a common challenge in fermentation. A systematic approach to troubleshooting is recommended. The primary factors to investigate include:

  • Suboptimal Fermentation Conditions: Key parameters such as pH, temperature, and dissolved oxygen (DO) levels must be strictly controlled. Deviations from the optimal range for your specific microbial host can drastically reduce productivity.[1][2]

  • Nutrient Limitation: Ensure that the fermentation medium is not depleted of essential nutrients, particularly the carbon source (e.g., glucose, glutamate) and nitrogen source. Fed-batch strategies can help maintain optimal nutrient levels.[2][3]

  • Metabolic Bottlenecks: The engineered metabolic pathway may have rate-limiting steps. This could be due to low expression or poor activity of key enzymes like glutamate mutase or 3-methylaspartate ammonia-lyase.[4][5]

  • Plasmid Instability: If the synthesis pathway is expressed from a plasmid, ensure the plasmid is stable throughout the fermentation run.

  • Product Inhibition: High concentrations of this compound or other organic acids can be toxic to the microbial host, inhibiting growth and further production.[6][7]

Below is a workflow to guide your troubleshooting process.

G start Low this compound Titer Detected check_params 1. Verify Fermentation Parameters (pH, Temp, DO) start->check_params params_ok Parameters Optimal? check_params->params_ok check_media 2. Analyze Media Composition (Substrate, Nitrogen, Ions) media_ok Nutrients Sufficient? check_media->media_ok check_strain 3. Assess Strain Performance (Growth Rate, Plasmid Stability) strain_ok Strain Healthy? check_strain->strain_ok check_byproducts 4. Quantify Byproducts (Itaconic, Citraconic, Acetate) byproducts_ok Byproducts Low? check_byproducts->byproducts_ok params_ok->check_media Yes adjust_params Action: Adjust pH, Temp, or Aeration/Agitation Strategy params_ok->adjust_params No media_ok->check_strain Yes adjust_media Action: Implement Fed-Batch Strategy or Modify Media Components media_ok->adjust_media No strain_ok->check_byproducts Yes re_engineer Action: Re-evaluate Strain Construction (Codon Optimization, Promoter Strength) strain_ok->re_engineer No pathway_eng Action: Pathway Engineering to Redirect Carbon Flux byproducts_ok->pathway_eng No end Problem Resolved byproducts_ok->end Yes adjust_params->end adjust_media->end re_engineer->end pathway_eng->end

Caption: A troubleshooting workflow for low this compound titers.

Q2: I am observing significant formation of byproducts like acetate or other dicarboxylic acids. How can this be mitigated?

A2: Byproduct formation diverts carbon flux away from your target molecule, reducing the overall yield. Key strategies to mitigate this include:

  • Metabolic Engineering: Knocking out competing pathways is a highly effective strategy. For acetate formation in E. coli, deleting genes such as ackA-pta and poxB can redirect acetyl-CoA towards desired pathways.[8]

  • Process Optimization: Fermentation conditions can favor byproduct formation. For example, excess glucose can lead to overflow metabolism and acetate production. Implementing a fed-batch strategy to maintain a low substrate concentration can minimize this effect.[3]

  • Enzyme Specificity: The formation of isomers like itaconic or citraconic acid can occur due to the promiscuous activity of certain enzymes.[9] Screening for or engineering more specific enzymes can reduce the synthesis of these undesired molecules.

Q3: The fermentation process starts well, but growth and production stop prematurely. What could be the cause?

A3: Stagnation of fermentation is often linked to the accumulation of toxic compounds.

  • Product Toxicity: this compound, like many organic acids, can become toxic to cells at high concentrations, especially at a low pH where the acid is in its protonated form.[6] This disrupts the cellular membrane and internal pH balance.

  • Intermediate Accumulation: Accumulation of metabolic intermediates within the synthesis pathway can also be toxic to the host organism.[6]

  • Medium Purity: Raw materials, especially less refined ones like lignocellulosic hydrolysates, can contain inhibitory compounds (furans, phenols) that halt microbial activity.[7][10]

To address this, consider implementing in situ product recovery (ISPR) techniques, such as reactive extraction, to continuously remove this compound from the broth and alleviate product inhibition.[6]

Data & Performance Metrics

Effective troubleshooting requires reliable benchmarks. The following table summarizes reported titers for this compound production in engineered E. coli.

Host StrainFermentation ModeKey Genetic ModificationsSubstrateTiter (g/L)Reference
E. coli BL21(DE3)Shake Flask (Batch)pETDuet-1-MAL-mutS-mutEL-glutamic acid1.06[5]
E. coli BL21(DE3)Shake Flask (Batch)pETDuet-1-MAL(G133A)-mutS-mutEL-glutamic acid1.28[4][5]
E. coli BL21(DE3)Shake Flask (Batch)pETDuet-1-MAL(G133S)-mutS-mutEL-glutamic acid1.23[5]

Key Metabolic Pathway & Experimental Protocols

Biosynthesis Pathway of this compound in Engineered E. coli

The most common heterologous pathway for this compound production in E. coli starts from L-glutamate. It is a two-step enzymatic conversion.[4][5]

  • Glutamate Mutase (mutS, mutE): L-glutamate is isomerized to 3-methylaspartate.

  • 3-Methylaspartate Ammonia-Lyase (MAL): 3-methylaspartate is deaminated to form this compound.

G cluster_pathway This compound Biosynthesis Pathway glutamate L-Glutamate methylaspartate 3-Methylaspartate glutamate->methylaspartate Glutamate Mutase (mutS, mutE) mesaconate This compound methylaspartate->mesaconate 3-Methylaspartate Ammonia-Lyase (MAL)

Caption: Heterologous pathway for this compound synthesis from L-glutamate.
Protocol: Fed-Batch Fermentation

This protocol provides a general framework for a fed-batch fermentation process to achieve higher cell densities and product titers.

1. Inoculum Preparation: a. Inoculate a single colony of the production strain into 5 mL of seed medium (e.g., LB broth with appropriate antibiotics). b. Incubate overnight at 37°C with shaking (200-250 rpm). c. Use the overnight culture to inoculate a larger volume of seed medium (e.g., 100 mL in a 500 mL flask) and incubate until an OD₆₀₀ of 4-6 is reached.

2. Bioreactor Setup (Batch Phase): a. Prepare the initial batch medium (refer to specific literature for your strain, typically a defined mineral medium). b. Sterilize the bioreactor containing the batch medium. c. Aseptically add sterile supplements (e.g., glucose, MgSO₄, trace elements, antibiotics) post-sterilization.[3] d. Calibrate pH and DO probes. Set initial parameters (e.g., pH 7.0, Temperature 37°C, DO > 30%).[11] e. Inoculate the bioreactor with the prepared seed culture (e.g., 1-10% v/v).[12]

3. Fed-Batch Phase: a. The fed-batch phase is typically initiated after the initial carbon source in the batch medium is nearly depleted.[13] b. Prepare a highly concentrated sterile feed solution containing the primary carbon source (e.g., 500 g/L glucose) and other necessary nutrients. c. Start the feed pump at a pre-determined rate (can be constant, exponential, or feedback-controlled) to maintain a low concentration of the limiting substrate in the bioreactor. This prevents overflow metabolism.[13] d. Maintain pH using automated addition of acid (e.g., 2M H₂SO₄) and base (e.g., 28% NH₄OH or 4M NaOH).[11] e. Control DO by creating a cascade with agitation speed and oxygen enrichment.[11][13]

4. Induction: a. When the culture reaches a target cell density (e.g., OD₆₀₀ of 20-40), induce gene expression by adding the appropriate inducer (e.g., IPTG for lac-based promoters).[8] b. Consider reducing the temperature (e.g., to 30°C) post-induction to improve protein solubility and reduce metabolic stress.[8][12]

5. Sampling and Monitoring: a. Aseptically withdraw samples at regular intervals (e.g., every 2-4 hours). b. Monitor cell density (OD₆₀₀), substrate concentration, and this compound titer using methods described below.

Protocol: Quantification of this compound via HPLC

This protocol outlines a standard method for analyzing this compound concentration in fermentation broth.

1. Sample Preparation: a. Collect 1 mL of fermentation broth. b. Centrifuge the sample at >12,000 x g for 10 minutes to pellet the cells.[14] c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. d. Dilute the sample with the mobile phase if the concentration is expected to be outside the calibration range.

2. HPLC Analysis: a. Instrument: High-Performance Liquid Chromatograph with a UV detector. b. Column: A C18 reverse-phase column is commonly used (e.g., Waters Bridge C18, 250 x 4.6 mm, 5 µm).[15] c. Mobile Phase: An acidic aqueous solution is typical, for example, 0.1% phosphoric acid in water.[15] An organic modifier like methanol may be used. d. Flow Rate: A typical flow rate is between 0.6 - 1.0 mL/min.[5][15] e. Column Temperature: Maintain a constant temperature, for example, 45°C.[15] f. Detection: Set the UV detector to a wavelength of 210 nm.[15] g. Injection Volume: 5-10 µL.

3. Quantification: a. Prepare a series of this compound standards of known concentrations in the mobile phase. b. Generate a standard curve by plotting the peak area against the concentration. c. Quantify the this compound in the samples by comparing their peak areas to the standard curve (external standard method).[15]

References

Technical Support Center: Optimization of Fermentation Parameters for Mesaconic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of fermentation parameters for mesaconic acid production.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.

Question: My this compound yield is lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low this compound yield is a common issue that can stem from several factors throughout the fermentation process. Here’s a systematic approach to troubleshooting:

  • Sub-optimal Fermentation Conditions:

    • pH: The pH of the fermentation medium is critical. An unfavorable pH can inhibit enzyme activity and overall metabolic function. The optimal pH for this compound production in engineered E. coli is generally in the neutral to slightly acidic range. Continuously monitor and control the pH during fermentation.

    • Temperature: Temperature affects microbial growth and enzyme kinetics. For engineered E. coli strains, the optimal temperature for this compound production may differ from the optimal growth temperature. A two-stage temperature strategy, with an initial phase at 37°C for biomass accumulation followed by a shift to a lower temperature (e.g., 28-30°C) for production, has been shown to be effective for similar organic acids.[1][2]

    • Aeration: Adequate oxygen supply is crucial for the aerobic production of this compound. Insufficient aeration can limit cell growth and metabolic activity. Ensure proper agitation and aeration rates to maintain a sufficient dissolved oxygen (DO) level.

  • Nutrient Limitations:

    • Carbon Source: Ensure an adequate supply of the primary carbon source (e.g., glucose). Fed-batch strategies can help maintain optimal substrate concentrations and prevent substrate inhibition or depletion.

    • Nitrogen Source: Nitrogen is essential for cell growth and enzyme synthesis. A deficiency in the nitrogen source can lead to reduced biomass and, consequently, lower product yield.[3]

    • Precursor Availability: The biosynthetic pathway for this compound in engineered E. coli often starts from glutamate. Ensure that the medium is supplemented with an adequate concentration of glutamate.

  • Inoculum Quality:

    • Inoculum Age and Density: The age and density of the seed culture can significantly impact the fermentation performance. Using a seed culture in the mid-to-late exponential growth phase is generally recommended.[4] An inconsistent inoculum size can also lead to variability in production.[5]

  • Genetic Instability of the Production Strain:

    • Plasmid Loss: In recombinant strains, the plasmid carrying the genes for the this compound pathway can be lost over time, especially in the absence of selective pressure. Ensure that the appropriate antibiotic is present in the fermentation medium to maintain the plasmid.

    • Mutations: Spontaneous mutations in the production strain can lead to a decrease in productivity. It is advisable to use fresh cultures from a validated cell bank for each fermentation run.

Question: I am observing significant byproduct formation. How can I minimize this?

Answer: Byproduct formation, such as acetate, lactate, and succinate, is a common challenge in microbial fermentations and can divert carbon flux away from your target product, this compound.[6] Here are some strategies to minimize byproduct formation:

  • Control of Dissolved Oxygen (DO): In E. coli, overflow metabolism leading to acetate formation often occurs under conditions of high glucose uptake and limited respiratory capacity. Maintaining a controlled DO level can help to balance metabolism and reduce acetate production.

  • Fed-Batch Strategy: Implementing a fed-batch feeding strategy to maintain the glucose concentration at a low, non-inhibitory level can prevent overflow metabolism.

  • Metabolic Engineering: If byproduct formation is a persistent issue, further metabolic engineering of the host strain may be necessary. This could involve knocking out genes responsible for the synthesis of major byproducts.

  • Medium Optimization: The composition of the fermentation medium can influence byproduct formation. For example, the carbon-to-nitrogen ratio can affect the metabolic flux distribution.

Question: My fermentation is sluggish or has stalled completely. What should I do?

Answer: A sluggish or stalled fermentation can be caused by several factors:

  • Inhibitory Compounds: The accumulation of this compound itself or other byproducts can become inhibitory to the cells. High concentrations of organic acids can lower the intracellular pH and disrupt cellular functions.[7] Consider in-situ product recovery methods if product inhibition is a major issue.

  • Nutrient Limitation: Depletion of a key nutrient, such as the carbon or nitrogen source, will halt cell growth and production. Analyze the residual nutrient concentrations in your fermentation broth.

  • Extreme pH: A significant drop or rise in pH outside the optimal range can inhibit or kill the microorganisms. Ensure your pH control system is functioning correctly.

  • Contamination: Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds. Check your culture for purity using microscopy and plating.

Data Presentation

The following tables summarize key fermentation parameters and their reported effects on the production of this compound and related organic acids. Note that specific optimal values can be strain-dependent and require experimental validation.

Table 1: Effect of Key Fermentation Parameters on this compound Production

ParameterTypical RangeGeneral Effect on this compound Production
pH 6.0 - 7.5Optimal pH is crucial for enzyme activity in the biosynthetic pathway. Deviations can lead to significantly reduced yields. As fermentation progresses, the production of acidic products will lower the pH, necessitating control.[8][9][10][11]
Temperature (°C) 28 - 37A common strategy involves a two-stage temperature profile: a higher temperature (e.g., 37°C) for initial cell growth, followed by a lower temperature (e.g., 28-30°C) during the production phase to enhance protein folding and stability of the pathway enzymes.[1][2][6][12][13]
Glutamate Conc. (g/L) 10 - 50As the primary precursor, sufficient glutamate is essential. However, very high concentrations may be inhibitory. Optimization is necessary for the specific strain.[14][15][16]
Inoculum Density (OD600) 0.05 - 0.2A higher initial cell density can shorten the lag phase and lead to faster initial production rates, but may also lead to faster nutrient depletion.[4][5][17]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound production.

Protocol 1: Inoculum Preparation for Recombinant E. coli

This protocol describes the preparation of a seed culture for inoculating a lab-scale fermenter.

  • Materials:

    • Cryovial of recombinant E. coli strain from a -80°C cell bank.

    • Luria-Bertani (LB) agar plate containing the appropriate antibiotic for selection.

    • Sterile LB broth containing the appropriate antibiotic.

    • Sterile shake flask (typically 1/5th to 1/10th of the flask volume should be media).

    • Incubator shaker.

  • Procedure:

    • Streak the frozen stock of the recombinant E. coli strain onto an LB agar plate containing the selective antibiotic.

    • Incubate the plate overnight at 37°C.

    • The next day, inoculate a single, well-isolated colony from the plate into a shake flask containing sterile LB broth with the appropriate antibiotic.[18][19]

    • Incubate the shake flask at 37°C with shaking (e.g., 200-250 rpm) overnight (typically 12-16 hours).[1]

    • The resulting overnight culture is the seed culture (or pre-inoculum).

    • Measure the optical density at 600 nm (OD600) of the seed culture.

    • Calculate the required volume of the seed culture to achieve the desired starting OD600 in the fermenter.

Protocol 2: Lab-Scale Shake Flask Fermentation

This protocol outlines a basic procedure for a shake flask fermentation to evaluate this compound production.

  • Materials:

    • Sterile baffled shake flasks.

    • Sterile fermentation medium (e.g., M9 minimal medium supplemented with glucose, glutamate, and necessary trace elements) containing the appropriate antibiotic.

    • Seed culture of the recombinant E. coli strain.

    • Incubator shaker.

  • Procedure:

    • Prepare the sterile fermentation medium in the baffled shake flasks. The volume of the medium should not exceed 20% of the flask volume to ensure adequate aeration.

    • Inoculate the fermentation medium with the seed culture to a starting OD600 of approximately 0.1.

    • Incubate the flasks at the desired temperature (e.g., a two-stage profile starting at 37°C for growth, then shifting to 30°C for production) with vigorous shaking (e.g., 250 rpm).

    • If inducing gene expression is necessary (e.g., with IPTG), add the inducer when the culture reaches the mid-exponential phase of growth (typically an OD600 of 0.6-0.8).[20]

    • Take samples aseptically at regular intervals to monitor cell growth (OD600) and this compound concentration.

    • To take a sample, briefly stop the shaker, open the flask in a sterile environment (e.g., near a flame or in a laminar flow hood), withdraw the desired volume, and quickly reseal the flask.

    • Process the samples for analysis (see Protocol 3).

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying this compound in fermentation broth samples.

  • Sample Preparation:

    • Take a known volume of the fermentation broth (e.g., 1 mL).

    • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is commonly used for organic acid analysis.[21][22]

    • Mobile Phase: An acidic aqueous mobile phase, such as a dilute solution of sulfuric acid or phosphoric acid (e.g., 5 mM H₂SO₄), is typically used.[21]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Detection: UV detection at a wavelength of 210 nm is suitable for this compound.[21][22]

    • Column Temperature: Maintaining a constant column temperature (e.g., 30-40°C) can improve peak shape and retention time reproducibility.

  • Quantification:

    • Prepare a series of standard solutions of pure this compound of known concentrations.

    • Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Diagram 1: Metabolic Pathway for this compound Production

Mesaconic_Acid_Pathway Glutamate Glutamate Methylaspartate 3-Methylaspartate Glutamate->Methylaspartate Glutamate Mutase (mutE, mutS) Mesaconic_Acid This compound Methylaspartate->Mesaconic_Acid 3-Methylaspartate Ammonia-Lyase (MAL)

Biosynthetic pathway from glutamate to this compound.

Diagram 2: Experimental Workflow for Optimization of Fermentation Parameters

Fermentation_Optimization_Workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis Strain Recombinant Strain (e.g., E. coli) Inoculum Inoculum Preparation Strain->Inoculum Screening Shake Flask Screening (One-Factor-at-a-Time) Inoculum->Screening Media Media Preparation Media->Screening Optimization Statistical Design of Experiments (e.g., RSM) Screening->Optimization Identify Key Parameters Sampling Regular Sampling Screening->Sampling Fermenter Lab-Scale Fermenter Validation Optimization->Fermenter Determine Optimal Conditions Optimization->Sampling Fermenter->Sampling Analysis HPLC/LC-MS Analysis (this compound Quantification) Sampling->Analysis Data Data Analysis and Model Fitting Analysis->Data Data->Optimization Refine Model

Workflow for optimizing this compound fermentation.

References

Strategies to minimize by-product formation in mesaconic acid synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for mesaconic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize by-product formation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common by-products in this compound synthesis?

A1: The most common by-products in this compound synthesis are its isomers: citraconic acid (the cis-isomer) and itaconic acid.[1][2] this compound is the trans-isomer and is generally the most thermodynamically stable of the three.[3] Depending on the synthetic route, starting materials like citric acid or itaconic anhydride may also be present as impurities if the reaction does not go to completion.[3][4]

Q2: What is the primary synthetic pathway for this compound?

A2: A common laboratory and industrial synthesis starts from citric acid.[3] This multi-step process involves the dehydration and decarboxylation of citric acid to form itaconic anhydride. The itaconic anhydride is then isomerized to citraconic anhydride, which is subsequently hydrolyzed and isomerized under acidic conditions to yield this compound.[3]

Q3: How does temperature affect by-product formation?

A3: Temperature is a critical parameter in controlling the isomerization of itaconic and citraconic acids to the desired this compound. Generally, higher temperatures favor the formation of the more stable this compound.[5] However, excessively high temperatures can lead to decomposition and the formation of other unwanted by-products.[6] Careful optimization of the reaction temperature is crucial for maximizing the yield of this compound.

Q4: What is the role of a catalyst in this compound synthesis?

A4: Acid catalysts are typically used to promote the isomerization of citraconic acid or itaconic acid to this compound.[3] The choice of catalyst can significantly influence the reaction rate and the equilibrium position between the isomers. Common catalysts include mineral acids like nitric acid and hydriodic acid, as well as solid acid catalysts.[4] The catalyst's strength and concentration can affect the by-product profile.

Q5: How can I monitor the progress of the reaction and the formation of by-products?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for monitoring the reaction progress.[7] A reversed-phase C18 column with an acidic mobile phase can effectively separate this compound, citraconic acid, and itaconic acid, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the isomers based on the chemical shifts and coupling constants of the vinyl protons.

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Levels of Citraconic Acid

Possible Cause Suggested Solution
Incomplete Isomerization The isomerization from the cis (citraconic) to the trans (mesaconic) isomer is an equilibrium process. Insufficient reaction time or temperature may result in a low conversion rate.
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C to favor the formation of the more stable this compound. Monitor the reaction by HPLC to track the isomer ratio.
Prolong Reaction Time: Extend the reaction time to allow the equilibrium to be reached. Take aliquots at different time points to determine the optimal duration.
Inadequate Catalysis The acid catalyst may not be active enough or present in a sufficient concentration to effectively promote isomerization.
Optimize Catalyst Concentration: If using a liquid acid catalyst like nitric acid, consider a modest increase in its concentration. Be cautious as overly acidic conditions can sometimes lead to side reactions.
Evaluate Different Catalysts: Experiment with different acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) to find one that provides better selectivity and conversion for your specific reaction conditions.

Issue 2: Presence of Itaconic Acid as a Significant By-product

Possible Cause Suggested Solution
Incomplete Isomerization of Starting Material If starting from itaconic acid or its anhydride, the isomerization to this compound may be incomplete.
Optimize Reaction Conditions: Similar to addressing high citraconic acid levels, optimizing temperature, reaction time, and catalysis is key. This compound is the most stable isomer, so driving the reaction towards thermodynamic equilibrium should reduce itaconic acid content.
Side Reactions Under certain conditions, this compound can potentially isomerize back to itaconic acid, although this is less common as this compound is generally more stable.
Control Reaction Environment: Ensure a homogenous reaction mixture and consistent heating to avoid localized temperature fluctuations that might favor side reactions.

Issue 3: Difficulty in Purifying this compound from its Isomers

Possible Cause Suggested Solution
Similar Physicochemical Properties Mesaconic, citraconic, and itaconic acids are isomers with similar molecular weights and polarities, making their separation challenging.
Fractional Crystallization: Exploit the differences in solubility of the isomers in a particular solvent system. This compound has a significantly higher melting point (204-205°C) compared to citraconic acid (~90°C) and itaconic acid (162-164°C), which can sometimes be leveraged in crystallization processes.[1][3][8] A step-wise concentration of the mother liquor can aid in separating the isomers.[9]
Preparative HPLC: For high-purity requirements, preparative reversed-phase HPLC can be an effective, albeit less scalable, purification method. The analytical HPLC method can be scaled up to a preparative format.

Data Presentation

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compoundCitraconic AcidItaconic Acid
IUPAC Name (2E)-2-Methylbut-2-enedioic acid(2Z)-2-Methylbut-2-enedioic acid2-Methylidenebutanedioic acid
Molecular Formula C₅H₆O₄C₅H₆O₄C₅H₆O₄
Molar Mass ( g/mol ) 130.10130.10130.10
Melting Point (°C) 204-205[3]~90 (decomposes)[1]162-164 (decomposes)[8]
Appearance Colorless solid[3]White solid[1]White solid[8]

Table 2: Influence of Reaction Conditions on this compound Yield (Illustrative)

Starting MaterialCatalystTemperature (°C)Reaction Time (h)This compound Yield (%)Primary By-productsReference
Citraconic AnhydrideDilute Nitric AcidEvaporation to ~150-43-52Citraconic Acid[9]
Itaconic Acid(Not specified)>150(Not specified)(Isomerization observed)Citraconic Acid, this compound[5]
This compoundPotassium Dihydrogen Phosphate220-255-(Conversion to Citraconic Acid: 98%)-[6]

Note: The data in this table is illustrative and compiled from various sources. Direct comparison may not be possible due to differences in experimental setups. Researchers should perform their own optimization studies.

Experimental Protocols

Protocol 1: Synthesis of this compound from Citraconic Anhydride [9]

This protocol is adapted from Organic Syntheses.

Materials:

  • Citraconic anhydride (100 g, 0.89 mole)

  • Water (100 cc)

  • Dilute nitric acid (1 part concentrated nitric acid to 4 parts water by volume, 150 cc)

  • 500-cc Erlenmeyer flask

  • Heating source (e.g., heating mantle)

  • Filtration apparatus

  • Recrystallization solvent: water

Procedure:

  • Combine 100 g of citraconic anhydride, 100 cc of water, and 150 cc of dilute nitric acid in a 500-cc Erlenmeyer flask.

  • Heat the mixture to evaporate the solution. Continue heating until the appearance of red fumes, indicating the progress of the reaction. The final volume will be approximately 250 cc.

  • Cool the solution in an ice bath to induce crystallization of this compound.

  • Collect the crystalline this compound by filtration.

  • Take the mother liquor and evaporate it to a volume of 150 cc. Cool the concentrated solution to obtain a second crop of crystals and collect them by filtration.

  • Further concentrate the mother liquor to 50 cc and cool to obtain a third crop of crystals.

  • Combine all the collected crystalline product and recrystallize from 100 cc of water.

  • Dry the purified this compound. The expected yield is 50-60 g (43-52% of the theoretical amount) with a melting point of 203-205°C.

Mandatory Visualization

Mesaconic_Acid_Synthesis_Pathway Citric_Acid Citric Acid Itaconic_Anhydride Itaconic Anhydride Citric_Acid->Itaconic_Anhydride Dehydration & Decarboxylation Citraconic_Anhydride Citraconic Anhydride Itaconic_Anhydride->Citraconic_Anhydride Isomerization Mesaconic_Acid This compound Citraconic_Anhydride->Mesaconic_Acid Hydrolysis & Acid-Catalyzed Isomerization

Caption: Synthetic pathway from citric acid to this compound.

Byproduct_Formation_Logic Start Synthesis Reaction (e.g., from Itaconic Acid) High_Temp Sufficient Temperature & Time Start->High_Temp Low_Temp Insufficient Temperature or Time Start->Low_Temp Mesaconic_Acid High Yield of This compound High_Temp->Mesaconic_Acid Byproducts High Levels of Itaconic/Citraconic Acid Low_Temp->Byproducts

Caption: Logic diagram for temperature's effect on by-product formation.

Troubleshooting_Workflow Start Low this compound Yield Check_Byproducts Analyze By-product Profile (HPLC/NMR) Start->Check_Byproducts High_Citraconic High Citraconic Acid Check_Byproducts->High_Citraconic Yes High_Itaconic High Itaconic Acid Check_Byproducts->High_Itaconic Yes Purification_Issue Difficulty in Purification Check_Byproducts->Purification_Issue No Increase_Temp_Time Increase Temperature or Reaction Time High_Citraconic->Increase_Temp_Time Optimize_Catalyst Optimize Catalyst (Type/Concentration) High_Citraconic->Optimize_Catalyst High_Itaconic->Increase_Temp_Time Fractional_Crystallization Fractional Crystallization Purification_Issue->Fractional_Crystallization Prep_HPLC Preparative HPLC Purification_Issue->Prep_HPLC

Caption: Troubleshooting workflow for low this compound yield.

References

Troubleshooting low yields in enzymatic conversion of itaconic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the enzymatic conversion of itaconic acid, specifically focusing on the conversion of cis-aconitate to itaconic acid by cis-aconitate decarboxylase (CAD).

Frequently Asked Questions (FAQs) - Troubleshooting Low Yields

Q1: My enzymatic reaction is showing very low or no itaconic acid yield. What are the first things I should check?

A2: When troubleshooting low yields, it's best to start with the most straightforward potential issues. First, verify the basics of your reaction setup:

  • Reagent Concentrations: Double-check the concentrations of your substrate (cis-aconitate), enzyme (CAD), and any cofactors.

  • Reaction Buffer: Ensure the pH and ionic strength of your buffer are optimal for the enzyme. For Aspergillus terreus CAD, the optimal pH is around 6.2, while for human and murine CAD, it is closer to 7.0.[1]

  • Temperature: Confirm that the reaction is incubated at the optimal temperature for your specific CAD enzyme. For example, the CAD from Aspergillus terreus has an optimal temperature of 45°C.[2]

  • Reaction Time: Make sure the incubation time is sufficient for the reaction to proceed to completion.

Q2: I've confirmed my reaction setup is correct, but the yield is still low. Could my enzyme be inactive?

A2: Enzyme inactivity is a common cause of low product yield. Here are several factors that can lead to an inactive enzyme:

  • Improper Storage: Enzymes are sensitive to temperature fluctuations. Ensure your CAD has been consistently stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer. Avoid repeated freeze-thaw cycles.

  • Enzyme Age: Enzymes have a limited shelf life. Check the expiration date of your enzyme stock.

  • Contamination: The enzyme preparation may be contaminated with proteases that degrade the enzyme.

  • Denaturation: Improper handling, such as vigorous vortexing, can denature the enzyme.

To test for enzyme activity, it is recommended to perform a control reaction with a known high-quality substrate and optimal conditions.

Q3: I suspect an inhibitor is present in my reaction mixture. What are some common inhibitors of cis-aconitate decarboxylase (CAD)?

A3: Several substances can inhibit CAD activity. These can be broadly categorized as:

  • Isomers and Analogs: Citraconate, an isomer of itaconate, has been identified as a naturally occurring inhibitor of ACOD1 (the human form of CAD).[3][4]

  • Metal Ions: Certain divalent cations such as Hg²⁺, Cu²⁺, and Zn²⁺ can completely inactivate CAD.[2]

  • Sulfhydryl Reagents: Reagents like p-chloromercuribenzoate and 5,5'-dithio-bis(2-nitrobenzoate) can also lead to complete enzyme inactivation.[2]

  • High Salt Concentrations: While some salts are necessary for buffering, excessively high concentrations can inhibit enzyme activity.

  • Contaminants from Sample Preparation: If your enzyme or substrate is derived from crude biological preparations, contaminants from the source material could be inhibitory.

Q4: How can I determine if my reaction is being inhibited?

A4: To determine if an inhibitor is present, you can perform a series of diagnostic experiments:

  • Substrate Concentration Curve: If the inhibition is competitive, increasing the substrate (cis-aconitate) concentration may overcome the effect of the inhibitor.

  • Spike-in Experiment: Add a small amount of a known active CAD enzyme to your reaction mixture. If the added enzyme is also inhibited, it suggests the presence of an inhibitor in your substrate or buffer.

  • Dialysis or Desalting: Removing potential low-molecular-weight inhibitors by dialysis or passing the sample through a desalting column can help restore enzyme activity.[5][6][7][8][9][10]

Q5: My reaction starts well but then plateaus quickly, far from the expected yield. What could be the cause?

A5: A reaction that starts and then stops prematurely can be due to several factors:

  • Substrate Limitation: Ensure you have added enough substrate to reach the desired yield.

  • Product Inhibition: In some enzymatic reactions, high concentrations of the product can inhibit the enzyme.

  • Enzyme Instability: The enzyme may not be stable under the reaction conditions for the entire duration of the incubation. You could try adding the enzyme in multiple smaller aliquots over the course of the reaction. The in-vitro stability of CAD has been noted to be a potential issue.[11]

  • pH Shift: The enzymatic reaction itself might cause a change in the pH of the reaction buffer, moving it away from the optimal range for the enzyme. It is important to use a buffer with sufficient buffering capacity.

Quantitative Data Summary

The following tables summarize key quantitative data for cis-aconitate decarboxylase (CAD) from different sources.

Table 1: Michaelis-Menten Kinetic Parameters for cis-Aconitate Decarboxylase

Enzyme SourceK_m (mM)k_cat (s⁻¹)Optimal pH
Aspergillus terreus2.45[2]High~6.2[2]
Human (hCAD)~1.5~0.5~7.0[1]
Mouse (mCAD)~1.5~1.7~7.0[1]

Table 2: Known Inhibitors of cis-Aconitate Decarboxylase

InhibitorType of InhibitionPotencyNotes
CitraconateCompetitiveIC₅₀ reportedA naturally occurring isomer of itaconate.[3][4]
Hg²⁺, Cu²⁺, Zn²⁺IrreversibleComplete inactivationThese metal ions can strongly inhibit enzyme activity.[2]
p-chloromercuribenzoateIrreversibleComplete inactivationA sulfhydryl-modifying reagent.[2]
5,5'-dithio-bis(2-nitrobenzoate)IrreversibleComplete inactivationAnother reagent that targets sulfhydryl groups.[2]
High Phosphate Concentration-InhibitoryHigh concentrations of phosphate buffer have been shown to inhibit CAD activity.[3]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for cis-Aconitate Decarboxylase (CAD) Activity

This protocol is adapted from a novel high-throughput spectrophotometric assay.[2]

Principle: This assay quantifies the production of itaconate by measuring changes in absorbance at 386 nm and 440 nm after a chemical reaction (Fürth-Herrmann reaction).

Materials:

  • Purified or crude CAD enzyme solution

  • cis-aconitate substrate solution (e.g., 100 mM in a suitable buffer)

  • Reaction buffer (e.g., HEPES or another non-phosphate buffer, pH adjusted to the optimum for the enzyme)

  • Reagents for Fürth-Herrmann reaction

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture by adding the reaction buffer, cis-aconitate solution, and any other components (e.g., potential inhibitors).

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C for mammalian CAD, 45°C for A. terreus CAD).

  • Initiate Reaction:

    • Add the CAD enzyme solution to the pre-warmed reaction mixture to start the reaction.

  • Incubation:

    • Incubate the reaction for a specific period (e.g., 10-60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction, for example, by adding a strong acid or by heat inactivation.

  • Quantification:

    • Perform the Fürth-Herrmann reaction according to the established protocol.

    • Measure the absorbance at 386 nm and 440 nm.

    • Calculate the concentration of itaconate produced based on the distinct absorbance ratios of cis-aconitate and itaconate.

Protocol 2: Desalting a Reaction Mixture to Remove Inhibitors

This is a general protocol for removing low-molecular-weight inhibitors using a desalting spin column.

Materials:

  • Enzyme reaction mixture suspected to contain inhibitors.

  • Desalting spin column (e.g., with a suitable molecular weight cut-off to retain the enzyme).

  • Equilibration buffer (the desired buffer for the subsequent reaction).

  • Microcentrifuge.

Procedure:

  • Column Preparation:

    • Prepare the desalting spin column according to the manufacturer's instructions. This usually involves centrifuging the column to remove the storage buffer.

  • Equilibration:

    • Equilibrate the column by adding the equilibration buffer and centrifuging. Repeat this step 2-3 times to ensure the original storage buffer is completely replaced.

  • Sample Loading:

    • Load the enzyme reaction mixture onto the center of the resin bed in the column.

  • Desalting:

    • Centrifuge the column according to the manufacturer's protocol. The desalted enzyme will be collected in the collection tube, while the low-molecular-weight inhibitors will be retained in the resin.

  • Collection:

    • Collect the desalted enzyme solution from the collection tube. The enzyme is now in the equilibration buffer and ready for use in a new reaction.

Protocol 3: HPLC Quantification of Itaconic Acid

This protocol provides a general framework for quantifying itaconic acid using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Reaction supernatant or a purified sample containing itaconic acid.

  • Itaconic acid standard solutions of known concentrations.

  • HPLC system with a suitable detector (e.g., UV or Refractive Index).

  • A suitable HPLC column (e.g., a C18 column or an organic acid analysis column like Aminex HPX-87H).[12]

  • Mobile phase (e.g., dilute sulfuric acid or phosphoric acid).[9][12]

Procedure:

  • Sample Preparation:

    • Centrifuge the reaction mixture to pellet any precipitated protein or other solids.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.

  • Calibration Curve:

    • Prepare a series of itaconic acid standard solutions of known concentrations in the mobile phase or a similar matrix to your sample.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and identify the peak corresponding to itaconic acid based on its retention time compared to the standards.

    • Determine the peak area for itaconic acid in the sample.

  • Quantification:

    • Use the calibration curve to determine the concentration of itaconic acid in your sample based on its peak area.

Visual Troubleshooting Guides

Troubleshooting Workflow for Low Itaconic Acid Yield

Low_Yield_Troubleshooting Start Low or No Itaconic Acid Yield Check_Setup Verify Reaction Setup: - Reagent Concentrations - Buffer pH and Composition - Temperature - Incubation Time Start->Check_Setup Setup_OK Setup Correct? Check_Setup->Setup_OK Fix_Setup Adjust Reaction Parameters Setup_OK->Fix_Setup No Check_Enzyme Investigate Enzyme Activity Setup_OK->Check_Enzyme Yes Fix_Setup->Start Enzyme_OK Enzyme Active? Check_Enzyme->Enzyme_OK Troubleshoot_Enzyme Troubleshoot Enzyme (See Enzyme Inactivity Workflow) Enzyme_OK->Troubleshoot_Enzyme No Check_Inhibitors Suspect Inhibition? Enzyme_OK->Check_Inhibitors Yes Success Yield Improved Troubleshoot_Enzyme->Success Troubleshoot_Inhibitors Troubleshoot Inhibitors (See Inhibition Workflow) Check_Inhibitors->Troubleshoot_Inhibitors Yes Check_Kinetics Analyze Reaction Kinetics: - Does the reaction plateau early? - Is there substrate limitation? Check_Inhibitors->Check_Kinetics No Troubleshoot_Inhibitors->Success Optimize_Kinetics Optimize Substrate Concentration or Enzyme Stability Check_Kinetics->Optimize_Kinetics Optimize_Kinetics->Success

Caption: A step-by-step workflow for diagnosing the cause of low itaconic acid yield.

Logical Relationship for Enzyme Inactivity Issues

Enzyme_Inactivity Start Enzyme Inactivity Suspected Check_Storage Verify Enzyme Storage: - Correct Temperature? - Avoided Freeze-Thaw Cycles? Start->Check_Storage Storage_OK Storage Correct? Check_Storage->Storage_OK Replace_Enzyme_Storage Use a Fresh Aliquot or New Enzyme Stock Storage_OK->Replace_Enzyme_Storage No Control_Reaction Perform Control Reaction with Known Active Substrate Storage_OK->Control_Reaction Yes Control_OK Control Reaction Works? Control_Reaction->Control_OK Problem_In_Reaction Problem is in the Experimental Reaction Mixture Control_OK->Problem_In_Reaction Yes Replace_Enzyme_Activity Enzyme is Inactive. Source a New Batch. Control_OK->Replace_Enzyme_Activity No

Caption: A decision tree for troubleshooting issues related to enzyme inactivity.

Experimental Workflow for Identifying and Mitigating Inhibition

References

Technical Support Center: Purification of Synthesized Mesaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthesized mesaconic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield After Recrystallization

Potential Causes:

  • Incomplete Crystallization: The cooling process may have been too rapid, or the final temperature not low enough to induce maximum crystal formation.

  • Excessive Solvent: Using too much solvent to dissolve the crude this compound will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, product can be lost.

  • Multiple Transfer Steps: Each transfer of the solution or crystals from one vessel to another can lead to mechanical losses.

  • Sub-optimal Solvent Choice: The chosen solvent may have a relatively high solubility for this compound even at low temperatures.

Solutions:

  • Optimize Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. This promotes the formation of larger, purer crystals.

  • Minimize Solvent Usage: Add the recrystallization solvent in small portions to the heated crude this compound until it just dissolves. Avoid adding a large excess.

  • Preheat Funnel and Flask: When performing a hot filtration, preheat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.

  • Reduce Transfers: Plan the experiment to minimize the number of times the product is transferred between flasks.

  • Solvent Selection: While water is a common solvent for this compound recrystallization, if yields are consistently low, consider experimenting with other solvents or solvent mixtures.[1] A known procedure for recrystallization from water reports a yield of 43-52%.[1]

Issue 2: Presence of Isomeric Impurities (Citraconic or Itaconic Acid) After Purification

Potential Causes:

  • Incomplete Isomerization: The initial synthesis reaction may not have gone to completion, leaving residual starting material (citraconic acid or anhydride).

  • Similar Solubility: The isomeric impurities may have solubilities in the chosen recrystallization solvent that are very similar to that of this compound, making separation by simple recrystallization inefficient.

  • Co-crystallization: The impurities may have co-crystallized with the this compound.

Solutions:

  • Fractional Crystallization: This technique involves multiple, sequential recrystallization steps. While it can improve purity, it may also lead to a significant reduction in overall yield.

  • Chromatographic Purification: Column chromatography is a highly effective method for separating isomers. A silica gel column with an appropriate solvent system can be used to isolate pure this compound.

  • Analytical Monitoring: Use analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the purity of the fractions and the final product.

Issue 3: Discolored this compound Crystals

Potential Causes:

  • Residual Nitric Acid: If nitric acid was used in the synthesis, residual amounts can lead to a yellow or brownish discoloration.

  • Presence of Byproducts: The synthesis may have produced colored byproducts.

  • Charring: Overheating during the dissolution step of recrystallization can cause some of the material to decompose and discolor.

Solutions:

  • Thorough Washing: Ensure the filtered crystals are washed thoroughly with a small amount of cold recrystallization solvent to remove residual mother liquor containing impurities.

  • Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution before filtration can help to adsorb colored impurities. Use activated carbon sparingly, as it can also adsorb some of the desired product.

  • Careful Heating: Avoid excessive heating during the dissolution step. Heat the solvent first and then add it to the crude product, or gently heat the mixture to the boiling point of the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities are typically isomers of this compound, such as citraconic acid and itaconic acid, which can be present as unreacted starting materials or byproducts of the synthesis. Another potential byproduct is citramalic acid.

Q2: Which solvent is best for the recrystallization of this compound?

A2: Water is a commonly used and effective solvent for the recrystallization of this compound.[1] A detailed procedure involves dissolving the crude product in hot water, followed by cooling to induce crystallization.[1] The choice of the optimal solvent can also depend on the specific impurities present. Experimentation with other polar solvents or solvent mixtures may be necessary to achieve the desired purity and yield.

Q3: How can I check the purity of my this compound?

A3: Several analytical methods can be used to assess the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and identify the presence of impurities. A suitable solvent system needs to be developed to achieve good separation between this compound and its isomers.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to separate and quantify isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and can be used to quantify the amount of isomeric impurities present in the final product.

  • Melting Point Analysis: Pure this compound has a sharp melting point. A broad melting range or a melting point that is lower than the literature value can indicate the presence of impurities.

Q4: My synthesized this compound is an oil and won't crystallize. What should I do?

A4: The presence of significant amounts of impurities can sometimes prevent crystallization, resulting in an oil.

  • Confirm Product Presence: First, use an analytical technique like TLC or NMR to confirm that this compound is indeed present in the oil.

  • Chromatographic Purification: If this compound is present, column chromatography is the recommended next step to separate the desired product from the impurities that are inhibiting crystallization.

  • Solvent Extraction: A liquid-liquid extraction may help to remove some impurities prior to attempting crystallization again.

Data Presentation

Table 1: Recrystallization of this compound from Water

ParameterValueReference
Starting MaterialCrude this compound from Citraconic Anhydride Synthesis[1]
SolventWater[1]
Yield43-52%[1]
Melting Point203-205 °C[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol is adapted from a literature procedure for the purification of this compound synthesized from citraconic anhydride and nitric acid.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 50-60 grams of crude product, add 100 cc of water.[1] Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid boiling for extended periods to prevent decomposition.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (a spatula tip) to the solution. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely in the air or in a desiccator. The melting point of the purified this compound should be in the range of 203–205 °C.[1]

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_slowly Slow Cooling dissolve->cool_slowly hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Recrystallization Yield cause1 Too much solvent issue->cause1 cause2 Cooling too fast issue->cause2 cause3 Premature crystallization issue->cause3 cause4 Sub-optimal solvent issue->cause4 solution1 Use minimal solvent cause1->solution1 solution2 Slow cooling, then ice bath cause2->solution2 solution3 Pre-heat glassware for hot filtration cause3->solution3 solution4 Test alternative solvents cause4->solution4

Caption: Troubleshooting logic for low recrystallization yield.

References

Addressing poor cell growth in mesaconic acid fermentation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during mesaconic acid fermentation, with a primary focus on addressing poor cell growth.

Troubleshooting Guides

Issue 1: Slow or No Cell Growth

Question: My fermentation culture is showing very slow growth or no growth at all after inoculation. What are the potential causes and how can I troubleshoot this?

Answer:

Slow or no cell growth is a common issue that can be attributed to several factors, ranging from the quality of the inoculum to the composition of the fermentation medium. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow:

G start Poor Cell Growth Observed inoculum Check Inoculum Quality start->inoculum contamination_check Microscopic Examination for Contamination start->contamination_check media Evaluate Media Composition inoculum->media Good Viability viability_check Perform Cell Viability Assay (Trypan Blue or MTT) inoculum->viability_check Low Viability? conditions Verify Fermentation Conditions media->conditions Media OK media_prep Check Media Preparation Records media->media_prep ph_check Monitor pH conditions->ph_check temp_check Check Temperature conditions->temp_check aeration_check Check Aeration/Agitation conditions->aeration_check protocol_check Review Inoculation Protocol viability_check->protocol_check end_good Problem Resolved protocol_check->end_good component_analysis Analyze Media Components (e.g., HPLC for carbon/nitrogen source) media_prep->component_analysis Suspect Issue component_analysis->end_good ph_check->end_good temp_check->end_good aeration_check->end_good contamination_check->inoculum No Contamination end_bad Consult Further Expertise contamination_check->end_bad Contamination Found

Caption: Troubleshooting workflow for poor cell growth.

Possible Causes and Solutions:

Potential CauseRecommended Action
Poor Inoculum Quality Ensure the seed culture is in the mid-to-late exponential growth phase. Perform a cell viability assay (see Experimental Protocols section) before inoculation to confirm a high percentage of viable cells (ideally >95%).[1]
Suboptimal Media Composition Verify the concentrations of all media components, especially the carbon and nitrogen sources. An inappropriate C/N ratio can limit growth. For organic acid production in Corynebacterium glutamicum, a C/N ratio can vary, but a starting point could be around 37.[2] Ensure all essential minerals and vitamins are present.
Incorrect pH The pH of the fermentation medium is critical. For Corynebacterium glutamicum, a common host for organic acid production, the optimal growth pH is typically between 7.0 and 8.5.[3][4] Continuously monitor and control the pH during fermentation, as the production of this compound will cause it to drop.
Temperature Fluctuations Maintain a constant and optimal temperature for your production strain. For most C. glutamicum strains, this is around 30°C.[5]
Inadequate Aeration/Oxygen Supply Ensure proper aeration and agitation to maintain a sufficient dissolved oxygen level, especially during the initial growth phase.
Contamination Examine a sample of the culture under a microscope to check for contaminating microorganisms. If contamination is suspected, discard the culture and sterilize the equipment thoroughly.[6][7]
Issue 2: Cell Growth Starts Strong but Stops Prematurely

Question: My fermentation begins with good cell growth, but the growth rate rapidly declines or stops altogether before reaching the expected cell density. What could be causing this?

Answer:

A sudden halt in cell growth after an initial period of healthy proliferation often points to the accumulation of inhibitory substances or the depletion of essential nutrients.

Logical Relationship Diagram:

G start Premature Growth Arrest nutrient_depletion Nutrient Depletion start->nutrient_depletion product_inhibition Product/Byproduct Inhibition start->product_inhibition hplc_analysis HPLC Analysis of Broth nutrient_depletion->hplc_analysis acid_concentration Measure this compound & Byproduct Concentrations product_inhibition->acid_concentration carbon_source_check Check Carbon Source Levels hplc_analysis->carbon_source_check nitrogen_source_check Check Nitrogen Source Levels hplc_analysis->nitrogen_source_check fed_batch Implement Fed-Batch Strategy carbon_source_check->fed_batch Depleted media_optimization Optimize Media for Higher Nutrient Load nitrogen_source_check->media_optimization Depleted compare_inhibitory Compare to Known Inhibitory Levels acid_concentration->compare_inhibitory ph_control Ensure Robust pH Control compare_inhibitory->ph_control High Acid Levels end_good Problem Resolved fed_batch->end_good media_optimization->end_good ph_control->end_good

Caption: Investigating premature cell growth arrest.

Possible Causes and Solutions:

Potential CauseRecommended Action
Nutrient Limitation The initial concentrations of the carbon or nitrogen source may be insufficient to support high-density growth. Analyze a sample of the fermentation broth using HPLC to quantify the remaining carbon and nitrogen sources. Consider implementing a fed-batch strategy to supply additional nutrients during the fermentation.
Product Inhibition High concentrations of this compound can be inhibitory to cell growth. While specific inhibitory concentrations for this compound are not widely published, other organic acids like protocatechuic acid show inhibitory effects on C. glutamicum at concentrations around 5 g/L.[1][8]
Byproduct Inhibition The formation of inhibitory byproducts, such as acetic acid, can also limit cell growth. Acetic acid has been shown to be inhibitory to yeast at concentrations greater than 2 g/L, and similar effects can be expected in bacterial fermentations.[9] Analyze the fermentation broth for common organic acid byproducts.
Drastic pH Drop The accumulation of this compound and other acidic byproducts will cause a significant drop in the pH of the medium if not properly controlled. This acidic stress can severely inhibit or stop cell growth.[10][11] Ensure your pH control system is functioning correctly and is capable of neutralizing the acid produced.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound fermentation? A1: While the optimal pH for this compound production can be strain-specific, for Corynebacterium glutamicum, a pH between 7.0 and 8.5 generally supports optimal growth.[3][4] However, the production phase may benefit from a slightly different pH. It is recommended to perform a pH optimization study for your specific strain and process.

Q2: What is a good starting point for the carbon-to-nitrogen (C/N) ratio in my fermentation medium? A2: The C/N ratio is a critical parameter. For mixed-acid fermentations, a C/N ratio of 37 has been shown to be effective.[2] For itaconic acid production in C. glutamicum, a C:N ratio of 40:1 was used to induce production under nitrogen-limiting conditions. A good starting point for your experiments would be in the range of 30-40, followed by optimization.

Q3: How can I measure the concentration of this compound and other organic acids in my fermentation broth? A3: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection. A detailed protocol is provided in the Experimental Protocols section below.

Q4: My cells are clumping in the fermenter. Is this a problem and how can I prevent it? A4: Cell clumping can lead to inaccurate sampling and can create microenvironments with limited nutrient and oxygen availability, negatively impacting overall productivity. Clumping can be caused by various factors, including the specific strain characteristics, media composition, and hydrodynamic stress. Ensure adequate agitation to provide sufficient shear to break up clumps, but avoid excessive shear that could damage the cells.

Q5: What are the key differences between a cell viability and a cytotoxicity assay? A5: A cell viability assay measures the number of healthy, living cells, often by assessing metabolic activity. A cytotoxicity assay, on the other hand, measures the number of dead or damaged cells, typically by detecting compromised cell membranes. For troubleshooting poor cell growth, a viability assay like the MTT assay is very useful.

Quantitative Data Summary

Table 1: Optimal Growth and Fermentation Parameters for Corynebacterium glutamicum

ParameterOptimal Range/ValueReference
Growth pH 7.0 - 8.5[3][4]
Fermentation pH (general organic acids) 5.7 - 6.4 (process dependent)[10]
Temperature ~30°C[5]
C/N Ratio (for organic acid production) 30 - 40[2]

Table 2: Inhibitory Concentrations of Common Fermentation Byproducts

InhibitorOrganismInhibitory ConcentrationReference
Protocatechuic Acid C. glutamicum~5 g/L[1][8]
Acetic Acid Yeast> 2 g/L[9]
Furfural Yeast0.3 - 6 g/L
Hydroxymethylfurfural (HMF) A. terreus> 100-200 mg/L

Experimental Protocols

Protocol 1: HPLC Analysis of Organic Acids

This protocol provides a general method for the quantification of this compound and other organic acids in a fermentation broth.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile phase: 0.01 M Sulfuric Acid (H₂SO₄) in HPLC-grade water

  • 0.2 µm syringe filters

  • Autosampler vials

  • Standards for this compound, acetic acid, and other relevant organic acids

Procedure:

  • Sample Preparation:

    • Withdraw a sample from the fermenter.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.

  • HPLC Method:

    • Column Temperature: 30°C

    • Mobile Phase: Isocratic elution with 0.01 M H₂SO₄

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Calibration:

    • Prepare a series of standards of known concentrations for each organic acid of interest.

    • Run the standards on the HPLC to generate a calibration curve (peak area vs. concentration).

  • Analysis:

    • Run the prepared samples.

    • Identify the peaks based on the retention times of the standards.

    • Quantify the concentration of each acid by comparing the peak area to the calibration curve.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plate

  • Phosphate-buffered saline (PBS)

  • Microplate reader (570 nm)

Procedure:

  • Take a sample of your cell culture and adjust the cell density with fresh medium.

  • Add 100 µL of the cell suspension to each well of a 96-well plate. Include wells with medium only as a blank.

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well.

  • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

  • Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]

Protocol 3: Trypan Blue Dye Exclusion Assay for Cell Viability

This method is a quick way to differentiate viable from non-viable cells.

Materials:

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

  • Cell suspension

Procedure:

  • Mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).[10]

  • Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells:

    • % Viability = (Number of viable cells / Total number of cells) x 100[10]

Signaling and Metabolic Pathways

Metabolic Pathway for this compound Production

The production of this compound in engineered Corynebacterium glutamicum typically involves shunting intermediates from the tricarboxylic acid (TCA) cycle. The pathway can be visualized as follows:

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Isocitrate Isocitrate cis_Aconitate->Isocitrate Itaconic_Acid Itaconic Acid cis_Aconitate->Itaconic_Acid cis-aconitate decarboxylase (engineered) alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Acetyl_CoA Mesaconic_Acid This compound Itaconic_Acid->Mesaconic_Acid Isomerase (potential pathway)

Caption: Engineered metabolic pathway for dicarboxylic acid production.

General Stress Response to Low pH

When cells are exposed to acidic stress, a cascade of responses is triggered to maintain intracellular pH homeostasis.

G low_ph External Low pH Stress proton_influx H+ Influx low_ph->proton_influx internal_ph_drop Internal pH Drop proton_influx->internal_ph_drop ros_production Increased ROS Production internal_ph_drop->ros_production stress_response General Stress Response Activation internal_ph_drop->stress_response dna_damage DNA Damage ros_production->dna_damage protein_damage Protein Damage ros_production->protein_damage cell_growth_inhibition Cell Growth Inhibition dna_damage->cell_growth_inhibition protein_damage->cell_growth_inhibition dna_repair DNA Repair Mechanisms stress_response->dna_repair protein_folding Chaperone Upregulation stress_response->protein_folding proton_pumps Upregulation of Proton Pumps stress_response->proton_pumps

Caption: Cellular response to acidic stress.

References

Technical Support Center: Optimizing Mesaconic Acid Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the polymerization of mesaconic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues. The information provided herein is based on established principles of free-radical polymerization of unsaturated dicarboxylic acids, particularly itaconic acid, a close isomer of this compound, due to the limited specific literature on this compound homopolymerization.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in polymerizing this compound?

A1: Based on analogous monomers like itaconic acid, the primary challenges in polymerizing this compound are likely to be its relatively low reactivity compared to monomers like acrylates. This can lead to sluggish polymerization rates, low monomer conversion, and difficulty in achieving high molecular weight polymers. These challenges may be attributed to steric hindrance from the carboxylic acid groups and the methyl group on the double bond.

Q2: Which type of polymerization is most suitable for this compound?

A2: Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers and is a suitable starting point for this compound. Solution polymerization is often preferred for academic and small-scale research as it allows for better heat dissipation and control over viscosity.[1] Bulk polymerization is also a possibility, offering a simpler formulation without a solvent, but can be challenging to control due to the exothermic nature of the reaction and potential for high viscosity.[2]

Q3: What are the recommended initiators for this compound polymerization?

A3: For free-radical polymerization, common thermal initiators are a good choice. These can be broadly classified into water-soluble and oil-soluble initiators, depending on the chosen solvent system.[3]

  • Water-Soluble Initiators: If using an aqueous solvent, inorganic persulfates such as potassium persulfate (KPS) or ammonium persulfate (APS) are suitable choices.[3]

  • Oil-Soluble (Organic) Initiators: For polymerization in organic solvents, azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and organic peroxides such as benzoyl peroxide (BPO) are commonly used.[4]

Q4: How does temperature affect the polymerization of this compound?

A4: Temperature is a critical parameter in free-radical polymerization.

  • Increased Temperature: Generally, higher temperatures lead to a faster rate of initiator decomposition, which in turn increases the rate of polymerization.

  • Too High Temperature: Excessively high temperatures can lead to several issues, including an increased rate of chain termination, resulting in lower molecular weight polymers. It can also promote side reactions and potential degradation of the polymer. For some monomers, there is a "ceiling temperature" above which polymerization is no longer favorable.

Q5: What is the effect of monomer and initiator concentration on the final polymer?

A5:

  • Monomer Concentration: A higher monomer concentration generally leads to a higher rate of polymerization and can result in a higher molecular weight polymer.[5]

  • Initiator Concentration: Increasing the initiator concentration typically leads to a higher reaction rate but a lower average molecular weight.[6] This is because a higher concentration of initiator generates more radical species, leading to the formation of a larger number of shorter polymer chains.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Polymerization 1. Ineffective initiator decomposition. 2. Presence of inhibitors (e.g., dissolved oxygen). 3. Low reaction temperature. 4. Incorrect initiator for the solvent system.1. Increase the reaction temperature to ensure the initiator reaches its optimal decomposition rate. 2. Degas the reaction mixture thoroughly (e.g., by purging with an inert gas like nitrogen or argon) before initiating the reaction. 3. Gradually increase the reaction temperature in increments of 5-10°C. 4. Ensure the initiator is soluble in the chosen solvent (e.g., persulfates for water, AIBN/BPO for organic solvents).[3][4]
Low Polymer Yield 1. Insufficient reaction time. 2. Low initiator concentration. 3. Premature termination.1. Extend the polymerization time. Monitor monomer conversion over time to determine the optimal reaction duration. 2. Increase the initiator concentration in small increments (e.g., 0.1 mol% relative to the monomer). 3. Ensure the reaction is free of impurities that could act as radical scavengers. Re-purify the monomer if necessary.
Low Molecular Weight 1. High initiator concentration. 2. High reaction temperature. 3. Chain transfer to solvent or monomer.1. Decrease the initiator concentration.[6] 2. Lower the reaction temperature. 3. Choose a solvent with a low chain transfer constant. Consider increasing the monomer concentration.
Broad Molecular Weight Distribution 1. Poor temperature control (hot spots). 2. High viscosity leading to the gel effect (Trommsdorff effect).1. Ensure efficient stirring and use a reaction setup with good heat transfer. 2. If in bulk, consider switching to solution polymerization to manage viscosity.[1] If in solution, you may need to decrease the monomer concentration.
Insoluble Polymer Formation (Cross-linking) 1. Presence of difunctional impurities. 2. High reaction temperature promoting side reactions.1. Purify the this compound monomer. 2. Lower the reaction temperature.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Solution Polymerization

ParameterAqueous SystemOrganic System
Monomer This compoundThis compound
Solvent Deionized WaterDioxane, Dimethylformamide (DMF)
Initiator Potassium Persulfate (KPS)2,2'-Azobis(isobutyronitrile) (AIBN)
Initiator Conc. 0.5 - 2.0 mol% (relative to monomer)0.5 - 2.0 mol% (relative to monomer)
Monomer Conc. 10 - 30 wt%10 - 30 wt%
Temperature 60 - 80 °C60 - 80 °C
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Reaction Time 4 - 24 hours4 - 24 hours

Note: These are suggested starting ranges and should be optimized for your specific experimental goals.

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound in an Aqueous System

This protocol is a generalized procedure and should be adapted and optimized.

Materials:

  • This compound

  • Deionized water

  • Potassium persulfate (KPS)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., three-neck round-bottom flask) with a condenser, magnetic stirrer, and gas inlet/outlet.

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of this compound in deionized water in the reaction vessel to achieve the target monomer concentration (e.g., 20 wt%).

  • Degassing: Place the reaction vessel in a heating mantle on a magnetic stirrer. Purge the solution with an inert gas (nitrogen or argon) for at least 30-60 minutes to remove dissolved oxygen.

  • Heating: While maintaining the inert atmosphere, heat the solution to the desired reaction temperature (e.g., 70 °C).

  • Initiator Addition: Once the temperature has stabilized, dissolve the required amount of KPS (e.g., 1 mol% relative to the monomer) in a small amount of deionized water and add it to the reaction vessel.

  • Polymerization: Allow the reaction to proceed under the inert atmosphere with continuous stirring for the desired duration (e.g., 12 hours).

  • Termination and Purification: Cool the reaction mixture to room temperature. The resulting polymer can be purified by precipitation in a non-solvent (e.g., acetone or methanol), followed by filtration and drying under vacuum.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve this compound in Solvent B Degas with Inert Gas A->B C Heat to Reaction Temperature B->C D Add Initiator Solution C->D E Polymerize for a Set Time D->E F Cool to Room Temperature E->F G Precipitate in Non-Solvent F->G H Filter and Dry Polymer G->H

Caption: General workflow for the solution polymerization of this compound.

Troubleshooting_Workflow Start Low/No Polymerization Q1 Is the reaction degassed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the temperature adequate for the initiator? A1_Yes->Q2 Action1 Degas with N2/Ar A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the initiator concentration sufficient? A2_Yes->Q3 Action2 Increase Temperature A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consult further literature A3_Yes->End Action3 Increase Initiator Conc. A3_No->Action3 Action3->End

Caption: Troubleshooting decision tree for low or no polymerization.

References

How to increase the purity of recrystallized mesaconic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to enhance the purity of recrystallized mesaconic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for the recrystallization of this compound?

Water is a highly effective and commonly recommended solvent for the recrystallization of this compound.[1] Its suitability stems from the significant difference in this compound's solubility at high versus low temperatures. Ethanol can also be used, particularly 90% ethanol, where solubility also varies considerably with temperature.[2]

Q2: How does the cooling rate impact the purity of the final product?

A slow cooling rate is crucial for obtaining high-purity crystals.[3][4] Slow cooling allows for the selective growth of this compound crystals, effectively excluding impurities from the crystal lattice.[5][6] Conversely, rapid cooling can lead to the formation of smaller crystals and increases the likelihood of trapping impurities within the crystal structure.[3][7]

Q3: My initial this compound solution is colored. How can I remove colored impurities?

For colored solutions where the pure compound is expected to be white or colorless, adding a small amount of activated charcoal (decolorizing carbon) to the hot solution can be effective.[8][9] The colored impurities adsorb onto the surface of the charcoal, which can then be removed by hot gravity filtration before the solution is cooled for crystallization.[9][10]

Q4: What is the best way to wash the collected this compound crystals?

After filtration, the crystals should be washed with a small amount of ice-cold recrystallization solvent (e.g., water).[11][12] Using a cold solvent is critical to minimize the loss of the purified product, as this compound is significantly less soluble at lower temperatures.[8][13]

Q5: How can I assess the purity of my recrystallized this compound?

Melting point analysis is a primary method to assess the purity of the recrystallized product.[14] Pure this compound has a sharp melting point range of 204-205°C.[2] A broad or depressed melting point range typically indicates the presence of impurities. For more quantitative analysis, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to identify and quantify impurities.[15][16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals are forming upon cooling. The solution may be supersaturated, or too much solvent was used.[11]1. Induce Crystallization: Scratch the inside of the flask with a glass stirring rod just below the surface of the solution. Add a seed crystal of pure this compound.[13] 2. Reduce Solvent Volume: If too much solvent was used, gently reheat the solution to evaporate a portion of the solvent and then allow it to cool again.[17]
The yield of recrystallized product is low. Too much solvent was used, leading to significant product loss in the mother liquor.[17] The crystals were washed with a solvent that was not sufficiently cold.[11] Premature crystallization occurred during hot filtration.1. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11][18] 2. Recover from Mother Liquor: The mother liquor can be concentrated by evaporation to yield a second crop of crystals.[1] 3. Proper Washing: Ensure the washing solvent is ice-cold.[11] 4. Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask, and add a slight excess of hot solvent before filtering.[9]
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The solution is cooling too rapidly, or there is a high concentration of impurities lowering the melting point of the mixture.[12]1. Adjust Solvent: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.[17] 2. Use a Co-solvent System: If a single solvent is problematic, a mixed-solvent system can be employed.[12]
The recrystallized this compound is still colored. The activated charcoal treatment was insufficient or omitted.1. Repeat Recrystallization with Charcoal: Re-dissolve the crystals in the minimum amount of hot solvent, add a small amount of activated charcoal, heat, and perform a hot gravity filtration before cooling.[8][9]
The melting point is broad or lower than 204-205°C. The crystals are not fully dry, or impurities are still present.[14]1. Ensure Complete Drying: Dry the crystals thoroughly under vacuum or in a drying oven at an appropriate temperature.[8] 2. Perform a Second Recrystallization: If impurities persist, a second recrystallization step may be necessary to achieve the desired purity.[12]

Quantitative Data: this compound Solubility

SolventTemperature (°C)Solubility (g / 100g Solvent)
Water182.7
Water100 (Boiling)117.9
90% Ethanol1730.6
90% Ethanol78 (Boiling)95.7

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound
  • Solvent Selection: Based on the data table, water is an excellent choice of solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling, stirring continuously. Continue adding small portions of hot water until the this compound is completely dissolved.[1][13]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat source to let it cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.[9]

  • Hot Gravity Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[6][14] Slow cooling is essential for forming large, pure crystals.[3] To maximize yield, the flask can then be placed in an ice-water bath.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small portion of ice-cold deionized water to rinse away any remaining impurities.[11]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. For complete drying, transfer the crystals to a watch glass and place them in a drying oven or a desiccator under vacuum.[8]

Protocol 2: Purity Assessment via Melting Point
  • Sample Preparation: Ensure the recrystallized this compound is completely dry. Finely crush a small amount of the crystals into a powder.

  • Loading: Tap the open end of a capillary tube into the powder to collect a small sample (2-3 mm in height). Tap the sealed end of the tube on a hard surface to pack the sample at the bottom.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the apparatus rapidly to about 20°C below the expected melting point (204°C), then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[14] A pure sample will have a narrow melting range (1-2°C) close to the literature value.

Visualizations

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Impurity Removal (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude this compound in flask B Add minimum hot solvent A->B C Stir and heat to dissolve B->C D Add activated charcoal (if colored) C->D Solution is colored F Cool solution slowly to room temperature C->F Solution is colorless E Perform hot gravity filtration D->E E->F G Cool in ice bath to maximize yield F->G H Collect crystals via vacuum filtration G->H I Wash with ice-cold solvent H->I J Dry the pure crystals I->J K Pure this compound J->K Assess Purity

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Recrystallization Issue Encountered NoCrystals No Crystals Forming? Start->NoCrystals LowYield Low Yield? NoCrystals->LowYield No Supersaturated Induce Crystallization: - Scratch flask - Add seed crystal NoCrystals->Supersaturated Yes ImpureProduct Product Impure? (Color/Melting Point) LowYield->ImpureProduct No OptimizeSolvent Optimize Process: - Use min. hot solvent - Wash with ice-cold solvent LowYield->OptimizeSolvent Yes Colored Colored Product? ImpureProduct->Colored Yes End Purity Increased ImpureProduct->End No TooMuchSolvent Reduce Solvent: - Reheat to evaporate - Re-cool Supersaturated->TooMuchSolvent Still no crystals TooMuchSolvent->End Recover Recover from Mother Liquor: - Concentrate filtrate - Cool for 2nd crop OptimizeSolvent->Recover Recover->End BadMP Broad/Low Melting Point? Colored->BadMP No UseCharcoal Redo Recrystallization: - Add activated charcoal - Hot filter Colored->UseCharcoal Yes DryThoroughly Ensure crystals are fully dry BadMP->DryThoroughly Yes BadMP->End No UseCharcoal->End RedoRecrystallization Perform a second recrystallization DryThoroughly->RedoRecrystallization Still impure RedoRecrystallization->End

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Mesaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting HPLC analysis of mesaconic acid. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a drawn-out or "tailing" trailing edge. This distortion can compromise the accuracy and precision of quantification by making it difficult to determine the exact start and end of the peak. For an acidic compound like this compound, peak tailing is a common issue that can arise from several factors, leading to unreliable analytical results.

Q2: What are the primary causes of peak tailing for an acidic analyte like this compound?

A2: The most common causes of peak tailing for acidic compounds in reversed-phase HPLC include:

  • Secondary Silanol Interactions: Unwanted interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, both ionized and non-ionized forms of the acid will be present, leading to a distorted peak.

  • Low Buffer Concentration: Insufficient buffering capacity of the mobile phase can lead to localized pH changes on the column, causing inconsistent ionization and peak shape.[1][2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a broad and tailing peak.

  • Physical Issues: Problems with the HPLC system, such as a column void, blocked frit, or excessive extra-column volume, can also contribute to peak tailing.[4][5][6][7]

Q3: How does the pKa of this compound influence peak shape?

A3: this compound is a dicarboxylic acid with two pKa values, approximately 3.09 and 4.75. When the mobile phase pH is close to these pKa values, a mixture of the protonated (less polar) and deprotonated (more polar) forms of the acid will exist. These different forms will interact differently with the stationary phase, leading to a broadened and tailing peak. To ensure a single, sharp peak, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the pKa values.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing in the HPLC analysis of this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks hardware_issue Suspect Hardware/Physical Issue check_all_peaks->hardware_issue Yes chemical_issue Suspect Chemical Interaction Issue check_all_peaks->chemical_issue No check_column Inspect Column (void, blocked frit) hardware_issue->check_column check_connections Check Tubing and Connections for Dead Volume check_column->check_connections hardware_solution Clean/Replace Frit, Replace Column, Optimize Connections check_connections->hardware_solution check_ph Is mobile phase pH > 2 units away from pKa values (3.09, 4.75)? chemical_issue->check_ph adjust_ph Adjust Mobile Phase pH to < 2.5 check_ph->adjust_ph No check_buffer Is buffer concentration adequate (e.g., 20-50 mM)? check_ph->check_buffer Yes chemical_solution Improved Peak Shape adjust_ph->chemical_solution increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column_chem Consider Secondary Silanol Interactions check_buffer->check_column_chem Yes increase_buffer->chemical_solution column_solution Use End-Capped or Polar-Embedded Column check_column_chem->column_solution column_solution->chemical_solution Buffer_Optimization start Inconsistent Peak Shape and Retention Time prepare_buffers Prepare Mobile Phases with Different Buffer Concentrations (e.g., 10 mM, 25 mM, 50 mM) at pH 2.5 start->prepare_buffers inject_standard Inject this compound Standard with Each Mobile Phase prepare_buffers->inject_standard evaluate_results Evaluate Peak Shape (Tailing Factor) and Retention Time Stability inject_standard->evaluate_results select_optimal Select Buffer Concentration with Symmetrical Peak and Stable Retention evaluate_results->select_optimal

References

Validation & Comparative

Mesaconic Acid vs. Itaconic Acid: A Comparative Analysis of Biological Activity for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the biological activities of mesaconic acid and itaconic acid, two structurally related dicarboxylic acids with significant immunomodulatory and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these metabolites.

Introduction

Itaconic acid, a metabolite produced by immune cells during inflammation, has garnered significant attention for its anti-inflammatory and antimicrobial effects[1]. This compound, an isomer of itaconic acid, is also endogenously produced and exhibits similar immunomodulatory properties[2]. While both molecules share anti-inflammatory capabilities, their mechanisms of action and impact on cellular metabolism show critical differences. This guide will objectively compare their biological activities, supported by experimental data, to aid in the evaluation of their distinct therapeutic potentials.

Comparative Analysis of Anti-inflammatory Activity

Both this compound and itaconic acid have been shown to modulate the inflammatory response in macrophages. However, they exhibit distinct profiles in their interaction with key metabolic and signaling pathways. A pivotal difference is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle, by itaconic acid, a characteristic not shared by this compound[2]. Despite this metabolic distinction, both compounds exert comparable immunomodulatory effects on pro-inflammatory macrophages, leading to a reduction in the secretion of key inflammatory cytokines[2].

Quantitative Data on Cytokine Modulation

The following table summarizes the comparative effects of this compound and itaconic acid on cytokine production in lipopolysaccharide (LPS)-stimulated bone marrow-derived macrophages (BMDMs).

CytokineThis compound EffectItaconic Acid EffectReference
Interleukin-6 (IL-6)Reduction in secretionReduction in secretion[2]
Interleukin-12 (IL-12)Reduction in secretionReduction in secretion[2]
CXCL10Increase in productionIncrease in production[2]

Note: Specific percentage inhibition or fold-change values were not consistently available in the reviewed literature for a direct quantitative comparison in this table.

Signaling Pathways

The immunomodulatory actions of itaconic acid and its derivatives can be mediated through both Nrf2-dependent and independent pathways[3][4]. In contrast, the anti-inflammatory effects of non-derivatized itaconic acid and this compound in pro-inflammatory macrophages have been shown to be independent of NRF2 and ATF3[1][2].

Itaconic Acid and Nrf2 Activation

Itaconic acid and its derivatives, such as 4-octyl itaconate (4-OI), can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses[3][5]. This activation is often attributed to the electrophilic nature of itaconate derivatives, which can modify Keap1, leading to the release and nuclear translocation of Nrf2[6].

Itaconic_Acid_Nrf2_Pathway cluster_nucleus Nucleus Itaconic Acid Derivative (4-OI) Itaconic Acid Derivative (4-OI) Keap1 Keap1 Itaconic Acid Derivative (4-OI)->Keap1 Alkylates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Induces

Itaconic acid derivative activation of the Nrf2 pathway.
Nrf2-Independent Immunomodulation

Both this compound and non-derivatized itaconic acid can modulate cytokine production in macrophages through a mechanism that does not rely on Nrf2 or ATF3 activation[2]. This suggests an alternative signaling pathway for their shared anti-inflammatory effects.

Nrf2_Independent_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_cytokines Cytokine Modulation LPS LPS Macrophage Macrophage LPS->Macrophage Unknown Mediator(s) Unknown Mediator(s) Macrophage->Unknown Mediator(s) This compound This compound This compound->Unknown Mediator(s) Itaconic Acid Itaconic Acid Itaconic Acid->Unknown Mediator(s) Cytokine Production Cytokine Production Unknown Mediator(s)->Cytokine Production Modulates IL-6 IL-6 Cytokine Production->IL-6 Reduces IL-12 IL-12 Cytokine Production->IL-12 Reduces CXCL10 CXCL10 Cytokine Production->CXCL10 Increases

Nrf2-independent immunomodulation by mesaconic and itaconic acid.

Comparative Analysis of Antimicrobial Activity

Itaconic acid is recognized for its direct antimicrobial properties, primarily through the inhibition of isocitrate lyase, a key enzyme in the glyoxylate shunt of bacteria like Mycobacterium tuberculosis and Salmonella enterica[7]. This metabolic disruption hinders the pathogen's ability to utilize alternative carbon sources.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for itaconic acid against common bacterial strains. At the time of this publication, directly comparable MIC values for this compound against the same strains were not available in the reviewed literature.

Bacterial StrainItaconic Acid MICReference
Escherichia coliNot available
Staphylococcus aureusNot available

Note: While MIC values for itaconic acid against various bacteria are reported in the literature, specific values for E. coli and S. aureus under standardized conditions allowing for direct comparison were not consistently found. Further research is needed to establish a direct comparative antimicrobial profile with this compound.

Experimental Protocols

Measurement of Cytokine Production in Macrophage Supernatants by ELISA

This protocol outlines the general steps for quantifying cytokine levels in the supernatant of cultured macrophages treated with mesaconic or itaconic acid.

1. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells or bone marrow-derived macrophages (BMDMs) in 96-well plates at a density of 0.1 million cells/well and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or itaconic acid for a specified period (e.g., 4 hours).

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include untreated and LPS-only controls.

  • Incubate for a designated time (e.g., 24 hours) to allow for cytokine secretion.

2. Sample Collection:

  • After incubation, centrifuge the plates to pellet the cells.

  • Carefully collect the culture supernatant, avoiding disturbance of the cell pellet.

  • Store the supernatant at -20°C or -80°C until analysis.

3. ELISA Procedure (General Steps):

  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, IL-6, IL-12).

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature.

  • Add diluted standards and the collected macrophage supernatants to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the detection antibody, incubating for 1 hour.

  • Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP), incubating for 1 hour.

  • Wash the plate and add the substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

ELISA_Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Treatment (Mesaconic/Itaconic Acid) Treatment (Mesaconic/Itaconic Acid) Cell Seeding->Treatment (Mesaconic/Itaconic Acid) LPS Stimulation LPS Stimulation Treatment (Mesaconic/Itaconic Acid)->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection ELISA Plate Coating ELISA Plate Coating Supernatant Collection->ELISA Plate Coating Blocking Blocking ELISA Plate Coating->Blocking Sample & Standard Incubation Sample & Standard Incubation Blocking->Sample & Standard Incubation Detection Antibody Incubation Detection Antibody Incubation Sample & Standard Incubation->Detection Antibody Incubation Enzyme Conjugate Incubation Enzyme Conjugate Incubation Detection Antibody Incubation->Enzyme Conjugate Incubation Substrate Addition Substrate Addition Enzyme Conjugate Incubation->Substrate Addition Stop Reaction Stop Reaction Substrate Addition->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance Data Analysis Data Analysis Read Absorbance->Data Analysis End End Data Analysis->End

Experimental workflow for cytokine measurement by ELISA.

Conclusion

This compound and itaconic acid are both immunomodulatory metabolites with significant anti-inflammatory properties. While they exhibit similar effects on the secretion of key cytokines like IL-6 and IL-12 in pro-inflammatory macrophages, their underlying mechanisms differ. A crucial distinction lies in their impact on cellular metabolism, where itaconic acid inhibits succinate dehydrogenase, and this compound does not. Furthermore, their immunomodulatory actions can proceed independently of the Nrf2 signaling pathway, suggesting novel mechanisms of action. The antimicrobial activity of itaconic acid is well-documented, though further research is required to establish a direct comparative profile for this compound. This guide highlights the distinct yet overlapping biological activities of these two isomers, providing a foundation for future research into their potential as therapeutic agents for inflammatory and infectious diseases.

References

A Comparative Guide to the Immunomodulatory Effects of Mesaconic Acid and Citraconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of mesaconic acid and citraconic acid, two isomers of the well-studied immunomodulator, itaconic acid. The following sections detail their differential effects on immune responses, supported by experimental data, and provide comprehensive protocols for key experimental procedures.

Introduction

This compound and citraconic acid are dicarboxylic acids and isomers of itaconic acid, a key metabolic intermediate in activated immune cells. While structurally similar, their distinct chemical properties lead to different interactions with cellular components, resulting in unique immunomodulatory profiles. This guide explores these differences to inform research and drug development efforts targeting inflammatory and immune-mediated diseases.

Comparative Analysis of Immunomodulatory Effects

This compound and citraconic acid exhibit distinct effects on immune cells, particularly in their regulation of cytokine production and activation of the NRF2 antioxidant pathway.

This compound: Targeted Anti-inflammatory Action without Succinate Dehydrogenase Inhibition

This compound has demonstrated significant anti-inflammatory properties, notably in macrophages. A key differentiator from its isomer, itaconic acid, is that this compound exerts its immunomodulatory effects without inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain.[1] This characteristic suggests that this compound may offer a more targeted anti-inflammatory effect with a potentially better safety profile, as it is less likely to cause broad metabolic disruption.[1]

Citraconic Acid: Potent NRF2 Activator and ACOD1 Inhibitor

Citraconic acid distinguishes itself as a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[2][3] Studies have shown it to be a stronger NRF2 agonist than both mesaconic and itaconic acid.[2][3] This potent activation of NRF2 contributes to its significant antioxidative and cytoprotective effects.

Furthermore, citraconic acid is a competitive inhibitor of cis-aconitate decarboxylase (ACOD1, also known as IRG1), the enzyme responsible for itaconate synthesis.[3][4] By inhibiting ACOD1, citraconic acid can reduce the production of endogenous itaconate, a mechanism that could be therapeutically relevant in contexts where itaconate may have pro-tumorigenic effects.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and citraconic acid on key immunomodulatory parameters.

Table 1: Effect on Cytokine Secretion in Lipopolysaccharide (LPS)-Stimulated Macrophages

CytokineTreatmentCell TypeConcentrationChange in SecretionReference
IL-6This compoundRAW264.710 mMReduction[6]
IL-12This compoundRAW264.710 mMReduction[6]
IL-6Citraconic AciddTHP-1 (IAV-infected)20 mMReduction of mRNA[2]
TNF-αThis compounddTHP-1 (IAV-infected)20 mMReduction of mRNA[2]
TNF-αCitraconic AciddTHP-1 (IAV-infected)20 mMReduction of mRNA[2]

Table 2: Effect on NRF2 Pathway Activation

ParameterTreatmentCell TypeObservationReference
NRF2 StabilizationCitraconic AcidHaCaTStrongest stabilization compared to itaconate and mesaconate[2]
AKR1B10 mRNA inductionCitraconic AcidHaCaTStrongest induction compared to itaconate and mesaconate[2]
NRF2 ActivationThis compoundMacrophagesIndependent of NRF2 for cytokine modulation[6]

Table 3: Enzyme Inhibition

EnzymeInhibitorInhibition TypeIC50Reference
ACOD1Citraconic AcidCompetitiveNot specified[4][5]
SDHThis compoundNo inhibitionNot applicable[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Macrophage Stimulation with Lipopolysaccharide (LPS)

This protocol describes the stimulation of RAW264.7 macrophage cell lines to induce an inflammatory response.

Materials:

  • RAW264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

  • This compound or Citraconic acid

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete DMEM.[7] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Pre-treatment (Optional): If investigating the preventative effects of the compounds, remove the medium and replace it with fresh medium containing the desired concentration of this compound or citraconic acid. Incubate for a specified period (e.g., 4 hours).

  • LPS Stimulation: Remove the medium and add 100 µL of fresh medium containing LPS at a final concentration of 10-100 ng/mL.[7] If co-treating, add the compounds and LPS simultaneously.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours for cytokine secretion).[6]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

Influenza A Virus (IAV) Infection of dTHP-1 Cells

This protocol details the infection of differentiated THP-1 (dTHP-1) cells with Influenza A virus.

Materials:

  • dTHP-1 cells (THP-1 monocytes differentiated with PMA)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Influenza A virus (IAV) stock (e.g., PR8 strain)

  • Citraconic acid or this compound

  • 24-well cell culture plates

  • Serum-free RPMI-1640 medium

Procedure:

  • Cell Seeding: Seed dTHP-1 cells in a 24-well plate at an appropriate density.

  • Infection: Wash the cells once with PBS. Infect the cells with IAV at a specific multiplicity of infection (MOI) in serum-free RPMI-1640. Incubate for 1-2 hours at 37°C to allow for viral entry.

  • Treatment: After the infection period, remove the viral inoculum and wash the cells with PBS. Add fresh complete RPMI-1640 medium containing the desired concentration of citraconic acid or this compound.

  • Incubation: Incubate the infected and treated cells for the desired duration (e.g., 12 or 24 hours).

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis and/or lyse the cells for RNA or protein extraction.

Cytokine Measurement by ELISA

This protocol outlines the general steps for measuring cytokine concentrations in cell culture supernatants using a sandwich ELISA kit.

Materials:

  • ELISA kit for the specific cytokine of interest (e.g., mouse IL-6, human CXCL10)

  • Cell culture supernatants

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/blocking buffer

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[1][6]

  • Blocking: Wash the plate with wash buffer and block the wells with blocking buffer for at least 1 hour at room temperature.[1][6]

  • Sample Incubation: Wash the plate and add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells.[1][6] Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody.[6] Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes to 1 hour at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate.[1][6] Allow the color to develop in the dark.

  • Stop Reaction: Stop the reaction by adding the stop solution.[1][6]

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Western Blot for NRF2 Activation

This protocol describes the detection of NRF2 protein levels in cell lysates by Western blotting.

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against NRF2

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against NRF2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the NRF2 signal to the loading control to determine the relative protein expression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

NRF2_Activation_Pathway Citraconic_Acid Citraconic Acid KEAP1 KEAP1 Citraconic_Acid->KEAP1 Alkylates Cysteine Residues NRF2 NRF2 KEAP1->NRF2 Inhibition ARE Antioxidant Response Element NRF2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant_Genes Induces Transcription

Caption: NRF2 activation pathway by citraconic acid.

Macrophage_Stimulation_Workflow Start Seed RAW264.7 Cells Incubate1 Incubate Overnight Start->Incubate1 Pretreat Pre-treat with Mesaconic/Citraconic Acid Incubate1->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect Analyze Analyze Cytokines (ELISA) Collect->Analyze

Caption: Workflow for macrophage stimulation and cytokine analysis.

Conclusion

This compound and citraconic acid, while being isomers, display distinct and compelling immunomodulatory profiles. This compound offers a targeted anti-inflammatory effect without the metabolic liability of SDH inhibition, making it an attractive candidate for conditions where inflammation is a key driver. Citraconic acid, with its potent NRF2-activating and ACOD1-inhibiting properties, presents a multi-faceted approach to modulating immune responses and oxidative stress.

The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of these molecules. A deeper understanding of their mechanisms of action will be crucial for the development of novel therapies for a range of inflammatory and immune-related disorders.

References

Mesaconic Acid: A Comparative Guide to its Anti-inflammatory Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of mesaconic acid against its structural isomer, itaconic acid, based on available preclinical data from animal models.

Executive Summary

This compound, an endogenous metabolite, has emerged as a promising anti-inflammatory agent.[1][2] Animal model studies demonstrate its ability to mitigate inflammatory responses, particularly those induced by lipopolysaccharide (LPS). A key distinguishing feature of this compound is its comparable anti-inflammatory efficacy to itaconic acid without the inhibitory effect on succinate dehydrogenase (SDH), a critical enzyme in cellular metabolism.[1][2] This suggests a potentially safer therapeutic profile for this compound, making it a compelling candidate for further investigation in inflammatory and autoimmune diseases.[1][2]

Performance Comparison: this compound vs. Itaconic Acid

The following tables summarize the quantitative data from preclinical studies, highlighting the comparative efficacy of this compound and itaconic acid in modulating inflammatory responses.

In Vitro: Cytokine Secretion in LPS-Stimulated Macrophages
TreatmentTarget Cytokine% Reduction vs. LPS ControlKey Findings
This compound IL-6Significant reductionExerts immunomodulatory effects independent of NRF2 and ATF3 activation. Does not inhibit succinate dehydrogenase (SDH).
IL-12Significant reduction
Itaconic Acid IL-6Significant reductionImmunomodulatory effects are also observed. Inhibits succinate dehydrogenase (SDH).
IL-12Significant reduction

Data derived from in vitro studies on bone marrow-derived macrophages (BMDMs) stimulated with LPS.

In Vivo: LPS-Induced Sepsis in Mice
TreatmentParameterOutcomeKey Findings
This compound Survival RateSignificantly increasedProtects mice from lethal doses of LPS, indicating a potent in vivo anti-inflammatory effect.
Plasma Cytokines (IL-1β, IL-6, TNF-α)Significantly reduced
Itaconic Acid Survival RateSignificantly increasedDemonstrates comparable protection to this compound in this model.
Plasma Cytokines (IL-1β, IL-6, TNF-α)Significantly reduced

Data from studies using a C57BL/6J mouse model of LPS-induced sepsis.

Experimental Protocols

This section details the methodologies employed in the key animal model studies cited in this guide.

LPS-Induced Sepsis Mouse Model

Objective: To evaluate the in vivo anti-inflammatory and protective effects of this compound and itaconic acid against a lethal endotoxin challenge.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J

Materials:

  • This compound (sodium salt, pH 7.4)

  • Itaconic Acid (sodium salt, pH 7.4)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS) as a vehicle

Procedure:

  • Animal Acclimatization: Mice are acclimated for at least one week before the experiment with free access to food and water.

  • Treatment Administration:

    • A solution of this compound or itaconic acid is prepared in PBS.

    • Mice are intraperitoneally (i.p.) injected with either this compound (250 mg/kg body weight), itaconic acid (250 mg/kg body weight), or an equivalent volume of PBS (vehicle control).

  • LPS Challenge:

    • Two hours after the initial treatment, mice are challenged with an i.p. injection of LPS.

    • For survival studies, a lethal dose of LPS (e.g., 30 mg/kg body weight) is used.

    • For cytokine analysis, a sub-lethal dose of LPS (e.g., 2.5 mg/kg body weight) is administered.

  • Monitoring and Sample Collection:

    • Survival Study: Mice are monitored for survival over a defined period (e.g., 96 hours).

    • Cytokine Analysis: At a specified time point post-LPS injection (e.g., 24 hours), blood is collected via cardiac puncture. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Biochemical Analysis:

    • Plasma levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Statistical Analysis:

  • Survival data are typically analyzed using the log-rank (Mantel-Cox) test.

  • Cytokine data are analyzed using appropriate statistical tests such as one-way ANOVA followed by a post-hoc test for multiple comparisons.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of itaconic acid are relatively well-characterized, primarily involving the inhibition of succinate dehydrogenase (SDH) and the activation of the Nrf2 pathway. In contrast, the precise signaling pathway for this compound is still under investigation, with current evidence indicating a distinct mechanism that does not involve SDH inhibition or Nrf2/ATF3 activation.

Itaconic_Acid_Pathway cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Transcription Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Itaconic Acid Itaconic Acid Itaconic Acid->NF-kB Inhibition SDH Succinate Dehydrogenase (SDH) Itaconic Acid->SDH Inhibition Nrf2 Pathway Nrf2 Pathway Itaconic Acid->Nrf2 Pathway Activation Anti-inflammatory\nResponse Anti-inflammatory Response Nrf2 Pathway->Anti-inflammatory\nResponse

Caption: Signaling pathway of Itaconic Acid's anti-inflammatory action.

Mesaconic_Acid_Pathway cluster_extracellular Extracellular cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Transcription Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation This compound This compound SDH Succinate Dehydrogenase (SDH) This compound->SDH No Inhibition Nrf2 Pathway Nrf2 Pathway This compound->Nrf2 Pathway No Activation Unknown Pathway Mechanism Under Investigation This compound->Unknown Pathway Unknown Pathway->Pro-inflammatory Cytokines Reduction

Caption: Comparative signaling of this compound's anti-inflammatory action.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential in preclinical animal models, with an efficacy comparable to its isomer, itaconic acid. Its key advantage lies in its lack of inhibition of succinate dehydrogenase, a critical component of mitochondrial respiration. This suggests that this compound may offer a better safety profile for therapeutic development.

Further research is warranted to fully elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound. Investigating its activity in chronic inflammation models and its potential interactions with other signaling pathways will be crucial for its translation into a viable therapeutic agent for a range of inflammatory disorders.

References

Spectroscopic comparison of mesaconic, itaconic, and citraconic acids.

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Mesaconic, Itaconic, and Citraconic Acids: A Guide for Researchers

For researchers, scientists, and professionals in drug development, a clear understanding of the structural and electronic properties of isomeric molecules is paramount. Mesaconic acid, itaconic acid, and citraconic acid, all dicarboxylic acids with the chemical formula C₅H₆O₄, serve as important building blocks in various chemical syntheses and biological processes. While sharing the same molecular formula, their distinct structural arrangements as geometric and positional isomers lead to unique spectroscopic signatures. This guide provides a comprehensive comparison of these three acids based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by experimental data and protocols.

Structural Isomerism

This compound ((2E)-2-methylbut-2-enedioic acid) and citraconic acid ((2Z)-2-methylbut-2-enedioic acid) are geometric isomers (E/Z isomers) due to the restricted rotation around the carbon-carbon double bond. Itaconic acid (2-methylidenebutanedioic acid) is a positional isomer of the other two, with the double bond in a terminal position. These structural differences are the basis for their distinct spectroscopic properties.

isomers cluster_isomers Isomers of C₅H₆O₄ This compound This compound ((E)-2-methylbut-2-enedioic acid) Citraconic Acid Citraconic Acid ((Z)-2-methylbut-2-enedioic acid) This compound->Citraconic Acid Geometric Isomers (E/Z) Itaconic Acid Itaconic Acid (2-methylidenebutanedioic acid) This compound->Itaconic Acid Positional Isomers Citraconic Acid->Itaconic Acid Positional Isomers

Figure 1: Isomeric relationships between mesaconic, itaconic, and citraconic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing clear differentiation between these isomers.

¹H NMR Spectral Data
CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound ~6.46 (q)=C-H
~1.92 (d)-CH₃
Itaconic Acid ~6.33 (s)=CH₂ (one H)
~5.85 (s)=CH₂ (one H)
~3.40 (s)-CH₂-
Citraconic Acid ~5.60 (q)=C-H
~1.91 (d)-CH₃

Note: Chemical shifts can vary depending on the solvent and pH. Data is compiled from various sources.[1][2][3][4][5]

The most striking difference in the ¹H NMR spectra is the number and splitting patterns of the signals. Itaconic acid exhibits two singlets for the terminal alkene protons and a singlet for the methylene protons. In contrast, mesaconic and citraconic acids each show a quartet for the vinyl proton and a doublet for the methyl group, a consequence of coupling between these protons. The difference in the chemical shifts of the vinyl and methyl protons between mesaconic and citraconic acids arises from the different spatial relationship of the methyl and carboxylic acid groups with respect to the double bond.

¹³C NMR Spectral Data
CompoundChemical Shift (δ, ppm)Assignment
This compound ~170, ~168C=O
~135=C-CH₃
~130=C-H
~15-CH₃
Itaconic Acid ~176, ~170C=O
~134=C
~131=CH₂
~38-CH₂-
Citraconic Acid ~172, ~168C=O
~138=C-CH₃
~123=C-H
~23-CH₃

Note: Chemical shifts can vary depending on the solvent. Data is compiled from various sources.[1][2][3]

The ¹³C NMR spectra further highlight the structural differences. Itaconic acid is distinguished by the presence of a methylene carbon signal (~38 ppm) and a terminal alkene carbon (~131 ppm). The chemical shifts of the methyl and vinyl carbons in mesaconic and citraconic acids are also distinct, reflecting the different steric and electronic effects in the E and Z configurations.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorptions for these dicarboxylic acids are from the O-H, C=O, and C=C bonds.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
This compound ~3000 (broad)~1700~1650
Itaconic Acid ~3000 (broad)~1700~1640
Citraconic Acid ~3000 (broad)~1700~1650

Note: Wavenumbers are approximate. Data is compiled from various sources.[3][6][7][8]

While the IR spectra share broad similarities due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for identification. The C=C stretching frequency can also vary slightly, reflecting the substitution pattern of the double bond. For instance, the exocyclic double bond in itaconic acid may show a slightly different absorption compared to the endocyclic double bonds in mesaconic and citraconic acids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers have the same nominal molecular weight of 130 g/mol .

CompoundMolecular Ion [M]⁺ or [M-H]⁻Key Fragment Ions (m/z)
This compound 130 (as [M]⁺) or 129 (as [M-H]⁻)113, 85, 69, 45
Itaconic Acid 130 (as [M]⁺) or 129 (as [M-H]⁻)113, 85, 69, 45
Citraconic Acid 130 (as [M]⁺) or 129 (as [M-H]⁻)113, 86, 85, 69, 45

Note: Fragmentation patterns can vary based on the ionization technique. Data is compiled from various sources.[1][2][3][9][10]

While the molecular ion peak confirms the molecular formula, the fragmentation patterns under techniques like Electron Ionization (EI) can show subtle differences. The loss of water (m/z 112), a carboxyl group (m/z 85), and other characteristic fragments can be observed. The relative intensities of these fragment ions can differ between the isomers, providing a basis for their differentiation by mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS).

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of the acid (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 300, 500, or 600 MHz for the ¹H nucleus.[1][2][3] Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

IR Spectroscopy

For solid samples, an IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with potassium bromide and pressed into a transparent disk. For ATR, the sample is placed directly on the crystal. The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

For GC-MS analysis, the acids are often derivatized (e.g., silylation) to increase their volatility. The derivatized sample is injected into a gas chromatograph for separation, and the eluent is introduced into a mass spectrometer.[11] For LC-MS, the underivatized acid can be separated on a suitable column (e.g., reversed-phase) and introduced into the mass spectrometer, often using electrospray ionization (ESI).[12]

Conclusion

Mesaconic, itaconic, and citraconic acids, while isomeric, exhibit distinct spectroscopic properties that allow for their unambiguous identification. ¹H and ¹³C NMR spectroscopy are particularly powerful in differentiating these isomers due to significant differences in chemical shifts and coupling patterns. IR spectroscopy provides confirmation of functional groups, and mass spectrometry, especially when coupled with chromatography, can distinguish them based on fragmentation patterns. This guide provides a foundational understanding for researchers working with these important dicarboxylic acids.

References

Head-to-head comparison of chemical vs. enzymatic synthesis of mesaconic acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mesaconic acid, an unsaturated dicarboxylic acid, is a valuable building block in the synthesis of pharmaceuticals, polymers, and specialty chemicals. Its production can be approached through traditional chemical methods or by harnessing the specificity of enzymatic catalysis. This guide provides an objective, data-driven comparison of these two synthetic strategies, offering insights into their respective advantages and limitations to aid in selecting the most suitable method for your research and development needs.

At a Glance: Performance Comparison

The following table summarizes the key quantitative metrics for the chemical and a plausible enzymatic synthesis of this compound.

ParameterChemical SynthesisEnzymatic Synthesis
Starting Material Citraconic Anhydride/Citraconic AcidCitraconic Acid
Key Reagent/Catalyst Nitric AcidIsomerase Enzyme
Yield 43–52%[1]Not well-documented; potentially high
Reaction Temperature Evaporation until fumes appear (High)[1]Typically ambient to moderate (e.g., 25-40°C)
Reaction Pressure AtmosphericAtmospheric
pH Acidic[1]Typically near-neutral (e.g., pH 6-8)
Selectivity Good, but byproducts can formPotentially very high due to enzyme specificity
Downstream Processing Recrystallization from water to remove byproducts and unreacted starting material.[1]Potentially simpler; enzyme removal (e.g., by filtration if immobilized) and product isolation.
Environmental Impact Use of strong acids like nitric acid.Generally considered greener; aqueous-based, biodegradable catalyst.

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows for both chemical and enzymatic synthesis of this compound.

chemical_synthesis cluster_chemical Chemical Synthesis Citraconic_Anhydride Citraconic Anhydride Hydrolysis Hydrolysis (Water) Citraconic_Anhydride->Hydrolysis Citraconic_Acid Citraconic Acid Hydrolysis->Citraconic_Acid Isomerization Isomerization (Nitric Acid, Heat) Citraconic_Acid->Isomerization Mesaconic_Acid_Crude Crude this compound Isomerization->Mesaconic_Acid_Crude Recrystallization Recrystallization Mesaconic_Acid_Crude->Recrystallization Mesaconic_Acid_Pure Pure this compound Recrystallization->Mesaconic_Acid_Pure

Chemical synthesis of this compound.

enzymatic_synthesis cluster_enzymatic Enzymatic Synthesis Citraconic_Acid_Enz Citraconic Acid Enzymatic_Isomerization Enzymatic Isomerization (Isomerase in Buffer) Citraconic_Acid_Enz->Enzymatic_Isomerization Reaction_Mixture Reaction Mixture Enzymatic_Isomerization->Reaction_Mixture Enzyme_Removal Enzyme Removal Reaction_Mixture->Enzyme_Removal Product_Isolation Product Isolation Enzyme_Removal->Product_Isolation Mesaconic_Acid_Pure_Enz Pure this compound Product_Isolation->Mesaconic_Acid_Pure_Enz

Enzymatic synthesis of this compound.

Experimental Protocols

Chemical Synthesis of this compound from Citraconic Anhydride

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Citraconic anhydride (100 g, 0.89 mole)

  • Water (100 cc)

  • Dilute nitric acid (1 part concentrated nitric acid to 4 parts water by volume, 150 cc)

  • 500-cc Erlenmeyer flask

  • Heating apparatus (e.g., hot plate or heating mantle)

  • Filter funnel and filter paper

  • Beakers

  • Recrystallization solvent (water)

Procedure:

  • In a 500-cc Erlenmeyer flask, combine 100 g of citraconic anhydride, 100 cc of water, and 150 cc of dilute nitric acid.

  • Heat the mixture to evaporate the solvent. Continue heating until the appearance of red fumes, indicating the progress of the isomerization. The volume of the solution at this point will be approximately 250 cc.

  • Cool the solution to room temperature to allow this compound to crystallize.

  • Collect the crystalline this compound by filtration.

  • Take the mother liquor and evaporate it to a volume of 150 cc. Cool the solution to induce further crystallization and collect the solid product by filtration.

  • Further concentrate the mother liquor to 50 cc, cool, and collect any additional product that crystallizes.

  • Combine all the collected solid product and recrystallize from 100 cc of water.

  • Dry the purified crystals. The expected yield of this compound is 50–60 g (43–52% of the theoretical amount).[1]

Enzymatic Synthesis of this compound from Citraconic Acid (Generalized Protocol)

While a specific, high-yield enzymatic protocol for this compound synthesis is not extensively documented in publicly available literature, a plausible approach would involve the use of an isomerase enzyme. The following is a generalized protocol based on the principles of enzymatic catalysis for cis-trans isomerization. The existence of enzymes that can interconvert related isomers like cis- and trans-aconitate suggests the feasibility of this approach.

Materials:

  • Citraconic acid

  • A suitable isomerase enzyme (e.g., a recombinant citraconate isomerase or an enzyme with broad substrate specificity for cis-trans isomerization of dicarboxylic acids)

  • Buffer solution (e.g., phosphate buffer, pH 6-8)

  • Reaction vessel (e.g., stirred tank reactor)

  • Temperature control system

  • (Optional) Enzyme immobilization support

  • Product isolation equipment (e.g., chromatography system, crystallizer)

Procedure:

  • Prepare a solution of citraconic acid in the appropriate buffer at a predetermined concentration.

  • If using a free enzyme, add the isomerase to the substrate solution. If using an immobilized enzyme, prepare the enzyme reactor (e.g., a packed-bed column).

  • Maintain the reaction mixture at the optimal temperature and pH for the specific isomerase. This is typically in the range of 25-40°C and pH 6-8.

  • Monitor the progress of the reaction over time by taking samples and analyzing the concentration of this compound and the remaining citraconic acid using techniques such as HPLC.

  • Once the reaction has reached equilibrium or the desired conversion, terminate the reaction.

  • If a free enzyme was used, it can be denatured by heat or pH change and removed by filtration or centrifugation. For an immobilized enzyme, the reaction mixture is simply separated from the solid support.

  • Isolate the this compound from the reaction mixture. This may involve techniques such as precipitation, crystallization, or chromatography, depending on the purity requirements.

Head-to-Head Comparison

Chemical Synthesis:

The chemical synthesis of this compound via the isomerization of citraconic acid is a well-established method with a documented yield of 43-52%.[1] The process, however, involves harsh reaction conditions, including the use of nitric acid and elevated temperatures for evaporation.[1] This raises concerns regarding safety and environmental impact due to the handling of corrosive acids and the potential generation of hazardous fumes. The downstream processing involves multiple recrystallization steps to achieve high purity, which can be time-consuming and may lead to some product loss. The overall process, while effective, is energy-intensive and may not align with the principles of green chemistry.

Enzymatic Synthesis:

Enzymatic synthesis presents a potentially greener and more efficient alternative. Enzymes are highly specific catalysts that operate under mild conditions of temperature and pH, typically in aqueous environments. This specificity can lead to higher product selectivity, minimizing the formation of byproducts and simplifying downstream processing. An enzymatic process would likely involve an isomerase to convert citraconic acid to this compound. While specific, high-yield examples for this compound are not readily found in literature, the enzymatic isomerization of similar molecules is well-documented.

The primary advantages of an enzymatic approach would be:

  • Mild Reaction Conditions: Lower energy consumption and reduced risk of side reactions.

  • High Selectivity: Potentially leading to higher purity of the final product and less complex purification steps.

  • Environmental Friendliness: Use of a biodegradable catalyst (the enzyme) in an aqueous medium.

The main challenges for developing an effective enzymatic synthesis of this compound include the identification or engineering of a highly active and stable isomerase specific for citraconic acid, and the optimization of the reaction conditions to achieve a high conversion rate and yield. The cost and availability of the enzyme would also be a critical factor for large-scale production.

For researchers and drug development professionals, the choice between chemical and enzymatic synthesis of this compound will depend on the specific requirements of the project.

  • The chemical synthesis route is a reliable and well-documented method for producing gram-scale quantities of this compound in a laboratory setting, provided that the necessary safety precautions for handling strong acids are in place.

  • The enzymatic synthesis route, while currently less established for this compound specifically, holds significant promise for a more sustainable and potentially more efficient process, particularly for larger-scale production. For projects where high purity, green chemistry principles, and mild reaction conditions are paramount, investing in the development of an enzymatic route could be highly beneficial. Further research into identifying and optimizing a suitable isomerase is a key step towards realizing this potential.

Ultimately, a thorough evaluation of factors such as required scale, purity specifications, cost, and environmental considerations will guide the selection of the optimal synthetic strategy.

References

Evaluating the performance of different microbial strains for mesaconic acid production.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Microbial Strains for Mesaconic Acid Production

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different microbial strains for the production of this compound, a valuable platform chemical for the synthesis of polymers, resins, and pharmaceuticals. The following sections detail the performance of key microbial contenders, outline experimental protocols for their cultivation and analysis, and visualize the core metabolic pathway for this compound biosynthesis.

Performance Comparison of Microbial Strains

The fermentative production of this compound is an emerging field, with research primarily focused on metabolically engineered strains. While a native producer for high-titer this compound production has not been established, several common industrial microorganisms have been successfully engineered for this purpose. This section compares the reported performance of Escherichia coli, and discusses the potential of Corynebacterium glutamicum and Pseudomonas putida as alternative production hosts based on their proven capabilities in producing structurally similar dicarboxylic acids.

Table 1: Performance Metrics of Microbial Strains for this compound Production

Microbial StrainGenetic ModificationsSubstrateTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Fermentation ScaleReference(s)
Escherichia coli BL21(DE3) Overexpression of glutamate mutase (GLM) and 3-methylaspartate ammonia-lyase (MAL) from Clostridium tetani. Site-directed mutagenesis of MAL (G133A).L-glutamic acid1.28Not ReportedNot Reported100 mL Shake Flask[1][2]
Corynebacterium glutamicum Hypothetical: Overexpression of a pathway from a C4 intermediate (e.g., oxaloacetate) to this compound.GlucoseNot ReportedNot ReportedNot ReportedNot Applicable[3][4][5][6][7]
Pseudomonas putida Hypothetical: Overexpression of a pathway from a central metabolic intermediate to this compound.GlucoseNot ReportedNot ReportedNot ReportedNot Applicable[8][9][10]

Note: Quantitative data for this compound production in Corynebacterium glutamicum and Pseudomonas putida is not yet available in published literature. The entries for these organisms are based on their demonstrated potential for producing other C5 dicarboxylic acids, suggesting their suitability as chassis organisms for this compound production.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the microbial production and quantification of this compound.

Shake Flask Fermentation of Engineered Escherichia coli

This protocol is based on the reported methods for this compound production in engineered E. coli.[1][2]

a. Strain and Plasmid:

  • Host Strain: E. coli BL21(DE3)

  • Plasmid: pETDuet-1 carrying the genes for glutamate mutase (mutS and mutE subunits) and 3-methylaspartate ammonia-lyase (MAL) from Clostridium tetani. The MAL gene can be a wild-type or a mutated variant (e.g., G133A) for improved activity.

b. Media Preparation:

  • Pre-culture Medium (LB): 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl. Autoclave at 121°C for 20 minutes. Add appropriate antibiotic (e.g., 100 µg/mL ampicillin) after cooling.

  • Fermentation Medium (Modified M9):

    • M9 salts (6.8 g/L Na₂HPO₄, 3 g/L KH₂PO₄, 0.5 g/L NaCl, 1 g/L NH₄Cl)

    • 5 g/L Yeast Extract

    • 10 g/L Glucose

    • 2 mM MgSO₄

    • 0.1 mM CaCl₂

    • 5 µM Coenzyme B12

    • 10 g/L L-glutamic acid (as substrate)

    • Appropriate antibiotic (e.g., 100 µg/mL ampicillin)

    • All components should be autoclaved or filter-sterilized separately and mixed aseptically.

c. Fermentation Procedure:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Inoculate 1 mL of the overnight culture into a 250 mL shake flask containing 50 mL of the fermentation medium.

  • Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1.0 mM.

  • Reduce the temperature to 30°C and continue shaking at 200 rpm for 24-48 hours.

  • Collect samples periodically for analysis of cell growth (OD₆₀₀) and this compound concentration.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the analysis of organic acids in fermentation broth and can be adapted for this compound.[11][12][13][14]

a. Sample Preparation:

  • Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the filtered supernatant with the mobile phase if the concentration of this compound is expected to be high.

b. HPLC Conditions:

  • Chromatograph: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 2.8 with phosphoric acid) and acetonitrile (95:5, v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 25°C.[11]

  • Detection Wavelength: 215 nm.[11]

  • Injection Volume: 10 µL.

c. Quantification:

  • Prepare standard solutions of this compound of known concentrations in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Metabolic Pathway for this compound Production from Glucose

The following diagram illustrates a potential metabolic pathway for the production of this compound from glucose in an engineered microorganism. This pathway involves directing carbon flux from the central metabolism towards the synthesis of L-glutamate, which is then converted to this compound via a two-step enzymatic reaction.

Mesaconic_Acid_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis PEP Phosphoenolpyruvate G6P->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate PEP->OAA Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate OAA->Citrate Isocitrate Isocitrate Citrate->Isocitrate TCA Cycle alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Glutamate Glutamate alpha_KG->Glutamate Glutamate Dehydrogenase Methylaspartate 3-Methylaspartate Glutamate->Methylaspartate Glutamate Mutase (GLM) Mesaconic_Acid This compound Methylaspartate->Mesaconic_Acid 3-Methylaspartate Ammonia-Lyase (MAL)

Caption: Metabolic pathway for this compound production from glucose.

Experimental Workflow for Microbial Production and Analysis

The diagram below outlines the general workflow for the production, extraction, and quantification of this compound from a microbial fermentation process.

Experimental_Workflow cluster_production Production Stage cluster_analysis Analysis Stage Inoculation Inoculation Pre_culture Pre_culture Inoculation->Pre_culture Step 1 Fermentation Fermentation Pre_culture->Fermentation Step 2 Induction Induction Fermentation->Induction Step 3 Sampling Sampling Induction->Sampling Step 4 Centrifugation Centrifugation Sampling->Centrifugation Step 5 Filtration Filtration Centrifugation->Filtration Step 6 HPLC_Analysis HPLC_Analysis Filtration->HPLC_Analysis Step 7 Quantification Quantification HPLC_Analysis->Quantification Step 8

Caption: General workflow for this compound production and analysis.

References

Cross-validation of analytical methods for mesaconic acid quantification.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for Mesaconic Acid Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a key intermediate in metabolism and a potential biomarker, is crucial. This guide provides a comparative analysis of various analytical methods for this compound quantification, offering a cross-validation perspective based on published experimental data. The primary methods discussed include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparative Analysis of Analytical Techniques

The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While LC-MS/MS has emerged as a highly sensitive and specific method, GC-MS and HPLC-UV remain viable alternatives with their own strengths and weaknesses.[1]

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the different analytical methods for the quantification of this compound and its isomers.

ParameterLC-MS/MSGC-MSHPLC-UV
Principle Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments.Separation of volatile derivatives by gas chromatography followed by mass analysis.Separation by liquid chromatography and detection based on UV absorbance of the carboxyl group.
Sample Preparation Protein precipitation, potential solid-phase extraction. Derivatization is generally not required.Requires extensive sample preparation including extraction and chemical derivatization (e.g., silylation).[1][2]Minimal sample preparation, often just filtration for clean samples.
Sensitivity (LLOQ) High (e.g., 0.098 µM for mesaconate).[1][3][4]High, but can be limited by derivatization efficiency and matrix effects.Lower, suitable for millimolar concentrations.[1]
Selectivity Very High, due to specific mass transitions.High, based on retention time and mass spectrum.Low, prone to interference from co-eluting compounds with similar UV absorbance.[1]
Linearity (r²) Excellent (typically >0.99).Good (typically >0.99).[2]Good over a limited concentration range.
Precision (%RSD) High (Intra- and inter-day precision typically <15%).[1]Good, but can be affected by derivatization variability.Variable, dependent on sample complexity.
Accuracy (%Recovery) High (typically 85-115%).[1]Good (e.g., 100-111% for similar organic acids).[2]Variable, can be affected by matrix interference.
Throughput High, especially with modern UPLC systems.Lower, due to longer run times and complex sample preparation.Moderate.
Instrumentation Cost High.Moderate to High.Low.
Primary Application Quantification in complex biological matrices (plasma, tissue).[1][3][4]Broad profiling of organic acids in various samples.[2][5]Analysis of less complex samples or when high sensitivity is not required.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for this compound and other organic acids.

LC-MS/MS Method for this compound Quantification

This method is adapted from a validated assay for the simultaneous quantification of itaconate, mesaconate, and citraconate in biological samples.[1][3][4]

Sample Preparation (Plasma):

  • To 50 µL of plasma, add 200 µL of ice-cold methanol containing a suitable internal standard (e.g., isotopically labeled this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is commonly used for polar organic acids.[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over several minutes, followed by a re-equilibration step.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For this compound (m/z 129.01), a potential transition could be to m/z 85.02 (corresponding to the loss of CO2).

Validation Parameters: The method should be validated for linearity, accuracy, precision (intra- and inter-day), selectivity, stability (freeze-thaw, bench-top, and long-term), and matrix effects according to regulatory guidelines.[1]

GC-MS Method for this compound Quantification

This protocol is based on general procedures for organic acid analysis by GC-MS, which requires derivatization to increase volatility.[1][2][5]

Sample Preparation and Derivatization:

  • To a 100 µL sample (e.g., urine or cell extract), add an internal standard.

  • Perform a solid-phase extraction (SPE) using an anion exchange cartridge to isolate the organic acids.[2]

  • Elute the acids and evaporate the eluate to complete dryness under a nitrogen stream.[2]

  • For derivatization, add 50 µL of pyridine and 80 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS).

  • Heat the mixture at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

Gas Chromatography Conditions:

  • Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode: Full scan mode (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound-TMS derivative.

Mandatory Visualizations

Experimental Workflow Diagrams

Figure 1: LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Ice-cold Methanol + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into UPLC System Reconstitution->Injection Separation Chromatographic Separation (C18 Reversed-Phase Column) Injection->Separation Ionization Electrospray Ionization (ESI-) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Detection) Ionization->Detection Quantification Quantification (Peak Area Ratio to IS) Detection->Quantification Validation Method Validation Quantification->Validation

Figure 1: LC-MS/MS Experimental Workflow for this compound.

Figure 2: GC-MS Experimental Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Evaporation Eluate Evaporation SPE->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization Injection Injection into GC System Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Spectrometry (Full Scan / SIM) Ionization->Detection Quantification Quantification (Peak Area Ratio to IS) Detection->Quantification Validation Method Validation Quantification->Validation

Figure 2: GC-MS Experimental Workflow for this compound.

References

The Crossroads of Mesaconic Acid Production: A Comparative Guide to Chemical and Biotechnological Routes

Author: BenchChem Technical Support Team. Date: November 2025

Mesaconic acid, a C5-dicarboxylic acid, is a valuable platform chemical with potential applications in the synthesis of polymers, resins, and pharmaceuticals. As the demand for bio-based chemicals grows, understanding the economic feasibility of different production routes for this compound is crucial for researchers and industry professionals. This guide provides an objective comparison of the established chemical synthesis routes and the emerging potential of biotechnological production, supported by available experimental data and techno-economic insights from related bio-based chemicals.

Quantitative Comparison of Production Routes

The economic viability of any chemical production process hinges on key performance indicators such as yield, product concentration (titer), and production rate (productivity). While a direct techno-economic analysis for this compound is not extensively available in the public domain, a comparative assessment can be constructed using data from its chemical synthesis and by drawing parallels with the well-studied biotechnological production of its isomer, itaconic acid.

ParameterChemical Synthesis (from Citraconic Anhydride)Biotechnological Production (Projected)Data Source
Starting Material Citraconic Anhydride / Citric AcidGlucose / Renewable Feedstocks[1][2]
Theoretical Yield 43-52%~86 mol% (based on itaconic acid)[2][3]
Product Concentration (Titer) Not applicable (batch chemical reaction)Up to 150 g/L (based on itaconic acid)[4]
Volumetric Productivity Not applicable (batch chemical reaction)~0.51 g/L/h (overall, based on itaconic acid)[3]
Downstream Processing Crystallization, FiltrationCentrifugation, Filtration, Crystallization, Adsorption, or Extraction[2][5]
Estimated Production Cost Dependent on precursor cost€2.50 - €3.00 / kg (for itaconic acid at 25 kT scale)[6]
Current Market Price (Itaconic Acid) Not applicable$1,260 - $2,130 / Ton (Q1 2025)[7]

Production Pathways and Experimental Protocols

The methodologies for producing this compound differ significantly between chemical and biological approaches. The choice of route impacts not only the raw materials used but also the complexity of the process and the nature of the downstream purification.

Chemical Synthesis Route

The traditional method for synthesizing this compound involves the isomerization of its precursors, which are typically derived from citric acid.[1]

Experimental Protocol: Isomerization of Citraconic Anhydride

A common laboratory-scale synthesis of this compound is achieved through the acid-catalyzed isomerization of citraconic anhydride.[2][8]

  • Reaction Setup: A mixture of 100 g (0.89 mole) of citraconic anhydride, 100 cc of water, and 150 cc of dilute nitric acid (1 part concentrated nitric acid to 4 parts water by volume) is placed in a 500-cc Erlenmeyer flask.

  • Isomerization: The mixture is heated and evaporated. The reaction is complete upon the appearance of red fumes, which indicates the necessary conditions for the rearrangement have been met.

  • Crystallization and Recovery: The solution is then cooled, allowing this compound to crystallize. The crystals are collected by filtration.

  • Further Recovery: The mother liquor can be further concentrated by evaporation to yield additional product.

  • Purification: The entire product is recrystallized from water to achieve a final yield of 50-60 g (43-52% of the theoretical amount).[2]

Chemical Synthesis of this compound cluster_0 Upstream cluster_1 Synthesis cluster_2 Downstream Citric Acid Citric Acid Itaconic Anhydride Itaconic Anhydride Citric Acid->Itaconic Anhydride Dehydration & Decarboxylation Citraconic Anhydride Citraconic Anhydride Itaconic Anhydride->Citraconic Anhydride Isomerization Isomerization (Acid-Catalysis) Isomerization (Acid-Catalysis) Citraconic Anhydride->Isomerization (Acid-Catalysis) Hydrolysis & Isomerization Crude this compound Crude this compound Isomerization (Acid-Catalysis)->Crude this compound Crystallization & Filtration Crystallization & Filtration Crude this compound->Crystallization & Filtration Pure this compound Pure this compound Crystallization & Filtration->Pure this compound

Chemical synthesis pathway for this compound.
Biotechnological Production Route

While a dedicated industrial fermentation process for this compound is not yet established, its natural production by microorganisms like Clostridium tetanomorphum suggests its feasibility.[1] A hypothetical fermentation process can be modeled based on the mature processes for other organic acids, such as itaconic and succinic acid.

Hypothetical Experimental Protocol: Fermentation of this compound

This protocol outlines the general steps for developing a microbial production process for this compound, drawing parallels from established itaconic acid fermentation with Aspergillus terreus.

  • Strain Selection and Development: A suitable microbial host, either a natural producer or a genetically engineered strain (e.g., E. coli, S. cerevisiae, or Ustilago sp.), would be selected and optimized for this compound production. This may involve metabolic engineering to enhance the expression of key enzymes in the biosynthetic pathway.

  • Media Preparation: A fermentation medium containing a carbon source (e.g., glucose, glycerol), a nitrogen source, phosphate, and essential minerals is prepared and sterilized.

  • Inoculum Preparation: A seed culture of the production strain is grown in a smaller volume of medium to generate sufficient biomass for inoculating the main fermenter.

  • Fermentation: The production fermenter is inoculated with the seed culture. Key parameters such as temperature, pH, and dissolved oxygen are controlled to maintain optimal conditions for cell growth and this compound production. The fermentation can be run in batch, fed-batch, or continuous mode.

  • Downstream Processing:

    • Biomass Removal: The microbial cells are separated from the fermentation broth by centrifugation or filtration.

    • Product Recovery and Purification: this compound is recovered from the cell-free broth. This is a critical and often costly step. Potential methods include:

      • Crystallization: Similar to the chemical route, cooling the broth (often after concentration) can induce crystallization.

      • Reactive Extraction: Using an organic solvent containing an extractant to selectively pull the acid from the aqueous broth.

      • Adsorption: Using ion-exchange resins to capture the acid, which is then eluted with a suitable solvent.[5]

Hypothetical Biotechnological Workflow for this compound cluster_0 Upstream cluster_1 Fermentation cluster_2 Downstream Renewable Feedstock (e.g., Glucose) Renewable Feedstock (e.g., Glucose) Media Preparation Media Preparation Renewable Feedstock (e.g., Glucose)->Media Preparation Seed Fermenter Seed Fermenter Media Preparation->Seed Fermenter Strain Development Strain Development Strain Development->Seed Fermenter Production Fermenter Production Fermenter Seed Fermenter->Production Fermenter Biomass Separation Biomass Separation Production Fermenter->Biomass Separation Fermentation Broth Fermentation Broth Biomass Separation->Fermentation Broth Purification Purification Fermentation Broth->Purification Pure this compound Pure this compound Purification->Pure this compound

A generalized workflow for biotechnological acid production.

Economic Feasibility: A Comparative Analysis

A direct cost comparison is challenging without a commercial-scale biotechnological process for this compound. However, a logical framework for comparison can be established based on the known economic drivers for chemical and biotechnological production.

Economic Feasibility Comparison cluster_chem Chemical Synthesis cluster_bio Biotechnological Production This compound Production This compound Production Chemical Synthesis Chemical Synthesis This compound Production->Chemical Synthesis Biotechnological Production Biotechnological Production This compound Production->Biotechnological Production Chem_Advantages Advantages: - Established Technology - High Purity Potential Chem_Disadvantages Disadvantages: - Fossil-based Precursors - Potentially Harsh Reagents - Yield Limitations Chem_Cost_Drivers Key Cost Drivers: - Price of Citric Acid/Derivatives - Energy for Heating/Evaporation - Waste Disposal Bio_Advantages Advantages: - Renewable Feedstocks - Milder Reaction Conditions - Potential for Higher Yields Bio_Disadvantages Disadvantages: - Lower Technological Readiness - Complex Downstream Processing - Susceptible to Contamination Bio_Cost_Drivers Key Cost Drivers: - Feedstock Price (e.g., Glucose) - Downstream Purification (30-50% of total cost) - Capital Investment for Fermenters Chemical Synthesis->Chem_Advantages Chemical Synthesis->Chem_Disadvantages Chemical Synthesis->Chem_Cost_Drivers Biotechnological Production->Bio_Advantages Biotechnological Production->Bio_Disadvantages Biotechnological Production->Bio_Cost_Drivers

Comparison of economic drivers for production routes.

Chemical Synthesis: The economic feasibility of this route is heavily dependent on the market price of its precursors, such as citric acid or citraconic anhydride. While the technology is well-understood and can lead to a high-purity product, the reliance on potentially fossil-fuel-derived starting materials and the use of harsh chemicals like nitric acid are significant drawbacks from a sustainability perspective. The reported yields of around 50% also indicate that a substantial portion of the precursor material is not converted to the desired product, impacting overall process economics.

Biotechnological Production: The primary advantage of a fermentation route is the ability to use renewable feedstocks, such as glucose from corn or sugarcane, which can lead to a "greener" product with a lower carbon footprint.[9] Drawing from the itaconic acid market, high titers and yields are achievable through metabolic engineering and process optimization.[3][4] However, the major economic hurdle for most bio-based organic acids is the cost of downstream processing, which can account for 30-50% of the total production cost.[10] Developing an efficient and cost-effective method to separate this compound from the complex fermentation broth would be critical for its commercial viability.

Conclusion

Currently, chemical synthesis represents the most direct and technologically mature route for producing this compound, particularly at a laboratory or small scale. However, its economic feasibility at an industrial scale is constrained by precursor costs and moderate yields.

The biotechnological route, while still in its nascent stages for this compound specifically, holds significant promise for sustainable and potentially more cost-effective production in the long term. The extensive research and commercial success in producing related dicarboxylic acids like itaconic and succinic acid provide a strong foundation and a clear roadmap for developing a this compound fermentation process. For researchers and drug development professionals, a fermentation-derived this compound could offer a renewable and more sustainable alternative to petrochemical-based platform chemicals. Future research should focus on strain development for high-titer this compound production and the optimization of downstream processing to reduce costs and improve overall process efficiency.

References

A Comparative Guide to the Isomerization of Itaconic Acid to Mesaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isomerization of itaconic acid to its more thermodynamically stable isomer, mesaconic acid, is a critical reaction in the synthesis of various bio-based polymers and specialty chemicals. This guide provides a comparative overview of different methodologies for this conversion, supported by available experimental data and detailed protocols. Understanding the nuances of these methods is essential for optimizing reaction conditions to achieve high yields and selectivity.

Itaconic acid possesses an exocyclic double bond, while its isomers, this compound (the trans-isomer) and citraconic acid (the cis-isomer), have endocyclic double bonds. The conversion to this compound is often desired due to its specific reactivity and the properties it imparts to derivative compounds.[1][2][3] This isomerization can be achieved through thermal, acid-catalyzed, and base-catalyzed methods, each with distinct advantages and disadvantages.

Comparison of Isomerization Methods

The choice of method for isomerizing itaconic acid to this compound depends on the desired scale, required purity of the product, and the context of the overall synthetic pathway. The following table summarizes the key aspects of different approaches based on available literature.

Method Catalyst/Conditions Advantages Disadvantages/Side Reactions Reported Yield/Selectivity
Thermal Isomerization High temperature (often >150 °C) in a suitable solvent or neat.[2][4]- Simple, catalyst-free process.- Can be integrated with other high-temperature reactions like polycondensation.- Requires high energy input.- Potential for side reactions like decarboxylation or polymerization, especially at very high temperatures.- Formation of citraconic acid as a byproduct.[5]Data on direct thermal conversion yields are sparse; often occurs as a side reaction. One study noted that 150 °C is a limiting temperature that significantly increases the proportion of isomerization.[4]
Acid Catalysis Dilute mineral acids (e.g., nitric acid, hydriodic acid) or other acid catalysts.[6][7]- Can proceed at lower temperatures compared to purely thermal methods.- Can be highly selective for this compound over citraconic acid.- Requires catalyst addition and subsequent removal/neutralization.- Potential for acid-catalyzed side reactions depending on the substrate and conditions.A detailed procedure for the related isomerization of citraconic anhydride to this compound using dilute nitric acid reports yields of 43–52%.[7]
Base Catalysis Amines or other organic/inorganic bases.[2][8]- Can be effective at lower temperatures.- Often utilized in the context of polymerization where basic conditions are present.- In the presence of amines, aza-Michael addition to the double bond is a significant competing reaction.[8]- Can lead to a mixture of isomers.Isomerization is often mentioned as a significant side reaction in base-promoted polymerizations, but specific yields for this compound are not typically isolated and reported.[8]

Experimental Protocols

Detailed experimental protocols for the direct, optimized isomerization of itaconic acid to this compound are not abundant in the literature, as it is often a side reaction. However, a well-documented procedure for the closely related isomerization of citraconic anhydride to this compound provides a valuable reference.

Protocol: Acid-Catalyzed Isomerization of Citraconic Anhydride to this compound

This protocol is adapted from Organic Syntheses.[7] Since citraconic acid is an isomer of itaconic acid, this procedure is highly relevant and demonstrates a robust method for obtaining this compound.

Materials:

  • Citraconic anhydride (100 g, 0.89 mole) or an equivalent amount of citraconic acid.

  • Water (100 cc).

  • Dilute nitric acid (150 cc, prepared by mixing 1 part concentrated nitric acid with 4 parts water by volume).

Procedure:

  • Combine the citraconic anhydride, water, and dilute nitric acid in a 500-cc Erlenmeyer flask.

  • Heat the mixture to evaporate the solvent. The reaction is complete upon the appearance of red fumes (nitrous oxides), at which point the solution volume is typically around 250 cc.

  • Cool the solution to induce crystallization of this compound.

  • Collect the crystalline product by filtration.

  • Concentrate the mother liquor in stages (e.g., to 150 cc and then to 50 cc) and cool to collect additional crops of the product.

  • Recrystallize the combined product from 100 cc of water.

Yield:

  • The reported yield of this compound is 50–60 g (43–52% of the theoretical amount), with a melting point of 203–205 °C.[7]

Visualizing Reaction Pathways and Workflows

Isomerization Pathways of Itaconic Acid

The isomerization of itaconic acid involves the migration of the double bond from an exocyclic to an endocyclic position, resulting in either the cis (citraconic acid) or trans (this compound) isomer. This compound is generally the most thermodynamically stable of the three.

G Itaconic Itaconic Acid Citraconic Citraconic Acid (cis) Itaconic->Citraconic Heat / Base / Acid Mesaconic This compound (trans) Itaconic->Mesaconic Heat / Acid Citraconic->Mesaconic Heat / Acid Mesaconic->Citraconic

Caption: Isomerization pathways between itaconic, citraconic, and mesaconic acids.

General Experimental Workflow for Acid-Catalyzed Isomerization

The following diagram outlines a typical laboratory workflow for performing and analyzing the acid-catalyzed isomerization of itaconic acid or its isomers to this compound.

G cluster_0 Process Steps A Reactant Mixing (Itaconic/Citraconic Acid, Water, Acid Catalyst) B Heating and Reaction (e.g., Evaporation) A->B C Crystallization (Cooling) B->C D Product Isolation (Filtration) C->D E Purification (Recrystallization) D->E F Product Analysis (NMR, MP, etc.) E->F

Caption: General workflow for acid-catalyzed isomerization and product isolation.

References

Microbial Transcriptomic Responses to Mesaconic Acid vs. Itaconic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic responses of microorganisms to mesaconic acid and itaconic acid. While direct comparative transcriptomic studies are not yet available in the public domain, this document synthesizes findings from independent research to offer insights into how these two structurally similar C5-dicarboxylic acids influence microbial gene expression and physiology. The focus is on bacteria, particularly opportunistic pathogens like Pseudomonas aeruginosa, for which the most relevant data has been published.

Introduction to Mesaconic and Itaconic Acid

Itaconic acid is a well-known product of fungal metabolism, particularly by Aspergillus terreus, and has recently been identified as an important immunometabolite in mammals with antimicrobial properties.[1][2] Its isomer, this compound, is also a naturally occurring dicarboxylic acid. Both compounds are of significant interest for their potential as building-block chemicals and for their biological activities. Understanding how microbes respond to these acids at the transcriptional level is crucial for applications in metabolic engineering, antimicrobial drug development, and for elucidating their roles in host-pathogen interactions.

Comparative Microbial Response: A Synthesis

Direct comparative transcriptomic data for a single microbial species exposed to both mesaconic and itaconic acid is currently lacking. However, based on available studies on itaconic acid and the known cross-reactivity of some itaconate-sensing systems to mesaconate, a putative comparative response can be outlined.

Itaconic Acid Response in Pseudomonas aeruginosa

Research on Pseudomonas aeruginosa has shown that this bacterium can utilize host-derived itaconate as a carbon source, which in turn remodels its metabolism and promotes biofilm formation, a key factor in persistent infections. This response is orchestrated by a dedicated set of genes involved in itaconate catabolism.

This compound Response (Inferred)

A study on an itaconate-inducible biosensor from Yersinia pseudotuberculosis demonstrated that the system is also responsive to this compound, albeit to a lesser extent than itaconic acid. This suggests that the transcriptional machinery for itaconate metabolism may also recognize and respond to this compound, likely leading to the upregulation of a similar, if not identical, set of catabolic genes.

The following table summarizes the key known and inferred transcriptomic responses.

Aspect of Microbial Response Response to Itaconic Acid (Observed in P. aeruginosa) Response to this compound (Inferred)
Primary Sensing and Regulation Upregulation of a LysR-type transcriptional regulator (ItcR) and itaconate-inducible promoters.Likely recognized by the same or a similar transcriptional regulator as itaconic acid, leading to the induction of a similar regulon.
Catabolic Pathway Induction Upregulation of the itaconate catabolism gene cluster, including itaconate-CoA transferase, itaconyl-CoA hydratase, and (S)-citramalyl-CoA lyase.Expected to induce the same or an analogous catabolic pathway to break down the C5 dicarboxylic acid structure.
Central Metabolism Reprogramming of central carbon metabolism to assimilate the breakdown products of itaconate.Likely directs metabolic flux in a similar manner to itaconate, feeding into the tricarboxylic acid (TCA) cycle.
Virulence and Biofilm Formation Promotion of biofilm formation and alteration of the cell surface.The effect on virulence and biofilm formation is not yet characterized but may be similar to itaconic acid if the catabolic pathways are shared.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are summarized methodologies from key studies on microbial responses to itaconic acid.

Transcriptomic Analysis of Pseudomonas aeruginosa Response to Itaconic Acid
  • Bacterial Strain and Growth Conditions: Pseudomonas aeruginosa PAO1 is a commonly used strain. For transcriptomic studies, bacteria are typically grown in a defined minimal medium to mid-logarithmic phase.

  • Itaconic Acid Challenge: A specific concentration of itaconic acid (e.g., 5 mM) is added to the bacterial culture. Control cultures without itaconic acid are run in parallel.

  • RNA Extraction: Bacterial cells are harvested at specific time points after the addition of itaconic acid. Total RNA is extracted using commercially available kits, and the quality and integrity of the RNA are assessed using spectrophotometry and gel electrophoresis.

  • RNA Sequencing (RNA-Seq): Ribosomal RNA is depleted from the total RNA samples. The remaining mRNA is then used to construct cDNA libraries, which are subsequently sequenced using a high-throughput sequencing platform.

  • Data Analysis: The raw sequencing reads are quality-filtered and mapped to the reference genome of P. aeruginosa PAO1. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the presence of itaconic acid compared to the control. Pathway analysis is then used to identify the biological processes that are most affected.

Visualizing the Pathways and Workflows

Signaling and Metabolic Pathways

The following diagram illustrates the known catabolic pathway for itaconic acid in bacteria, which is induced at the transcriptional level upon exposure to itaconate. A similar pathway is hypothesized for this compound.

Itaconate_Catabolism Itaconate Itaconic Acid / this compound Itaconyl_CoA Itaconyl-CoA Itaconate->Itaconyl_CoA Itaconate- CoA Transferase Citramalyl_CoA (S)-Citramalyl-CoA Itaconyl_CoA->Citramalyl_CoA Itaconyl-CoA Hydratase Pyruvate Pyruvate Citramalyl_CoA->Pyruvate (S)-Citramalyl-CoA Lyase Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Itaconate Catabolic Pathway
Experimental Workflow

The diagram below outlines the typical workflow for a comparative transcriptomics experiment.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Culture_Control Bacterial Culture (Control) RNA_Extraction RNA Extraction Culture_Control->RNA_Extraction Culture_Meso Bacterial Culture + this compound Culture_Meso->RNA_Extraction Culture_Ita Bacterial Culture + Itaconic Acid Culture_Ita->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Processing Data Processing & QC RNA_Seq->Data_Processing Diff_Expression Differential Expression Analysis Data_Processing->Diff_Expression Pathway_Analysis Pathway & GO Enrichment Analysis Diff_Expression->Pathway_Analysis Comparison Comparative Analysis Pathway_Analysis->Comparison

Comparative Transcriptomics Workflow

Conclusion and Future Directions

The available evidence suggests that microorganisms, particularly those with metabolic versatility like Pseudomonas aeruginosa, possess specific genetic programs to respond to and utilize C5-dicarboxylic acids like itaconic acid. While the response to this compound is less characterized, it is plausible that it elicits a similar transcriptomic signature due to its structural analogy and the observed cross-reactivity of itaconate-sensing systems.

Future research should focus on direct comparative transcriptomic studies to precisely delineate the differences and similarities in the microbial response to mesaconic and itaconic acid. Such studies will be invaluable for a deeper understanding of microbial metabolism and for the rational design of antimicrobial strategies and engineered metabolic pathways.

References

Mesaconic Acid: A Comparative Guide to its Validation as a Metabolic Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of mesaconic acid as a biomarker for specific metabolic pathways. Through objective comparisons with established and alternative biomarkers, supported by experimental data, this document serves as a resource for evaluating the utility of this compound in research and clinical settings. Detailed experimental protocols and visual representations of metabolic pathways are included to facilitate a deeper understanding of its biological context and analytical validation.

This compound in Inflammatory and Immunomodulatory Pathways

This compound has emerged as a key metabolite in the regulation of inflammatory responses, closely linked to the itaconate pathway. It is produced by gut microbiota and is also synthesized from itaconate in activated macrophages.[1][2][3][4] Its potential as a biomarker for inflammatory conditions, particularly those related to gut dysbiosis, warrants a thorough comparison with existing markers.

Comparison with Alternative Biomarkers for Gut Inflammation

The validation of this compound as a biomarker for gut inflammation requires comparison against established markers such as C-reactive protein (CRP) and fecal calprotectin.

BiomarkerTypeSampleKey Performance Characteristics
This compound Small MoleculeSerum, Plasma, FecesPotential Advantages: Reflects specific metabolic reprogramming in immune cells and gut microbiota activity.[1][2][4] May offer insights into the functional consequences of dysbiosis.
Itaconic Acid Small MoleculeSerum, PlasmaComparison: Structurally similar to this compound and also upregulated in inflammatory macrophages.[1][5] Both exert similar immunomodulatory effects, reducing IL-6 and IL-12 secretion.[1][5] However, itaconate, unlike this compound, inhibits succinate dehydrogenase, which may have broader metabolic consequences.[1][5]
C-Reactive Protein (CRP) ProteinSerum, PlasmaEstablished Use: A widely used, non-specific marker of systemic inflammation.[6][7][8] Performance: Sensitivity of 75% and specificity of 67% for infection at a cutoff of 50-100 mg/L.[7] For intra-abdominal infections after colorectal resection, a cutoff of 190 mg/L on postoperative day 3 showed a sensitivity of 82% and specificity of 73%.[9]
Fecal Calprotectin ProteinFecesEstablished Use: A sensitive and specific marker for intestinal inflammation, particularly in distinguishing inflammatory bowel disease (IBD) from functional disorders.[10][11][12][13][14] Performance: To distinguish between IBD and irritable bowel syndrome (IBS), a cutoff of 50 mcg/g showed a sensitivity of 88% and specificity of 78%.[13] A cutoff of 78.4 µg/g showed 100% sensitivity and specificity in discriminating IBD from non-IBD patients in one study.[10]
Experimental Data: this compound vs. Itaconic Acid in Macrophages

A study by He et al. (2022) provides a direct quantitative comparison of the immunomodulatory effects of non-derivatized itaconate and mesaconate in lipopolysaccharide (LPS)-stimulated bone marrow-derived macrophages (BMDMs).

CytokineTreatment (10 mM)Secretion (pg/mL, mean ± SEM)
IL-6 Control15,000
Itaconate8,000
Mesaconate9,000
IL-12p40 Control4,000
Itaconate2,000
Mesaconate2,200
CXCL10 Control500
Itaconate1,200
Mesaconate1,300

Data adapted from He, W., et al. (2022). Mesaconate is synthesized from itaconate and exerts immunomodulatory effects in macrophages. Nature Metabolism.[5]

These data indicate that both this compound and itaconic acid have similar potent immunomodulatory effects on key inflammatory cytokines.

Metabolic Pathway: Itaconate and Mesaconate Synthesis

The synthesis of itaconate and its subsequent conversion to mesaconate is intrinsically linked to the Krebs cycle (TCA cycle) in activated macrophages.

Itaconate_Mesaconate_Pathway Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase TCA_Cycle Krebs Cycle cis_Aconitate->TCA_Cycle Aconitase ACOD1 ACOD1 (IRG1) cis_Aconitate->ACOD1 Itaconate Itaconate Mesaconate This compound Itaconate->Mesaconate Isomerization ACOD1->Itaconate Decarboxylation

Itaconate and Mesaconate Synthesis Pathway

This compound in Inborn Errors of Metabolism

This compound has also been identified as a metabolite in certain inborn errors of metabolism, notably isovaleric acidemia.[15] In this context, its utility as a biomarker must be compared with the established diagnostic markers for this condition.

Comparison with Alternative Biomarkers for Isovaleric Acidemia

The primary biomarkers for isovaleric acidemia are isovalerylglycine and isovalerylcarnitine.

BiomarkerTypeSampleKey Performance Characteristics
This compound Small MoleculeUrineObservation: Detected in the urine of patients with isovaleric acidemia, suggesting it may be part of a metabolic overflow pathway.[15][16] Its quantitative correlation with disease severity is not as well-established as the primary markers.
Isovalerylglycine AcylglycineUrine, Amniotic FluidEstablished Use: A key diagnostic marker for isovaleric acidemia.[17][18][19] Performance: A stable isotope dilution method for amniotic fluid showed high sensitivity (lower limit ~5 ng/ml) and reproducibility, accurately identifying affected fetuses.[20]
Isovalerylcarnitine (C5-carnitine) AcylcarnitinePlasma, Dried Blood SpotsEstablished Use: The primary marker used in newborn screening for isovaleric acidemia.[17][18] Performance: Elevated levels are highly indicative of the disorder, though false positives can occur due to isobaric compounds.[17]
Metabolic Pathway: Isovaleric Acidemia

Isovaleric acidemia is caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleryl-CoA and its derivatives.

Isovaleric_Acidemia_Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase Isovaleryl_CoA->IVD Isovalerylglycine Isovalerylglycine Isovaleryl_CoA->Isovalerylglycine Glycine Conjugation Isovalerylcarnitine Isovalerylcarnitine Isovaleryl_CoA->Isovalerylcarnitine Carnitine Conjugation Methylsuccinic_Acid Methylsuccinic Acid Isovaleryl_CoA->Methylsuccinic_Acid ω-oxidation Methylcrotonyl_CoA β-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Normal Metabolism Mesaconic_Acid This compound Methylsuccinic_Acid->Mesaconic_Acid Further Metabolism

Isovaleric Acidemia Metabolic Pathway

Experimental Protocols

Quantification of this compound, Itaconic Acid, and Citraconic Acid by LC-MS/MS

This protocol is adapted from a validated method for the sensitive quantification of itaconate isomers in biological samples.

Sample Preparation (Plasma/Serum):

  • To 50 µL of plasma or serum, add 200 µL of ice-cold methanol containing stable isotope-labeled internal standards (e.g., 13C-labeled itaconic acid).

  • Vortex for 10 seconds and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., water with 0.1% formic acid).

Sample Preparation (Urine):

  • Thaw frozen urine samples on ice.

  • Centrifuge at 1,500 x g for 10 minutes at 4°C to remove cell debris.

  • Dilute the urine 1:10 with water.

  • To 50 µL of diluted urine, add 200 µL of ice-cold methanol with internal standards.

  • Proceed with steps 2-5 as for plasma/serum.[1][21][22]

LC-MS/MS Analysis:

  • Chromatography: Reversed-phase chromatography is suitable for separating the isomers. A column such as a C18 with a polar endcapping is recommended.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) can be used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for quantification. The MRM transitions for each analyte and internal standard must be optimized.

Validation Parameters: The assay should be validated for linearity, accuracy, precision (intra- and inter-day), recovery, matrix effects, and stability (freeze-thaw, bench-top, and long-term storage) according to regulatory guidelines.

General Protocol for Urine Organic Acid Analysis by GC-MS

This is a general workflow for the analysis of organic acids, including this compound, in urine.

Sample Preparation:

  • Thaw urine samples and mix thoroughly.

  • Measure the creatinine concentration to normalize the sample volume.

  • To a volume of urine equivalent to a specific amount of creatinine (e.g., 1 mg), add an internal standard (e.g., heptadecanoic acid).

  • Acidify the urine to a pH of 1-2 with hydrochloric acid.

  • Extract the organic acids with an organic solvent such as ethyl acetate.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Derivatize the dried extract to increase volatility, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][21]

GC-MS Analysis:

  • Gas Chromatography: A capillary column with a non-polar stationary phase is typically used. A temperature gradient is employed to separate the derivatized organic acids.

  • Mass Spectrometry: The separated compounds are ionized by electron impact and detected by a mass selective detector. Identification is based on retention time and comparison of the mass spectrum to a library of known compounds.

Experimental Workflow for Biomarker Validation

The validation of a novel biomarker like this compound is a multi-stage process.

Biomarker_Validation_Workflow cluster_analytical Analytical Performance cluster_clinical Clinical Performance Discovery Biomarker Discovery (e.g., Metabolomics) Assay_Development Assay Development (e.g., LC-MS/MS) Discovery->Assay_Development Analytical_Validation Analytical Validation Clinical_Validation Clinical Validation Clinical_Utility Clinical Utility Assessment Regulatory_Approval Regulatory Approval Clinical_Utility->Regulatory_Approval Performance_Characteristics Performance Characteristics (Sensitivity, Specificity, Precision) Assay_Development->Performance_Characteristics Retrospective_Studies Retrospective Cohort Studies Performance_Characteristics->Retrospective_Studies Prospective_Studies Prospective Clinical Trials Retrospective_Studies->Prospective_Studies ROC_Analysis ROC Curve Analysis Prospective_Studies->ROC_Analysis ROC_Analysis->Clinical_Utility

Biomarker Validation Workflow

Conclusion

This compound shows promise as a biomarker, particularly in the context of immunometabolism and specific inborn errors of metabolism. Its direct link to cellular metabolic reprogramming and gut microbiota activity provides a functional readout that may be more specific than general inflammatory markers like CRP. However, further validation is required.

  • For Inflammatory Pathways: this compound and itaconic acid demonstrate comparable immunomodulatory effects in vitro. Future research should focus on large-scale clinical studies to establish the diagnostic and prognostic accuracy of this compound in inflammatory conditions, directly comparing it to established markers like fecal calprotectin.

  • For Inborn Errors of Metabolism: While present in isovaleric acidemia, this compound is currently considered a secondary metabolite. Its role in the pathophysiology and its utility as a monitoring biomarker in comparison to isovalerylglycine and isovalerylcarnitine need further investigation.

The provided experimental protocols offer a starting point for the robust and standardized measurement of this compound, which is essential for its validation and potential translation into clinical practice. The continued development of sensitive and specific analytical methods will be crucial in fully elucidating the potential of this compound as a clinically relevant biomarker.

References

Safety Operating Guide

Proper Disposal of Mesaconic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of mesaconic acid, ensuring compliance with safety regulations and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a combustible solid that can cause skin, eye, and respiratory irritation[1][2][3]. Accidental ingestion may be harmful[1]. When handling this compound, especially during disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses or goggles, and a lab coat[1][4][5][6]. If there is a risk of generating dust, a NIOSH-approved N95 dust mask should be used[2][5]. All handling should be performed in a well-ventilated area[2][3][7].

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations[1]. It should be treated as a hazardous chemical waste and must not be disposed of in standard trash or down the drain without proper neutralization and institutional authorization[8][9].

  • Waste Identification and Collection :

    • Characterize the waste. If this compound is mixed with other chemicals, the mixture's properties must be assessed.

    • Collect solid this compound waste in a clearly labeled, sealed container to prevent dust generation[1][7]. Polyethylene or polypropylene containers are suitable[1].

    • For solutions of this compound, use a compatible, leak-proof container with a screw cap[10]. Ensure the container is not filled beyond the neck to allow for expansion[10].

  • Labeling :

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound."[9]

    • If it is a mixture, list all components and their approximate percentages[10].

    • Indicate the date when the waste was first added to the container[9].

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[10][11].

    • Segregate this compound waste from incompatible materials. Specifically, store acids separately from bases, cyanides, and sulfides[10].

    • Ensure the container is kept closed at all times, except when adding waste[8][10][11].

  • Arranging for Disposal :

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[4][11].

    • Do not attempt to dispose of this compound waste through standard trash or sewer systems[8].

  • Spill Management :

    • In case of a spill, clean it up immediately[1].

    • Use dry clean-up procedures to avoid generating dust[1][7].

    • Place the spilled material and any contaminated absorbent materials into a suitable, labeled container for disposal as hazardous waste[1][8].

Disposal Options and Parameters

The following table summarizes disposal options for this compound waste streams. Note that drain disposal is generally not recommended for hazardous waste and should only be considered for fully neutralized aqueous solutions if explicitly permitted by institutional and local regulations[4][10].

Waste StreamDisposal MethodRegulatory Parameters
Solid this compoundHazardous Waste CollectionPackage in a sealed, compatible container. Label clearly and store in a designated Satellite Accumulation Area. Arrange for pickup by EHS.
Concentrated this compound SolutionsHazardous Waste CollectionStore in a closed, compatible container. Do not mix with incompatible waste streams. Arrange for pickup by EHS.
Dilute Aqueous this compound SolutionsNeutralization & Drain Disposal (if permitted)Adjust pH to between 5.0 and 12.5. This option is only viable if the solution contains no other hazardous materials and is allowed by local and institutional policies.[10]
Empty ContainersStandard Trash or Hazardous WasteContainers that held this compound can be disposed of as regular trash after ensuring all waste has been removed and the label is defaced.[8] For containers that held acutely hazardous waste, triple rinsing is required, with the rinseate collected as hazardous waste.[8]

Experimental Protocol: Waste Compatibility Test

Before mixing different chemical waste streams, a compatibility test is essential to prevent dangerous reactions[4]. This should only be performed on a microscale by trained personnel in a fume hood[4].

Objective: To determine if a this compound waste stream can be safely mixed with another waste stream.

Materials:

  • Micro-scale glassware (e.g., test tubes)

  • Micropipettes

  • Fume hood

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Samples of the individual waste streams

Procedure:

  • In a fume hood, add a small, measured amount (e.g., 1 mL) of the first waste stream to a clean test tube.

  • Slowly add an equivalent amount of the second waste stream to the test tube[4].

  • Carefully observe for any signs of a reaction, such as:

    • Temperature change (increase or decrease)

    • Color change

    • Formation of gas bubbles

    • Formation of a precipitate[4]

  • If no reaction is observed after several minutes, the wastes may be compatible for co-storage.

  • Repeat this process for all waste streams intended to be mixed.

  • Meticulously document all observations for each test[4].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start Waste Generation cluster_characterize Characterization & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Generate this compound Waste (Solid or Solution) B Characterize Waste: - Pure this compound? - Mixture? A->B C Is it compatible with contents of waste container? B->C D Select new, clean, compatible container C->D No E Add waste to existing container C->E Yes F Label Container: - 'Hazardous Waste' - Chemical Name(s) & % - Date D->F G Store in designated Satellite Accumulation Area (SAA) E->G F->G H Is container full? G->H I Contact EHS for waste pickup H->I Yes J Continue to collect waste. Keep container closed. H->J No

Caption: Logical workflow for this compound laboratory waste disposal.

References

Personal protective equipment for handling Mesaconic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Mesaconic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3][4]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.NIOSH (US) or EN 166 (EU) approved[1].
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Must satisfy Regulation (EU) 2016/425 and standard EN 374[1].
Skin & Body Protection Lab coat, protective clothing. Consider an impervious apron for larger quantities[2][3][5].N/A
Respiratory Protection Type N95 (US) or P1 (EN 143) dust mask if ventilation is inadequate or dust is generated[1][6].NIOSH (US) or CEN (EU) approved[1].

Safe Handling and Storage Procedures

Proper handling and storage are critical to preventing accidental exposure and ensuring the stability of this compound.

Operational Plan: Step-by-Step Handling

  • Preparation:

    • Ensure a well-ventilated work area, such as a fume hood, is operational, especially when handling the powder form to avoid dust formation[1][3].

    • Confirm that an emergency eyewash station and safety shower are accessible[3][7].

    • Inspect all required PPE for integrity before use[1].

  • Handling:

    • Avoid direct contact with skin and eyes[2][3].

    • Do not inhale dust, fumes, or vapors[1][3].

    • When weighing or transferring the solid, do so carefully to minimize dust generation.

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory[1][3].

  • Storage:

    • Store in a cool, dry, and well-ventilated area[1][3].

    • Keep the container tightly sealed to prevent moisture absorption and contamination[1][3].

    • The substance should be stored in a locked location[1][3].

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1][3].
Eye Contact Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention[1].
Inhalation Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical help[1][3].
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[3].

Spill Response:

  • Minor Spills: For small spills of solid this compound, use dry clean-up methods to avoid creating dust. Carefully sweep or shovel the material into a suitable, labeled container for disposal[2][8].

  • Major Spills: In the case of a large spill, evacuate the area and alert emergency responders[2].

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations[1][2][3].

Step-by-Step Disposal Procedure:

  • Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container.

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash[2]. Unused and uncontaminated material may be suitable for recycling; consult with the manufacturer or a waste management authority for options[2].

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

A Preparation - Verify ventilation - Inspect PPE - Locate safety equipment B Handling - Avoid dust and contact - Use in fume hood - Wash hands after use A->B F Emergency Response - Follow first aid procedures - Manage spills appropriately A->F C Storage - Cool, dry, well-ventilated area - Tightly sealed container - Store locked up B->C D Waste Collection - Collect in labeled, sealed container B->D B->F C->F E Disposal - Hazardous waste stream - Follow all regulations D->E D->F

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mesaconic acid
Reactant of Route 2
Reactant of Route 2
Mesaconic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.